(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid
Description
The exact mass of the compound L-Glutamic acid 5-tert-butyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOAKXPMBIZAHL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426672 | |
| Record name | L-Glutamic acid 5-tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-56-9 | |
| Record name | 5-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid 5-tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, also known as L-Glutamic acid γ-tert-butyl ester, is a derivative of the non-essential amino acid L-glutamic acid. It serves as a crucial building block in peptide synthesis and as a key intermediate in the development of various pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in biochemical research.
Core Chemical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | [2] |
| Synonyms | L-Glutamic acid γ-tert-butyl ester, H-Glu(OtBu)-OH | [2] |
| CAS Number | 2419-56-9 | [2] |
| Molecular Formula | C₉H₁₇NO₄ | [2] |
| Molecular Weight | 203.24 g/mol | [2][3] |
| Melting Point | 143 - 174 °C | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | |
| Optical Rotation | [α]D²⁰ = +19° ± 2° (c=1 in acetic acid) |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are crucial for its application in research and development. Below are generalized methodologies derived from the synthesis of related compounds, which can be adapted for its preparation.
Synthesis of L-Glutamic Acid γ-tert-butyl Ester
A common synthetic route involves the selective esterification of the γ-carboxyl group of L-glutamic acid. This can be achieved by protecting the α-amino and α-carboxyl groups, followed by esterification of the γ-carboxyl group and subsequent deprotection.
A potential synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for this compound.
Methodology:
-
Protection of the Amino Group: L-glutamic acid is first reacted with a suitable protecting agent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base to form N-Boc-L-glutamic acid. This is then typically converted to an anhydride to facilitate selective esterification.
-
Esterification: The protected glutamic acid anhydride is reacted with tert-butanol, often in the presence of a catalyst, to selectively form the tert-butyl ester at the γ-carboxyl position.
-
Deprotection: The protecting group on the α-amino group is subsequently removed, commonly using an acid such as trifluoroacetic acid (TFA), to yield the final product, this compound.
Purification
Purification of the final product is critical to remove byproducts and unreacted reagents. A typical purification workflow involves extraction and crystallization.
Caption: A standard purification workflow for this compound.
Methodology:
-
Extraction: The crude reaction mixture is typically dissolved in an organic solvent and washed with aqueous solutions to remove water-soluble impurities.
-
Crystallization: The organic solvent is then evaporated, and the resulting solid is recrystallized from a suitable solvent system to obtain a pure crystalline product.
-
Filtration and Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.
Role in Signaling Pathways and Biological Activity
This compound, as a derivative of L-glutamic acid, is utilized in various areas of biochemical and pharmaceutical research. While specific signaling pathway involvement is not extensively documented for this particular ester, its parent molecule, L-glutamic acid, is a key excitatory neurotransmitter in the mammalian central nervous system and plays a central role in cellular metabolism.
This compound and its derivatives are often used as tools to study:
-
Amino Acid Metabolism: By introducing a protected form of glutamic acid, researchers can investigate metabolic pathways and the effects of glutamic acid on cellular processes.
-
Peptide Synthesis: It is a fundamental component in the solid-phase synthesis of peptides. The tert-butyl ester protects the side-chain carboxyl group, preventing it from participating in unwanted side reactions during peptide bond formation.
-
Drug Development: Prodrugs of anticancer agents have been synthesized using this molecule. For instance, tert-butyl esters of L-γ-methyleneglutamic acid amides have been evaluated for their efficacy against breast cancer cell lines.[4][5] The ester group can enhance the lipophilicity of a drug, potentially improving its absorption and cellular uptake.
The general role of amino acid availability in cell signaling is a significant area of research. Insufficient levels of amino acids trigger cellular stress responses, activating key signaling proteins like GCN2.[6] While direct studies on this compound's effect on these pathways are limited, its use in creating peptides and other bioactive molecules allows for the investigation of a wide range of biological processes.
The logical relationship for its application in peptide-based drug discovery can be visualized as follows:
Caption: Logical workflow from starting material to drug development in peptide research.
Conclusion
This compound is a valuable and versatile chemical compound with significant applications in synthetic chemistry, particularly in the field of peptide synthesis. Its well-defined chemical properties make it an essential tool for researchers and drug development professionals. While detailed experimental data for some of its physical properties and its direct involvement in specific signaling pathways require further investigation, the existing body of knowledge provides a solid foundation for its use in creating novel therapeutics and advancing our understanding of biological systems. Further research into its biological activities may uncover more direct roles in cellular processes.
References
- 1. N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid | MDPI [mdpi.com]
- 2. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 7010573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 3431852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Researchers uncover key cell signal that triggers tissue response to amino acid insufficiency | Harvard School of Dental Medicine [hsdm.harvard.edu]
An In-depth Technical Guide to the Synthesis of L-Glutamic Acid 5-tert-butyl Ester
This technical guide offers a comprehensive overview of the synthesis of L-Glutamic acid 5-tert-butyl ester, a pivotal building block in peptide synthesis and pharmaceutical research.[1] The document provides detailed experimental protocols, quantitative data, and visual workflows to assist researchers, scientists, and drug development professionals in the effective production of this crucial intermediate.
Introduction
L-Glutamic acid 5-tert-butyl ester, also known as H-Glu(OtBu)-OH, is a derivative of the amino acid L-glutamic acid where the side-chain (gamma) carboxylic acid is protected as a tert-butyl ester.[2] This protection is essential in peptide synthesis to prevent the side-chain carboxyl group from participating in unwanted reactions during peptide bond formation. The tert-butyl group is favored due to its stability under various conditions and its susceptibility to removal under acidic conditions, a process known as deprotection.[3][4] This orthogonal protection strategy is fundamental in the synthesis of complex peptides and is widely utilized in the development of therapeutic peptides.[3] L-glutamic acid α-tert-butyl ester is an important synthetic raw material for GLP-1 receptor agonist drugs like liraglutide and semaglutide.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of L-Glutamic acid 5-tert-butyl ester is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| CAS Number | 45120-30-7 |
Synthesis Methodology
The synthesis of L-Glutamic acid 5-tert-butyl ester is a multi-step process that typically begins with the protection of both carboxylic acid groups of L-glutamic acid, followed by the selective removal of the α-ester group. A common and scalable approach involves the initial formation of L-glutamic acid di-tert-butyl ester, followed by selective deprotection of the α-position via a copper complex intermediate.[7][8]
Experimental Protocols
Step 1: Synthesis of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂)
This initial step involves the esterification of both carboxylic acid groups of L-glutamic acid.
-
In a suitable reaction vessel (e.g., a 3000 mL three-necked flask) equipped with a mechanical stirrer, add tert-butyl acetate (2324 g) and L-glutamic acid (73.5 g).[7]
-
Stir the resulting mixture and slowly add perchloric acid (160.8 mL) while ensuring the temperature is maintained at 10°C.[7]
-
Allow the reaction to proceed for 48 hours at 10°C.[7]
-
After the reaction period, cool the mixture to 0°C and add water (1000 mL).[7]
-
Perform an extraction using the excess tert-butyl acetate as the organic phase.[7]
-
Neutralize the organic layer with a saturated sodium carbonate (Na₂CO₃) solution to a pH of 8-9.[7]
-
Concentrate the organic layer under reduced pressure to obtain L-Glutamic acid di-tert-butyl ester as an oily substance.[7]
Step 2: Synthesis of L-Glutamic acid 5-tert-butyl ester
This step involves the selective removal of the α-tert-butyl ester group through the formation and subsequent decomposition of a copper complex.[7][8]
-
In a 1000 mL three-necked flask, combine the L-Glutamic acid di-tert-butyl ester (42 g) obtained from the previous step, water (400 mL), and copper(II) chloride (CuCl₂) (11 g).[7] Alternatively, copper sulfate pentahydrate (CuSO₄·5H₂O) can be used.[8]
-
Heat the mixture to 50°C and allow it to react for 12 hours to facilitate the formation of the copper complex, Cu[Glu(OtBu)]ₓ (where x=1-2).[7][8]
-
Cool the reaction mixture to room temperature.[7]
-
Add tetramethylethylenediamine (TMEDA) (19 g) and dioxane (100 mL).[7]
-
Adjust the pH to 8-9 with triethylamine to yield the target compound, L-Glutamic acid 5-tert-butyl ester.[7][8]
Purification Protocol
The final product is typically purified through a series of extraction and crystallization steps.
-
Acidify the crude reaction mixture with an acid such as hydrochloric acid (HCl).[7]
-
Extract the product into a suitable organic solvent, typically ethyl acetate.[7]
-
Wash the organic layer with brine and subsequently dry it over anhydrous sodium sulfate.[7]
-
Concentrate the ethyl acetate layer under reduced pressure.[7]
-
Induce crystallization of the product. This can be facilitated by the addition of a non-polar solvent like petroleum ether.[5]
-
Filter the resulting solid, wash with a cold solvent, and dry under vacuum to obtain the purified L-Glutamic acid 5-tert-butyl ester.[5][7]
Quantitative Data
The following table summarizes representative quantitative data from various synthesis protocols.
| Parameter | Value | Source |
| Yield (α-ester synthesis) | 95% | [5] |
| Purity (HPLC) | 98.84% | [5] |
| Yield (Fmoc-Glu(OtBu)-OH from Glu(OtBu)₂) | 55 g (from 42 g Glu(OtBu)₂) | [8] |
| Purity (Fmoc-Glu(OtBu)-OH) | 99.4% | [8] |
| Melting Point (Fmoc-Glu(OtBu)-OH) | 88.7 - 91.2 °C | [7][8] |
| Optical Rotation [α]D²⁰ (Fmoc-Glu(OtBu)-OH) | -8.8° (c=1 in methanol) | [7][8] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
H-Glu(OtBu)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of H-Glu(OtBu)-OH, a critical building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document covers its molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).
Molecular Structure and IUPAC Name
H-Glu(OtBu)-OH is a derivative of the amino acid L-glutamic acid.[1] Its structure is characterized by the protection of the side-chain (gamma) carboxyl group as a tert-butyl ester.[1] This strategic modification prevents the side chain from engaging in unwanted reactions during the stepwise construction of peptide chains.[1]
The IUPAC name for H-Glu(OtBu)-OH is (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid .[2][3] It is also commonly referred to as L-Glutamic acid 5-tert-butyl ester.[1][2][3]
Synonyms:
-
L-Glutamic acid γ-tert-butyl ester[4]
-
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid[3]
-
5-tert-Butyl L-glutamate[3]
Physicochemical Properties
A summary of the key quantitative data for H-Glu(OtBu)-OH is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₉H₁₇NO₄ | [2][3][5] |
| Molecular Weight | 203.236 g/mol | [5] |
| Appearance | White solid/powder | [2][3] |
| Melting Point | 182 °C | [3][5][6] |
| Boiling Point | 336.4 ± 37.0 °C at 760 mmHg | [3][5] |
| Density | 1.1 ± 0.1 g/cm³ | [3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][6] |
| Purity | Typically >98% (HPLC) | [2][7] |
| CAS Number | 2419-56-9 | [1][2][3][4][5][6][8][9] |
Application in Peptide Synthesis
H-Glu(OtBu)-OH is a foundational reagent in peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[6] For incorporation into a growing peptide chain, its α-amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, forming Fmoc-Glu(OtBu)-OH.[5] The tert-butyl (OtBu) ester is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[6] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.[6]
Experimental Protocol: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS
This protocol outlines the general steps for the incorporation of an Fmoc-Glu(OtBu)-OH residue into a peptide chain synthesized on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Glu(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF for approximately 1 hour in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[3]
-
Washing: The resin is thoroughly washed with DMF, MeOH, and DCM to remove residual piperidine and by-products.[3]
-
Amino Acid Activation: In a separate vial, Fmoc-Glu(OtBu)-OH (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) are added to activate the carboxylic acid.
-
Coupling: The activated Fmoc-Glu(OtBu)-OH solution is added to the deprotected resin. The reaction is allowed to proceed at room temperature with gentle agitation for a sufficient duration to ensure complete coupling (typically 1-2 hours). The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[10]
-
Washing: The resin is washed sequentially with DMF, MeOH, and DCM to remove excess reagents and by-products.[3]
-
Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups (including the OtBu group from the glutamic acid residue) are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[6][10]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Glu(OtBu)-OH, in solid-phase peptide synthesis.
References
- 1. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic Acid
CAS Number: 2419-56-9
This technical guide provides a comprehensive overview of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry.
Introduction
This compound, commonly known in the scientific literature as H-Glu(OtBu)-OH or L-Glutamic acid 5-tert-butyl ester, is a side-chain protected derivative of the non-essential amino acid, L-glutamic acid. The strategic placement of a tert-butyl ester on the gamma-carboxyl group makes this compound an indispensable building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. Its application extends to the synthesis of peptidomimetics and other complex organic molecules, with significant implications for neuroscience research due to its relationship with glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system.[1]
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 2419-56-9 | [2] |
| Molecular Formula | C₉H₁₇NO₄ | [2] |
| Molecular Weight | 203.24 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 182 °C | [4] |
| Boiling Point | 336.4 °C at 760 mmHg | [4] |
| Solubility | Soluble in water (requires sonication) | [5] |
| Purity | ≥98.0% (by NMR) | [3] |
| Safety Information | Details | Reference(s) |
| GHS Pictogram | [2] | |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Storage | Store at 2-8°C for short-term and -20°C for long-term storage. | [7] |
Synthesis
While several proprietary methods exist for the synthesis of this compound, a general and widely understood laboratory-scale approach involves the selective esterification of the γ-carboxylic acid of L-glutamic acid.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from L-glutamic acid.
Materials:
-
L-Glutamic acid
-
tert-Butyl acetate
-
Perchloric acid (HClO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-glutamic acid in a suitable solvent such as tert-butyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as perchloric acid, to the suspension.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final product.
Note: This is a generalized protocol. Reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the α-proton, and the protons of the pentanoic acid backbone. A certificate of analysis for a similar compound confirms a consistent ¹H NMR spectrum with the structure.[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pentanoic acid chain.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 204.1236.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, and the C=O stretches of the ester and carboxylic acid functional groups.
Applications in Research and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS. The tert-butyl ester serves as a protecting group for the γ-carboxyl group of glutamic acid, preventing its participation in the peptide bond formation. This protecting group is stable to the basic conditions used for the removal of the N-terminal Fmoc group but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.
Experimental Protocol: Incorporation of H-Glu(OtBu)-OH in Fmoc-SPPS
Objective: To incorporate a glutamic acid residue into a growing peptide chain on a solid support using Fmoc-Glu(OtBu)-OH.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Glu(OtBu)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (peptide synthesis grade)
-
DCM
-
Solid-phase peptide synthesis vessel
Workflow:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate Fmoc-Glu(OtBu)-OH with coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for the optimized time.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Neuroscience Research
As a derivative of L-glutamic acid, this compound and peptides derived from it are valuable tools in neuroscience. L-glutamic acid is the principal excitatory neurotransmitter, and its receptors are implicated in numerous physiological and pathological processes, including learning, memory, and neurodegenerative diseases.[8] This compound allows for the synthesis of specific peptide sequences that can be used to probe glutamate receptor function and signaling pathways.[9]
Glutamate Receptor Signaling Overview
Glutamate receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs). iGluRs are ligand-gated ion channels that mediate fast synaptic transmission, while mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.[10]
Conclusion
This compound is a cornerstone molecule in modern peptide synthesis and a valuable tool for the broader scientific community. Its well-defined chemical properties and versatile applications in creating complex peptides and molecular probes ensure its continued importance in drug discovery and fundamental biological research. This guide provides essential technical information to aid researchers in the effective utilization of this compound.
References
- 1. tdcommons.org [tdcommons.org]
- 2. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 7010573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% | CNLM-4753-H-1 [isotope.com]
- 5. (S)-5-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. L -Glutamic acid 5-tert-butyl ester = 98.0 TLC 2419-56-9 [sigmaaldrich.com]
- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Glutamate receptor - Wikipedia [en.wikipedia.org]
Solubility Profile of L-Glutamic Acid 5-tert-Butyl Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Glutamic acid 5-tert-butyl ester in various organic solvents. This information is critical for its application in peptide synthesis, drug formulation, and other areas of chemical research where it serves as a key building block and intermediate.[1][2] This document summarizes available solubility data, details experimental protocols for solubility determination, and presents a relevant workflow for its use in synthetic chemistry.
Quantitative Solubility Data
Currently, specific quantitative solubility data for L-Glutamic acid 5-tert-butyl ester in organic solvents is not extensively available in published literature. However, qualitative assessments consistently indicate its solubility in a range of common organic solvents. The following table summarizes the available qualitative and semi-quantitative solubility information.
| Solvent | CAS Number | Qualitative Solubility |
| Chloroform | 67-66-3 | Soluble[3] |
| Dichloromethane (DCM) | 75-09-2 | Soluble[3] |
| Ethyl Acetate | 141-78-6 | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[3] |
| Acetone | 67-64-1 | Soluble[3] |
| Ethanol | 64-17-5 | Practically Insoluble[4][5][6][7] |
| Diethyl Ether | 60-29-7 | Practically Insoluble[4][5][6][7] |
| Water | 7732-18-5 | Sparingly Soluble[4][5][6][7] |
It is important to note that "soluble" and "insoluble" are general terms. For precise applications, experimental determination of quantitative solubility at specific temperatures is highly recommended.
Experimental Protocol for Solubility Determination
While specific protocols for L-Glutamic acid 5-tert-butyl ester are not detailed in the literature, a general and reliable gravimetric method, widely used for determining the solubility of amino acid esters, can be adapted. The following protocol is based on established methodologies for similar compounds.
Objective: To determine the equilibrium solubility of L-Glutamic acid 5-tert-butyl ester in a given organic solvent at a specific temperature.
Materials:
-
L-Glutamic acid 5-tert-butyl ester (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight seals
-
Drying oven or vacuum desiccator
Methodology:
-
Sample Preparation: Add an excess amount of L-Glutamic acid 5-tert-butyl ester to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Accurately weigh a specific amount of the chosen organic solvent and add it to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the filtered saturated solution. This can be achieved by gentle heating in a drying oven or under vacuum in a desiccator until a constant weight is achieved.
-
Mass Determination: Accurately weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in various units (e.g., g/100 g solvent, mol/L) using the mass of the dissolved solute and the initial mass or volume of the solvent.
Visualization of a Key Workflow
L-Glutamic acid 5-tert-butyl ester is a crucial intermediate in peptide synthesis. The tert-butyl ester group protects the side-chain carboxylic acid, allowing for the selective formation of peptide bonds at the α-amino and α-carboxyl groups. The following diagram illustrates a generalized workflow for the incorporation of a protected glutamic acid residue into a peptide chain.
This diagram illustrates the key steps in solid-phase peptide synthesis where a protected glutamic acid derivative like L-Glutamic acid 5-tert-butyl ester (often in its N-Fmoc protected form) is utilized. The tert-butyl protecting group on the side chain remains intact during the iterative coupling and N-terminal deprotection steps and is typically removed during the final cleavage from the solid support.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. caming.com [caming.com]
- 3. L-Glutamic acid 5-tert-butyl ester | 2419-56-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. L-Glutamic acid 5-tert-butyl ester Supplier - Mainchem [mainchem.com]
- 6. L-Glutamic acid 5-tert-butyl ester, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
A Guide to Commercially Available Protected Glutamic Acid Derivatives for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of Utilizing Protected Glutamic Acid Derivatives in Scientific Research and Pharmaceutical Development.
This technical guide provides a comprehensive overview of commercially available protected glutamic acid derivatives, their applications, and the experimental protocols for their use. Designed for researchers, scientists, and professionals in drug development, this document offers detailed information on the types of protecting groups, their strategic use in peptide synthesis, and relevant biological signaling pathways.
Commercial Availability of Protected Glutamic Acid Derivatives
The selection of an appropriate protecting group for the α-amino and γ-carboxyl functionalities of glutamic acid is critical for the successful synthesis of peptides and other complex molecules. The choice depends on the desired orthogonality, stability, and deprotection conditions. A wide variety of protected glutamic acid derivatives are commercially available from numerous suppliers, including Carl ROTH, Advanced ChemTech, Chem-Impex, Thermo Scientific, Sigma-Aldrich, and Bachem AG.[1][2][3][4][5][6]
Below are tables summarizing the key quantitative data for some of the most common commercially available protected glutamic acid derivatives.
Table 1: Fmoc-Protected L-Glutamic Acid Derivatives
| Product Name | Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Optical Rotation |
| Fmoc-L-Glu(OtBu)-OH | Sigma-Aldrich | ≥98.0% (HPLC) | 71989-18-9 | C₂₄H₂₇NO₆ | 425.48 | [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) |
| Fmoc-L-Glu(OtBu)-OH | CEM Corporation | ≥99.0% (HPLC) | 71989-18-9 | C₂₄H₂₇NO₆ | 425.5 | Not specified |
| Fmoc-L-Glu(OtBu)-OH | Anaspec | ≥95% (HPLC) | 71989-18-9 | C₂₄H₂₇NO₆ | 425.5 | Not specified[7] |
| Fmoc-L-Glu-OtBu | Chem-Impex | ≥99.5% (Chiral HPLC) | 84793-07-7 | C₂₄H₂₇NO₆ | 425.5 | [a]D20 = -11 ± 1.5 º (C=1 in AcOH)[3] |
| Fmoc-Glu(OtBu)-(Dmb)Gly-OH | Chem-Impex | ≥98% (TLC) | Not specified | C₃₅H₄₀N₂O₉ | 632.7 | [a]25D = -31 to -27 °(C=1 in MeOH)[8] |
Table 2: Boc-Protected L-Glutamic Acid Derivatives
| Product Name | Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Optical Rotation |
| Boc-L-Glu-OH | Sigma-Aldrich | ≥98.0% (T) | 2419-94-5 | C₁₀H₁₇NO₆ | 247.25 | [α]20/D −14.5±2°, c = 1% in methanol |
| Boc-L-Glu-OH | Bachem AG | Not specified | 2419-94-5 | C₁₀H₁₇NO₆ | 247.25 | Not specified[6] |
| Boc-L-Glu(Bzl)-OH | Siddhi Vinayaka Spechem | 98% | 13574-13-5 | C₁₇H₂₃NO₆ | 337.37 | Not specified[9] |
| Boc-Glu(OtBu)-OH | Sigma-Aldrich (Novabiochem) | ≥98% (TLC) | 13726-84-6 | C₁₄H₂₅NO₆ | 303.35 | [α]25/D -10.5 - -8.5 ° (c=1 in methanol)[10] |
Table 3: Z-Protected L-Glutamic Acid Derivatives
| Product Name | Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Optical Rotation |
| Z-L-Glu-OH | Chem-Impex | ≥99.5% (HPLC, Chiral purity) | 1155-62-0 | C₁₃H₁₅NO₆ | 281.26 | [a]D20 = - 7.5 ± 1º (C=2 in AcOH)[11] |
| Z-L-Glu-OH | Siddhi Vinayaka Spechem | ≥98% (HPLC) | 1155-62-0 | C₁₃H₁₅NO₆ | 281.26 | Not specified[12] |
Glutamatergic Signaling Pathways
Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in a vast array of physiological functions.[13] Its signaling is mediated by a variety of ionotropic (iGluRs) and metabotropic (mGluRs) receptors located on the postsynaptic membrane.[4][13] Understanding these pathways is essential for the development of novel therapeutics targeting neurological disorders.
Ionotropic Glutamate Receptor Signaling
Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast synaptic transmission. They are further classified into AMPA, NMDA, and Kainate receptors.[13] Upon glutamate binding, these receptors open, allowing the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane.[1][2]
Caption: Ionotropic Glutamate Receptor Signaling Pathway.
Metabotropic Glutamate Receptor Signaling
Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and cell excitability through second messenger signaling pathways.[1] They are classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3][13]
Caption: Group I Metabotropic Glutamate Receptor Signaling.
Experimental Protocols
The following section provides detailed methodologies for the incorporation of protected glutamic acid derivatives in peptide synthesis.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a resin support using Fmoc-protected amino acids, including a step for the incorporation of Fmoc-Glu(OtBu)-OH.
Materials:
-
Rink Amide resin[14]
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)[15]
-
Dichloromethane (DCM)[14]
-
20% (v/v) Piperidine in DMF[15]
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[14][15]
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[14][15]
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[16]
-
Cold diethyl ether[14]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.[14][15]
-
Fmoc Deprotection:
-
Amino Acid Coupling (e.g., Fmoc-Glu(OtBu)-OH):
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH, 4 equivalents relative to resin loading), a coupling reagent (e.g., HATU or HBTU, 3.9 equivalents), and a base (e.g., DIPEA or NMM, 8 equivalents) in DMF.[14][15]
-
Pre-activate the mixture for 2-5 minutes.[14]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (3 times).[14]
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[14]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.[14]
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Experimental Workflow for SPPS
The following diagram illustrates the logical workflow for the solid-phase synthesis of a peptide containing a protected glutamic acid residue.
Caption: A logical workflow for solid-phase peptide synthesis.
Conclusion
The commercial availability of a diverse range of protected glutamic acid derivatives provides researchers with the flexibility to design and synthesize complex peptides and other molecules with high precision and efficiency. The strategic selection of protecting groups, coupled with optimized experimental protocols, is paramount for achieving high yields and purity of the final product. A thorough understanding of the underlying chemistry and the biological context, such as the intricacies of glutamatergic signaling, will further empower scientists in their pursuit of novel therapeutics and a deeper understanding of biological processes.
References
- 1. cusabio.com [cusabio.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysy.com [sysy.com]
- 5. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Glu-OH - Bachem AG [bioscience.co.uk]
- 7. Fmoc-Glu(OtBu)-OH [anaspec.com]
- 8. chemimpex.com [chemimpex.com]
- 9. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 10. Boc-Glu(OtBu)-OH Novabiochem 13726-84-6 [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
The Gatekeeper of Reactivity: A Technical Guide to the tert-Butyl Ester Protecting Group
For researchers, scientists, and drug development professionals engaged in the complexities of multi-step organic synthesis, the strategic deployment of protecting groups is a critical determinant of success. Among the diverse arsenal of protective functionalities for carboxylic acids, the tert-butyl (t-Bu) ester stands as a cornerstone, prized for its unique balance of stability and selective lability. Its application is particularly prominent in the meticulous construction of peptides and the development of novel pharmaceuticals, where precision and yield are paramount.[1][2][3] This technical guide offers an in-depth exploration of the tert-butyl ester, covering its fundamental principles, methods of installation and cleavage, and practical applications, supplemented with detailed experimental protocols and quantitative data.
Core Principles of tert-Butyl Ester Protection
The utility of the tert-butyl ester as a protecting group is rooted in its steric bulk and the electronic stability of the tert-butyl carbocation. The bulky tert-butyl group provides substantial steric hindrance, effectively shielding the ester's carbonyl carbon from nucleophilic attack and rendering it stable to a wide array of reagents, including bases, nucleophiles, and reducing agents.[3] This robustness allows for extensive chemical modifications at other positions of a complex molecule without jeopardizing the integrity of the protected carboxylic acid.[1][2]
Conversely, the tert-butyl ester is readily cleaved under acidic conditions. This deprotection proceeds via a mechanism involving the formation of a stable tertiary carbocation, the tert-butyl cation, which subsequently eliminates as isobutylene gas.[2] This irreversible decomposition of the protecting group serves to drive the deprotection reaction to completion. The selective removal of the tert-butyl ester under acidic conditions, while many other protecting groups remain intact, is a key feature of its orthogonality, a concept of vital importance in the synthesis of complex molecules.[1]
Installation of the tert-Butyl Ester Protecting Group
The introduction of a tert-butyl ester can be accomplished through several synthetic routes. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.
One of the most common methods involves the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[1][4] This reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid or perchloric acid.[1] Another effective approach utilizes tert-butyl acetate as both the tert-butyl source and solvent, in the presence of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[5][6] This method has been shown to be particularly efficient for the tert-butylation of free amino acids.[5][6][7] Transesterification of methyl or ethyl esters with potassium tert-butoxide in diethyl ether also provides a mild and efficient route to tert-butyl esters.[8]
Summary of Protection Methods
| Method | Reagents | Catalyst | Solvent | Typical Yields | References |
| Acid-catalyzed reaction with isobutylene | Carboxylic acid, Isobutylene | H₂SO₄ or HClO₄ | Dichloromethane or tert-Butyl acetate | Good to High | [1][9] |
| Acid-catalyzed reaction with tert-butanol | Carboxylic acid, tert-Butanol | H₂SO₄ | Not specified | Good | [4][10] |
| Reaction with tert-butyl acetate | Carboxylic acid, tert-Butyl acetate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl acetate | High | [5][6][7] |
| Transesterification | Methyl or Ethyl ester, Potassium tert-butoxide | - | Diethyl ether | Good | [8] |
Deprotection of the tert-Butyl Ester
The cleavage of the tert-butyl ester to regenerate the carboxylic acid is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile protecting groups.
Trifluoroacetic acid (TFA), often in a mixture with a scavenger like triisopropylsilane (TIS) and water, is a widely used reagent for the deprotection of tert-butyl esters, particularly in peptide synthesis.[11][12] Milder conditions, such as using phosphoric acid or zinc bromide in dichloromethane, have also been developed for substrates sensitive to strong acids.[12][13] Furthermore, p-toluenesulfonic acid in conjunction with microwave irradiation offers a rapid and solvent-free deprotection method.[14] Recent advancements have also explored the use of catalytic amounts of tris(4-bromophenyl)aminium radical cation (Magic Blue) with triethylsilane for a mild deprotection protocol.[13][15]
Summary of Deprotection Methods
| Method | Reagents | Solvent | Conditions | Typical Yields | References |
| Trifluoroacetic Acid (TFA) | TFA, often with scavengers (e.g., TIS, H₂O) | Dichloromethane (DCM) | Room Temperature | High | [11][12] |
| p-Toluenesulfonic Acid (p-TsOH) | p-TsOH monohydrate | Solvent-free | Microwave irradiation (700W) | High | [14] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ | Dichloromethane (DCM) | Room Temperature | Good | [12][16] |
| Phosphoric Acid (H₃PO₄) | H₃PO₄ | Dichloromethane (DCM) | Not specified | Not specified | [13] |
| Magic Blue / Triethylsilane | Tris(4-bromophenyl)aminium radical cation, Triethylsilane | Not specified | Not specified | Up to 95% | [13][15] |
| Thermolysis in Fluorinated Alcohols | - | 2,2,2-trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux or Microwave | Nearly Quantitative | [17] |
Role in Drug Development and Peptide Synthesis
The tert-butyl ester protecting group is indispensable in the field of drug development, where the synthesis of complex, multifunctional molecules is routine.[1][3] Its stability allows for the selective manipulation of other functional groups within a drug candidate molecule, while its clean and efficient removal in the final stages of a synthesis is highly desirable.
Experimental Protocols
General Experimental Protocol: tert-Butylation of a Carboxylic Acid[1]
A solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate is treated with a catalytic amount of a strong acid, for instance, sulfuric acid or perchloric acid. To this mixture, an excess of isobutylene is bubbled through, or tert-butanol (1.2-2.0 mmol) is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the tert-butyl ester is isolated and purified using standard techniques.[1]
General Experimental Protocol: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)[11]
-
Dissolution: Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a typical concentration of 0.1-0.2 M.
-
Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture of DCM and TFA. For substrates sensitive to strong acid, the concentration of TFA can be reduced to 20-50%. The addition should be performed in a well-ventilated fume hood. If the substrate contains other acid-labile groups or nucleophilic residues, a scavenger such as triisopropylsilane (TIS) can be added.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, the volatile components (DCM and TFA) are removed under reduced pressure.
-
Purification: The crude deprotected carboxylic acid can be purified by a suitable method, such as precipitation, crystallization, or chromatography. For precipitation, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM) and add it dropwise to a stirred, cold non-polar solvent like diethyl ether. The precipitated product is then collected by filtration, washed with the cold non-polar solvent, and dried under vacuum.
Experimental Protocol: Deprotection of Aromatic tert-Butyl Esters Under Microwave Irradiation[14]
A mixture of the aromatic tert-butyl ester (1.0 mmol) and p-toluenesulfonic acid monohydrate (0.380 g, 2.0 mmol) is placed in a 50 mL glass tube. The reaction mixture is inserted in an alumina bath inside a domestic microwave oven and irradiated (700 W) six to eight times for a period of 30 seconds with 10-second intervals. After completion of the reaction, the product is dissolved in ethyl ether (30 mL) and extracted with an aqueous 10% sodium carbonate solution (2 x 30 mL). The aqueous layer is neutralized with dilute HCl, and the product is extracted with ethyl ether (2 x 20 mL). The combined organic layer is dried with sodium sulfate and evaporated to give the carboxylic acid.[14]
Visualizations
Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.
Caption: Workflow of Solid-Phase Peptide Synthesis using the Fmoc/tBu strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. peptide.com [peptide.com]
A Comprehensive Technical Guide to the Introduction of the tert-Butyl Ester Protecting Group
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic implementation of protecting groups is a critical element for success. Among the various choices for safeguarding carboxylic acid functionalities, the tert-butyl (t-Bu) ester stands out due to its unique combination of stability across a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2] This technical guide provides an in-depth overview of the methodologies for introducing the tert-butyl ester protecting group, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in complex synthetic endeavors.
The utility of the tert-butyl ester lies in its steric bulk, which effectively shields the carboxylic acid from nucleophilic attack and basic conditions, thereby preventing undesired side reactions.[3][4] Its removal is predicated on the formation of a stable tert-butyl cation in the presence of acid, a mechanism that offers orthogonality with many other common protecting groups.[2][3]
Core Methodologies for tert-Butyl Ester Introduction
Several reliable methods exist for the formation of tert-butyl esters from carboxylic acids. The selection of a specific protocol often depends on the substrate's sensitivity to acidic conditions, the scale of the reaction, and the availability of reagents. The most prevalent strategies include acid-catalyzed reactions with isobutylene or tert-butanol, transesterification with tert-butyl acetate, and the use of specific tert-butylating agents like di-tert-butyl dicarbonate and tert-butyl 2,2,2-trichloroacetimidate.[4][5][6]
Comparative Data of Key Methodologies
The following table summarizes quantitative data for various methods of tert-butyl ester synthesis, offering a comparative overview of their efficiency under different conditions.
| Method | Reagents | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Cite |
| Acid-catalyzed with Isobutylene | Carboxylic acid, Isobutylene | H₂SO₄ (catalytic) | Dichloromethane | Room Temp | - | High | [3][7][8] |
| Acid-catalyzed with tert-Butanol | Carboxylic acid, tert-Butanol (1.2-2.0 equiv) | H₂SO₄ or HClO₄ (catalytic) | Dichloromethane | Room Temp | - | High | [3] |
| Transesterification | Carboxylic acid, tert-Butyl acetate | HClO₄ (catalytic) | tert-Butyl acetate | Room Temp | - | High | [4] |
| Di-tert-butyl dicarbonate (Boc₂O) | Carboxylic acid, Boc₂O, Alcohol | DMAP (catalytic) | - | - | - | - | [8] |
| tert-Butyl 2,2,2-trichloroacetimidate | Carboxylic acid, t-Butyl 2,2,2-trichloroacetimidate | BF₃·OEt₂ (catalytic) | - | - | 80-90 | High | [9][10] |
| Tf₂NH Catalyzed | Hydrocinnamic acid, t-BuOAc | Tf₂NH (2 mol%) | CH₂Cl₂ | 0 | 16 | 76 | [7] |
| Tf₂NH Catalyzed | 4-Ketopentanoic acid, t-BuOAc | Tf₂NH (5 mol%) | CH₂Cl₂ | 0 | 17 | 79 | [7] |
| Tf₂NH Catalyzed | 4-Bromobenzoic acid, t-BuOAc | Tf₂NH (10 mol%) | CH₂Cl₂ | 0 | 24 | 66 | [7] |
Experimental Protocols
Acid-Catalyzed Esterification with tert-Butanol
This method is one of the most common for introducing a t-butyl ester.[3]
Materials:
-
Carboxylic acid (1.0 mmol)
-
tert-Butanol (1.2-2.0 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄) (catalytic amount)
-
Dichloromethane (CH₂Cl₂) or tert-Butyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in dichloromethane or tert-butyl acetate in a round-bottom flask.[3]
-
Add tert-butanol (1.2-2.0 eq) to the solution.[3]
-
Carefully add a catalytic amount of concentrated sulfuric acid or perchloric acid to the mixture.[3]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[3]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]
-
Purify the crude tert-butyl ester by column chromatography on silica gel if necessary.[2]
Esterification using Di-tert-butyl Dicarbonate (Boc₂O)
This protocol offers a convenient route to a variety of esters, including those with sensitive functional groups.[8][11]
Materials:
-
Carboxylic acid (1.0 eq)
-
Primary or secondary alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate ((BOC)₂O)
-
N,N'-dimethylaminopyridine (DMAP) (catalytic amount)
Procedure:
-
Combine stoichiometric amounts of the carboxylic acid and the primary or secondary alcohol.[8]
-
Add di-tert-butyl dicarbonate.[8]
-
Add a catalytic amount of N,N'-dimethylaminopyridine (DMAP).[8]
-
The byproducts, t-BuOH and CO₂, are volatile, simplifying purification.[8]
Transesterification with Potassium tert-Butoxide
This method is effective for converting methyl or ethyl esters to tert-butyl esters, which is particularly useful when the parent carboxylic acid is labile.[12]
Materials:
-
Methyl or ethyl ester of the carboxylic acid
-
Potassium tert-butoxide (t-BuOK) (1.0-1.2 eq)
-
Anhydrous diethyl ether
-
Alumina (Al₂O₃)
Procedure:
-
Prepare a solution of the methyl or ethyl ester in anhydrous diethyl ether.
-
In a separate flask, prepare a solution of freshly prepared potassium tert-butoxide (1.0-1.2 eq) in anhydrous diethyl ether.[12]
-
Add the ester solution to the potassium tert-butoxide solution at 0-20 °C. A precipitate of potassium methoxide will form immediately.[12]
-
Stir the mixture for 20-30 minutes.[12]
-
Filter the mixture through a thin layer of alumina to remove the potassium methoxide.[12]
-
Isolate the tert-butyl ester from the filtrate by distillation or crystallization.[12]
-
Alternatively, for workup, add cold water to dissolve the potassium methoxide, separate the organic layer, dry it, and evaporate the solvent.[12]
tert-Butylation using Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
This is a powerful and rapid method for the tert-butylation of various carboxylic acids, including free amino acids.[7][13]
Materials:
-
Carboxylic acid (e.g., Hydrocinnamic acid, 0.587 mmol)
-
tert-Butyl acetate (t-BuOAc, 5.9 mL)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH, 0.012 mmol)
-
Dichloromethane (CH₂Cl₂, 0.15 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of the carboxylic acid in tert-butyl acetate.[14]
-
In a separate flask, dissolve Tf₂NH in dichloromethane.[14]
-
At 0 °C, add the Tf₂NH solution to the solution of the carboxylic acid.[14]
-
Stir the mixture at 0 °C for the required time (e.g., 16 hours for hydrocinnamic acid).[14]
-
Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ at 0 °C to quench the reaction.[14]
-
Extract the mixture with dichloromethane (3 x 20 mL).[14]
-
Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure.[14]
-
Purify the residue as needed.[14]
Mechanistic Pathways and Workflows
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the introduction of the tert-butyl ester protecting group.
Caption: Acid-catalyzed formation of a tert-butyl ester.
Caption: General experimental workflow for tert-butyl ester protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. thieme-connect.com [thieme-connect.com]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
The Stability of H-Glu(OtBu)-OH: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of L-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH), a critical building block in peptide synthesis and other areas of organic chemistry. Understanding the stability of this compound under various chemical and physical conditions is paramount for its effective storage, handling, and application, ensuring the integrity and purity of final products.
Core Chemical Properties and Stability Overview
H-Glu(OtBu)-OH is a derivative of glutamic acid where the side-chain (gamma) carboxylic acid is protected as a tert-butyl ester. This protection strategy is fundamental to its widespread use, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) group's stability profile is characterized by its remarkable resistance to basic and nucleophilic conditions, coupled with its clean lability under strong acidic conditions. This orthogonality allows for the selective deprotection of the N-terminal Fmoc group with bases like piperidine, while the OtBu group remains intact on the side chain.[1][2]
The stability of the OtBu ester is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the ester's carbonyl carbon from nucleophilic attack.[3] Conversely, its acid lability stems from the mechanism of cleavage, which proceeds via a stable tertiary carbocation (the tert-butyl cation) upon protonation of the ester oxygen.[4]
Data Presentation: Stability under Different Conditions
While extensive quantitative kinetic data for H-Glu(OtBu)-OH is not broadly published, the following tables summarize its stability profile based on established chemical principles, data from analogous compounds, and information from forced degradation studies.
Table 1: Physicochemical and Thermal Properties
| Property | Value | Source(s) |
| CAS Number | 2419-56-9 | [3][5] |
| Molecular Formula | C₉H₁₇NO₄ | [3][5] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | White solid/powder | [3] |
| Melting Point | 182 °C | [3] |
| Boiling Point | 336.4 ± 37.0 °C at 760 mmHg | [3] |
| Storage Temperature | 2–8 °C or -20°C (Desiccate) | [3][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| Thermal Stability | Stable up to melting point. Unprotected glutamic acid shows degradation after 30 min at 160°C. | [7][8] |
Table 2: Hydrolytic Stability
| Condition | pH Range | Temperature | Expected Stability | Notes | Source(s) |
| Acidic | < 4 | Ambient | Labile to Very Labile | Rapid cleavage with strong acids (e.g., TFA, HCl, H₂SO₄). Cleavage rate is acid-dependent. | [4][9] |
| Neutral | 6 - 8 | Ambient | Highly Stable | The ester bond is resistant to neutral aqueous conditions for extended periods. | [3] |
| Basic | > 9 | Ambient | Highly Stable | Resistant to common bases used in peptide synthesis (e.g., 20% Piperidine in DMF). | [1][2] |
| Harsh Basic | > 12 | Elevated | Slow Degradation | Can be cleaved under specific non-aqueous, harsh conditions (e.g., powdered KOH in THF). |
Table 3: Chemical and Photolytic Stability
| Stress Condition | Reagent/Condition | Expected Stability | Notes | Source(s) |
| Oxidation | 3% H₂O₂ (aq) | Moderately Stable | The amino acid backbone is more susceptible to oxidation than the ester. Rate of degradation is expected to be slow. | |
| Photostability | ICH Q1B Light Exposure | Stable | The molecule lacks a significant chromophore absorbing in the near-UV/visible range. Degradation is not expected unless photosensitizing impurities are present. | |
| Common Reagents | Coupling reagents (HATU, HBTU), Nucleophiles, Reducing agents (catalytic hydrogenation) | Highly Stable | The OtBu group is compatible with a wide range of reagents used in organic synthesis. | [1] |
Degradation Pathways and Mechanisms
The primary and most synthetically relevant degradation pathway for H-Glu(OtBu)-OH is acid-catalyzed hydrolysis. This reaction is intentionally employed for deprotection.
Caption: Mechanism of acid-catalyzed cleavage of the tert-butyl ester.
Under strongly acidic conditions, the ester oxygen is protonated, leading to the cleavage of the alkyl-oxygen bond. This A_AL1-type mechanism forms glutamic acid and a stable tert-butyl carbocation.[9] This reactive carbocation can cause unwanted side reactions, such as the alkylation of nucleophilic amino acid residues (e.g., Tryptophan, Methionine). To prevent this, "scavengers" like triisopropylsilane (TIS) or water are typically included in the cleavage cocktail to trap the carbocation.
Experimental Protocols
The following are representative protocols for conducting forced degradation studies to assess the stability of H-Glu(OtBu)-OH. A stability-indicating method, typically a reverse-phase HPLC method, is required to quantify the parent compound and its degradants.
Caption: General experimental workflow for a forced degradation study.
Protocol 1: Hydrolytic Stability (Acidic, Basic, Neutral)
-
Preparation: Prepare a stock solution of H-Glu(OtBu)-OH (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Stress Conditions:
-
Acidic: Dilute the stock solution into 0.1 M HCl.
-
Neutral: Dilute the stock solution into purified water (pH ~6-7).
-
Basic: Dilute the stock solution into 0.1 M NaOH.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C). Protect from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the remaining percentage of H-Glu(OtBu)-OH.
Protocol 2: Thermal Stability
-
Solid State: Place a known amount of solid H-Glu(OtBu)-OH in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80 °C).
-
Solution State: Prepare a solution of H-Glu(OtBu)-OH (e.g., 1 mg/mL) in a stable solvent (e.g., DMSO or acetonitrile).
-
Incubation: Store the samples at the selected temperature, protected from light.
-
Sampling:
-
Solid: At each time point, dissolve a pre-weighed amount of the solid in a suitable solvent for analysis.
-
Solution: Withdraw aliquots at specified time points.
-
-
Analysis: Analyze the samples by HPLC to quantify degradation.
Protocol 3: Oxidative Stability
-
Preparation: Prepare a solution of H-Glu(OtBu)-OH (e.g., 1 mg/mL) in a mixture of water and a co-solvent like acetonitrile.
-
Stress Condition: Add hydrogen peroxide to a final concentration of 3%.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points.
-
Analysis: Analyze the samples by HPLC. Note that some quenching of residual peroxide may be necessary before injection, depending on the HPLC method.
Protocol 4: Photostability
-
Preparation: Prepare a solution of H-Glu(OtBu)-OH in a photochemically inert solvent (e.g., acetonitrile/water) in a transparent container (e.g., quartz). Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Exposure: Place both samples in a photostability chamber and expose them to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC to differentiate between photodegradation and any thermal degradation that may have occurred.
Conclusion: A Decision Framework for Application
The stability profile of H-Glu(OtBu)-OH makes it an exceptional tool for specific synthetic strategies. Its robustness to base and most common synthetic reagents allows for complex molecular manipulations, while its predictable lability to acid provides a reliable method for deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. A reinvestigation of the mixed carbonic anhydride method of peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes and Protocols for the Use of H-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. For the incorporation of glutamic acid, a trifunctional amino acid, protection of the γ-carboxyl group is essential to prevent side reactions during peptide chain elongation. H-Glu(OtBu)-OH, and more commonly its N-terminally protected form, Fmoc-Glu(OtBu)-OH, is a cornerstone building block in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy.
The tert-butyl (OtBu) ester protecting group for the side chain of glutamic acid offers a crucial advantage: orthogonality. It is stable to the basic conditions (typically piperidine in DMF) used for the removal of the temporary Nα-Fmoc group, yet it is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This orthogonal protection scheme allows for the selective deprotection and coupling of amino acids, ensuring the precise assembly of the desired peptide sequence.
These application notes provide detailed protocols and data for the effective utilization of H-Glu(OtBu)-OH in SPPS, aimed at researchers, scientists, and drug development professionals.
Data Presentation
Comparative Performance of Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of peptide bond formation and the purity of the final product. While specific yields and purities are highly sequence-dependent, the following table provides a general comparison of common coupling reagents used for the incorporation of Fmoc-Glu(OtBu)-OH.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >95 | Low |
Note: Data is compiled from various sources and represents typical outcomes. Actual results may vary based on the specific peptide sequence, resin, and reaction conditions.
Impact of Cleavage Cocktail Composition on Peptide Purity
The final cleavage and deprotection step is critical for obtaining the desired peptide in high purity. The composition of the cleavage cocktail, particularly the scavengers used, plays a significant role in minimizing side reactions caused by the cleavage of the OtBu and other protecting groups. The tert-butyl cation released during OtBu deprotection can cause alkylation of sensitive residues like Tryptophan and Methionine.
| Cleavage Cocktail Composition (TFA/Scavengers) | Target Peptide | Crude Purity (%) | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Standard Peptides | ~70-90 | A common and effective cocktail for many peptides. |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Cysteine-containing peptides | Variable | EDT is added to scavenge cations and prevent re-attachment to Cys. |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Peptides with multiple Trp/Met/Tyr | Variable | Phenol is an effective scavenger for tryptophan. |
Note: TIS (Triisopropylsilane) is a scavenger for carbocations. EDT (Ethanedithiol) is a scavenger for trityl groups and also helps in reducing methionine sulfoxide. Purity is highly dependent on the peptide sequence and the other protecting groups present.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analog Fragment
This protocol outlines the manual synthesis of a fragment of a Glucagon-Like Peptide-1 (GLP-1) analog containing a glutamic acid residue incorporated using Fmoc-Glu(OtBu)-OH.
Materials:
-
Rink Amide resin (0.5 mmol/g substitution)
-
Fmoc-amino acids (including Fmoc-Glu(OtBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid:
-
In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid, including Fmoc-Glu(OtBu)-OH, in the desired sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: RP-HPLC Purification of the Crude Peptide
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary to aid dissolution. Filter the sample through a 0.45 µm filter.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a suitable flow rate.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mandatory Visualization
Chemical Structure and Deprotection of H-Glu(OtBu)-OH
Caption: Acid-catalyzed deprotection of the OtBu group from H-Glu(OtBu)-OH.
General Workflow for Fmoc-SPPS
Caption: A simplified workflow of Fmoc-SPPS.
Signaling Pathway of GLP-1 Secretion
Peptides containing glutamic acid and glutamine can play a role in stimulating the secretion of Glucagon-Like Peptide-1 (GLP-1), a key hormone in glucose homeostasis. This is often mediated through the Calcium-Sensing Receptor (CaSR).
Application Notes and Protocols for Coupling Fmoc-Glu(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient incorporation of Fmoc-Glu(OtBu)-OH into peptide sequences during solid-phase peptide synthesis (SPPS). This document outlines standard protocols, quantitative data on coupling reagent performance, and methodologies for key experimental procedures.
Introduction
Fmoc-Glu(OtBu)-OH is a critical building block in peptide synthesis, enabling the introduction of glutamic acid residues. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, which can be removed under mild basic conditions, while the tert-butyl (OtBu) group shields the side-chain carboxyl group, preventing unwanted side reactions. This orthogonal protection strategy allows for the precise and sequential assembly of peptide chains.[1] The OtBu group is stable throughout the synthesis and is typically removed during the final cleavage of the peptide from the solid support under acidic conditions.[2]
Data Presentation
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, particularly for challenging sequences. While direct quantitative comparisons for Fmoc-Glu(OtBu)-OH are not extensively documented in single studies, data from the synthesis of "difficult" peptides provide valuable insights into the relative performance of common coupling reagents. The following tables summarize the crude peptide purity achieved with various reagents in the synthesis of two model peptides. Higher purity percentages are indicative of greater coupling efficiency.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂)[3]
| Coupling Reagent | Coupling Time (2 x 1 min) | Coupling Time (2 x 20 min) |
| COMU | 90.84 | 88.33 |
| HCTU | 89.15 | 90.34 |
| HATU | 89.01 | 89.71 |
| PyBOP | 78.52 | 88.59 |
| HBTU | 88.23 | 88.29 |
Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of 65-74ACP (H-VQAAIDYING-OH)[3]
| Coupling Reagent | Coupling Time (2 x 2 min) | Coupling Time (2 x 20 min) |
| HATU | 83.63 | 81.65 |
| HCTU | 81.53 | 83.21 |
| HBTU | 79.84 | 81.93 |
| PyBOP | 75.62 | 80.12 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[3]
Experimental Protocols
The following are detailed protocols for the key steps in solid-phase peptide synthesis involving the coupling of Fmoc-Glu(OtBu)-OH.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for the addition of one amino acid residue to the growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling (Activation and Coupling):
-
Pre-activation Method (Recommended for HATU/HBTU):
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU or HBTU, 2.9-4.9 equivalents), and an additive if required (e.g., HOBt, 3 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
In-situ Activation Method (for DIC/HOBt):
-
Add the Fmoc-Glu(OtBu)-OH (3-5 equivalents) dissolved in DMF to the deprotected resin.
-
Add HOBt (3-5 equivalents) dissolved in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents).
-
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), the coupling step should be repeated (double coupling).
5. Washing:
-
After a complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
6. Capping (Optional):
-
If unreacted amines persist after double coupling, they can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine or DIPEA) in DMF.
Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling
The Kaiser test is a sensitive qualitative method to detect free primary amines on the resin.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 1 g of phenol in 20 mL of n-butanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted with 98 mL of pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 10-15 beads) from the reaction vessel.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The composition may vary depending on the peptide sequence (e.g., presence of sensitive residues like Trp or Met may require different scavengers).
Procedure:
-
Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual cleavage scavengers.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Potential Side Reactions
-
Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamate, especially during prolonged exposure to basic conditions or during the final cleavage. This can be minimized by ensuring efficient and rapid coupling and deprotection steps.
-
Racemization: The chirality of the glutamic acid can be compromised, particularly with strong bases or extended reaction times. The use of additives like HOBt or OxymaPure can help suppress racemization.[4]
-
Incomplete Coupling: This leads to the formation of deletion sequences, where the final peptide is missing the glutamic acid residue. This can be addressed by using more efficient coupling reagents, extending the reaction time, or performing a double coupling.
References
Application Notes and Protocols for the Incorporation of Glutamic Acid Residues Using Protected Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid (Glu), an acidic amino acid, plays a crucial role in the structure and function of many peptides and proteins. Its side-chain carboxyl group can be involved in electrostatic interactions, hydrogen bonding, and post-translational modifications. During solid-phase peptide synthesis (SPPS), this reactive side chain must be protected to prevent unwanted side reactions, such as branching or cyclization.[1][2][3] The choice of protecting group for the γ-carboxyl group of glutamic acid is a critical decision that directly influences the overall yield, purity, and success of the peptide synthesis.[4] This document provides a comprehensive guide to the selection and use of common protected glutamic acid derivatives in Fmoc-based SPPS, complete with comparative data and detailed experimental protocols.
Selection of Glutamic Acid Side-Chain Protecting Groups
The ideal protecting group for the glutamic acid side chain should be stable to the repeated basic conditions used for Nα-Fmoc deprotection, yet readily removable under conditions that do not degrade the final peptide.[4][5] The most commonly used protecting groups for the γ-carboxyl group of glutamic acid in Fmoc-SPPS are the tert-butyl (tBu), benzyl (Bzl), and allyl (All) esters.[4] The selection of the optimal group depends on the specific requirements of the peptide sequence and the overall synthetic strategy, particularly the need for orthogonal deprotection for on-resin modifications.[5][6]
Data Presentation: Comparison of Common Glutamic Acid Protecting Groups
The following table summarizes the key characteristics and performance of the most widely used glutamic acid side-chain protecting groups in Fmoc-SPPS.
| Parameter | tert-Butyl (OtBu) | Benzyl (OBzl) | Allyl (OAll) |
| Structure on γ-carboxyl | -O-C(CH₃)₃ | -O-CH₂-C₆H₅ | -O-CH₂-CH=CH₂ |
| Deprotection Conditions | Strong acid (e.g., high concentration of TFA)[4] | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HF)[4][7] | Palladium(0)-catalyzed allyl transfer[8] |
| Orthogonality to Fmoc/Resin Cleavage | Not orthogonal to standard TFA cleavage | Orthogonal | Fully Orthogonal |
| Coupling Efficiency | High[5] | High[5] | High |
| Typical Crude Peptide Purity | High (85-95% for a model linear heptapeptide)[9] | Moderate to High[5] | Moderate to High |
| Key Advantages | High stability to base; compatible with standard cleavage protocols.[4] | Useful for the synthesis of protected peptide fragments for solution-phase ligation.[5] | Allows for selective on-resin modification of the glutamic acid side chain.[6] |
| Potential Side Reactions | Formation of t-butyl cations that can alkylate sensitive residues (e.g., Trp, Met).[4] | Partial cleavage during repeated piperidine treatments for Fmoc deprotection.[5] | Requires a specific palladium catalyst and scavenger; potential for catalyst contamination.[4] |
Experimental Protocols
The following are detailed protocols for the incorporation of protected glutamic acid residues and the subsequent deprotection of the side chain. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence, resin, and available equipment.
Protocol 1: General Fmoc-SPPS Cycle for Incorporation of Protected Glutamic Acid
This protocol describes a single cycle of deprotection and coupling for adding a protected glutamic acid residue to the growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Fmoc-Glu(P)-OH (where P = OtBu, OBzl, or OAll)
-
Coupling reagent (e.g., HBTU, HATU, DIC)[10]
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
Reaction vessel for manual or automated peptide synthesis
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[11]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
-
Amino Acid Activation and Coupling (Example with HBTU/DIPEA):
-
In a separate vial, dissolve Fmoc-Glu(P)-OH (3-5 equivalents relative to resin loading), HBTU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF.[5][7]
-
Allow the mixture to pre-activate for 2-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.[5][7]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Side-Chain Deprotection of Glutamic Acid Derivatives
The following protocols outline the specific conditions for the removal of the OtBu, OBzl, and OAll protecting groups from the glutamic acid side chain.
A. Deprotection of γ-tert-Butyl (OtBu) Ester
This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.
Materials:
-
Peptide-resin with Glu(OtBu)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[7]
-
DCM for washing
-
Cold diethyl ether for precipitation
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.[7]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the peptide, wash with cold diethyl ether, and dry the crude peptide.[5]
B. Selective Deprotection of γ-Benzyl (OBzl) Ester via Catalytic Hydrogenation
This protocol describes the removal of the benzyl group from a protected peptide in solution.
Materials:
-
Protected peptide containing Glu(OBzl)
-
Palladium on carbon (Pd/C) catalyst (10%)[12]
-
Solvent (e.g., Methanol (MeOH), DMF, or a mixture of MeOH/H₂O/Acetic Acid)[4]
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in a suitable solvent.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).[12]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon).[5]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.[12]
-
Evaporate the solvent to obtain the deprotected peptide.
C. Selective On-Resin Deprotection of γ-Allyl (OAll) Ester
This protocol describes the palladium(0)-catalyzed removal of the allyl group from a resin-bound peptide. It is crucial to perform this reaction under an inert atmosphere.[13]
Materials:
-
Peptidyl-resin containing Glu(OAll)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][13]
-
Phenylsilane (PhSiH₃) as a scavenger[13]
-
Anhydrous DCM
-
DMF
-
0.5% (w/v) Sodium diethyldithiocarbamate in DMF (for scavenging excess palladium)[13]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptidyl-resin in anhydrous DCM in a reaction vessel for 30 minutes under an inert atmosphere.[13]
-
Drain the solvent.
-
In a separate vial, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (e.g., 0.25 equivalents relative to resin loading) and phenylsilane (e.g., 25 equivalents) in anhydrous DCM.
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times) and DMF (5 times).[13]
-
To remove any residual palladium, wash the resin with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF for 15 minutes (repeat twice).[13]
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times).[13]
-
Dry the resin under vacuum.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and a decision-making pathway for selecting an appropriate protecting group for glutamic acid.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a glutamic acid protecting group.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-Glu(OAll)-OH [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of the Tert-Butyl Ester Protecting Group from Glutamic Acid Side Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the various methods available for the cleavage of the tert-butyl (tBu) ester protecting group from the side chain of glutamic acid residues in peptides and other organic molecules. This document includes a summary of common deprotection conditions, detailed experimental protocols, and visual aids to facilitate understanding and implementation in a laboratory setting.
Introduction
The tert-butyl ester is a widely utilized protecting group for the side-chain carboxylic acid of glutamic acid in solid-phase and solution-phase peptide synthesis. Its popularity stems from its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, while being readily removable under acidic conditions.[1] This orthogonality is crucial for the successful synthesis of complex peptides.[2]
The cleavage of the tert-butyl ester proceeds via an acid-catalyzed mechanism, typically involving the formation of a stable tert-butyl cation, which is then quenched to form isobutylene.[3][4] The choice of deprotection conditions is critical to ensure complete removal of the protecting group while minimizing side reactions and preserving the integrity of the target molecule.
Deprotection Methods and Quantitative Data
A variety of acidic reagents can be employed for the cleavage of tert-butyl esters. The choice of acid and reaction conditions depends on the sensitivity of the substrate and the presence of other acid-labile protecting groups. The following table summarizes common deprotection methods with their respective conditions and outcomes.
| Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 h | >95 | The most common and generally efficient method.[5][6] A high concentration of TFA (e.g., 25-50% in DCM) is often used.[7][8] |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temperature | 1 - 4 h | High | Anhydrous HCl is often used to avoid hydrolysis of other functional groups.[9] |
| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Room Temperature | Variable | High | A strong acid that can be used for robust substrates.[9] |
| Ferric Chloride (FeCl₃) | Dichloromethane (DCM) | Room Temperature | 1 - 1.5 h | Good | A Lewis acid approach that can offer different selectivity compared to Brønsted acids.[10] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Variable | Good | A mild Lewis acid that can be used for substrates with other acid-sensitive groups.[3][5] |
| Aqueous Phosphoric Acid (H₃PO₄) | Toluene / DCM | Room Temperature or 40-50 | Variable | High | A milder and more environmentally friendly alternative.[5][11] |
| p-Toluenesulfonic Acid (p-TsOH) | Dichloromethane (DCM) | Room Temperature | Variable | Good | A solid, easy-to-handle acid catalyst.[9] |
Experimental Protocols
Protocol 1: Cleavage of Tert-Butyl Ester using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and widely used method for the deprotection of the glutamic acid side chain.
Materials:
-
N-protected Glutamic acid γ-tert-butyl ester derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (for co-evaporation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester-containing substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., for 10 mL of DCM, add 10 mL of TFA). This creates a 50% TFA/DCM solution. For more sensitive substrates, a lower concentration of TFA (e.g., 25%) can be used.[7]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 2 hours.[3]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.
-
The resulting crude carboxylic acid can be purified by an appropriate method, such as crystallization or column chromatography.
Protocol 2: Cleavage of Tert-Butyl Ester using Ferric Chloride (FeCl₃)
This protocol offers a Lewis acid-based alternative for the deprotection of the glutamic acid side chain.[10]
Materials:
-
N-protected Glutamic acid γ-tert-butyl ester derivative
-
Dichloromethane (DCM), anhydrous
-
Ferric chloride (FeCl₃), anhydrous
-
Water, deionized
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester substrate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
To the stirred solution, add anhydrous ferric chloride (FeCl₃) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the resulting carboxylic acid by column chromatography on silica gel.
Potential Side Reactions and Troubleshooting
During the acid-catalyzed cleavage of the tert-butyl ester, the generated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly with nucleophilic amino acid residues such as cysteine, methionine, and tryptophan.[12][13]
-
S-tert-butylation of Cysteine: The thiol group of cysteine can be alkylated by the tert-butyl cation. To mitigate this, scavengers such as dithiothreitol (DTT) or triisopropylsilane (TIS) are often added to the cleavage cocktail.[12]
-
Alkylation of Tryptophan: The indole ring of tryptophan is susceptible to alkylation. The use of scavengers like TIS or water can help to suppress this side reaction.
-
Incomplete Deprotection: If the deprotection is incomplete, consider increasing the reaction time, temperature, or the concentration of the acid.[5] However, be aware that harsher conditions may promote side reactions.
-
Degradation of Sensitive Substrates: For molecules containing other acid-labile groups, milder conditions such as using ZnBr₂ or aqueous phosphoric acid should be considered.[5]
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed cleavage mechanism of a tert-butyl ester.
Experimental Workflow
Caption: General experimental workflow for tert-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
Application of H-Glu(OtBu)-OH in the Production of GLP-1 Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the protected amino acid H-Glu(OtBu)-OH in the synthesis of Glucagon-Like Peptide-1 (GLP-1) analogues. This document outlines the critical role of the tert-butyl (OtBu) protecting group, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and relevant biological signaling pathways.
Introduction
Glucagon-like peptide-1 (GLP-1) and its analogues are a cornerstone in the treatment of type 2 diabetes and obesity. These peptides are potent incretin mimetics that enhance glucose-dependent insulin secretion. The chemical synthesis of these complex peptides, often comprising 30 or more amino acids and featuring modifications like fatty acid acylation, relies heavily on precise and efficient methodologies. Solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, is the predominant method for their production.
Within this synthetic framework, trifunctional amino acids like glutamic acid (Glu) require side-chain protection to prevent unwanted side reactions during peptide chain elongation.[1] H-Glu(OtBu)-OH, where the side-chain carboxylic acid is protected as a tert-butyl ester, is an essential building block in this process. The OtBu group offers the necessary orthogonality, being stable to the basic conditions used for Nα-Fmoc deprotection (e.g., piperidine) while being readily removable under acidic conditions (e.g., trifluoroacetic acid, TFA) during the final cleavage and global deprotection step.[1][2] This ensures the specific and directed formation of the desired peptide sequence with high fidelity.
Role of H-Glu(OtBu)-OH in GLP-1 Analogue Synthesis
The glutamic acid residue appears in the native GLP-1 sequence and is also frequently incorporated into the fatty acid side chains that are crucial for extending the half-life of analogues like Liraglutide and Semaglutide.
-
Backbone Incorporation : Fmoc-Glu(OtBu)-OH is used directly during the stepwise SPPS to incorporate glutamic acid into the main peptide chain.[3]
-
Side-Chain Modification : In analogues such as Liraglutide and Semaglutide, a glutamic acid linker, protected as H-Glu(OtBu)-OH, is attached to a lysine (Lys) residue. This glutamic acid is then acylated with a fatty acid. The OtBu group protects the gamma-carboxyl group of this linker throughout the synthesis until the final cleavage.[4][5][6] For instance, the synthesis of Liraglutide involves coupling a Palmitoyl-Glu-OtBu moiety to the side chain of a lysine residue.[6]
Quantitative Data Summary
The use of H-Glu(OtBu)-OH within a well-optimized SPPS protocol contributes to achieving satisfactory yields and purities for complex GLP-1 analogues. The following table summarizes representative quantitative data found in the literature.
| Peptide | Synthesis Stage | Purity | Yield | Reference |
| Liraglutide | Crude (Post-Cleavage) | 50-70% | - | [4] |
| Liraglutide | Crude (Post-Cleavage) | ~50% | - | [3] |
| Liraglutide | Crude (Post-Cleavage) | 81% | 75% | [7] |
| Liraglutide | Purified | >99.0% | 30% | [7] |
| Semaglutide | Crude (Post-Cleavage) | 35-55% | - | [4] |
| Semaglutide | Crude (Post-Cleavage) | 60.1% | - | [8] |
| GLP-1 Analogues (General) | Crude (Post-Cleavage) | 45-65% | - | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analogue (Fmoc/tBu Strategy)
This protocol provides a general workflow for the manual or automated synthesis of a GLP-1 peptide on a resin support.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN109641946A - The preparation method of glucagon-like peptide - Google Patents [patents.google.com]
- 4. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 7. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]
- 8. WO2023105497A1 - Synthesis of glp-1 analogues - Google Patents [patents.google.com]
- 9. millennialscientific.com [millennialscientific.com]
The Versatile Role of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic Acid in Modern Drug Discovery
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid , also widely known by synonyms such as L-Glutamic acid 5-tert-butyl ester and H-Glu(OtBu)-OH , is a pivotal building block in the synthesis of complex peptides and peptidomimetics. Its unique chemical structure, featuring a tert-butyl ester protecting group on the side-chain carboxyl function of L-glutamic acid, offers chemists precise control during the intricate process of peptide synthesis. This strategic protection prevents unwanted side reactions and allows for the selective formation of amide bonds, making it an indispensable tool in the development of novel therapeutics for a range of diseases, from neurological disorders to cancer.
This document provides detailed application notes on the use of this compound in drug discovery, alongside comprehensive experimental protocols for its application in peptide synthesis and enzyme inhibition assays.
Application Notes
Introduction to this compound
This compound is a derivative of the non-essential amino acid L-glutamic acid. The tert-butyl ester group is stable under a variety of reaction conditions but can be readily removed using mild acidic conditions, a property that is crucial in the final deprotection steps of peptide synthesis. This strategic use of a protecting group allows for the incorporation of glutamic acid into a growing peptide chain without the interference of its reactive side chain.
Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its use as a fundamental component for the synthesis of peptides and peptidomimetics. These synthesized molecules are then used to probe and modulate the activity of biological targets.
1. Glutamate Receptor Modulation in Neuroscience:
As a derivative of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, this compound is instrumental in the development of ligands for glutamate receptors.[1] These receptors are implicated in a vast array of physiological and pathological processes, including learning, memory, and synaptic plasticity.[1] Dysregulation of glutamate signaling is associated with numerous neurological and psychiatric conditions such as epilepsy, Alzheimer's disease, and depression.[1] By incorporating this compound into peptide-like structures, researchers can create novel agonists or antagonists that selectively target specific glutamate receptor subtypes, offering the potential for more effective and targeted therapies.
2. Design of Enzyme Inhibitors:
This compound serves as a scaffold for the synthesis of enzyme inhibitors. A notable example is in the development of inhibitors for bacterial enzymes, which presents a promising avenue for new antibiotics. For instance, derivatives of glutamic acid have been synthesized and evaluated as inhibitors of MurD ligase, an essential enzyme in the bacterial cell wall biosynthesis pathway. Inhibition of this enzyme disrupts the integrity of the bacterial cell wall, leading to cell death.
3. Anticancer Agent Development:
In the realm of oncology, derivatives of glutamic acid are being explored as potential anticancer agents. Glutamine and glutamate are key metabolites that fuel the proliferation of cancer cells.[2] By designing molecules that interfere with glutamate metabolism, it is possible to selectively target and inhibit the growth of tumor cells. L-γ-methyleneglutamic acid amides, which can be synthesized from precursors like this compound, have demonstrated potent anticancer activity against various breast cancer cell lines.[1][3] Furthermore, the tert-butyl ester can function as a prodrug moiety, potentially improving the pharmacokinetic properties of the active drug.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various compounds synthesized using glutamic acid derivatives, illustrating the utility of this chemical scaffold in generating potent bioactive molecules.
Table 1: Inhibitory Activity of D-Glutamic Acid-Based MurD Ligase Inhibitors
| Compound | Target Enzyme | IC50 (µM) |
| Inhibitor 1 | E. coli MurD | 8.2 |
| Inhibitor 1 | S. aureus MurD | 6.4 |
| Inhibitor 2 | E. coli MurD | 36 |
| Inhibitor 2 | S. aureus MurD | 100 |
| Inhibitor 3 | E. coli MurD | 3 |
| Inhibitor 4 | E. coli MurD | 7 |
Data sourced from studies on D-glutamic acid-based inhibitors, demonstrating the potential of this scaffold in drug design.[5][6]
Table 2: Anticancer Activity of L-γ-Methyleneglutamic Acid Amides
| Compound | Cell Line | IC50 (µM) after 72h |
| N-phenyl amide (3) | MCF-7 | ~10 |
| N-phenyl amide (3) | SK-BR-3 | ~15 |
| N-phenyl amide (3) | MDA-MB-231 | ~20 |
| N-benzyl amide (5) | MCF-7 | ~12 |
| N-benzyl amide (5) | SK-BR-3 | ~18 |
| N-benzyl amide (5) | MDA-MB-231 | ~15 |
Data represents the activity of the final amide compounds, which are synthesized from glutamic acid ester precursors.[3]
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide incorporating a glutamic acid residue using its Fmoc-protected, tert-butyl ester side-chain derivative (Fmoc-Glu(OtBu)-OH).
Objective: To synthesize a custom peptide sequence using manual solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Glu(OtBu)-OH and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Glu(OtBu)-OH) (3 equivalents) and the coupling reagent (e.g., HBTU) (3 equivalents) in DMF.
-
Add the base (e.g., DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling, perform a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step removes the side-chain protecting groups (including the tert-butyl ester) and cleaves the peptide from the resin.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of a compound, such as a synthesized glutamic acid derivative, against a target enzyme.
Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by 50% (IC50).
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Synthesized inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor compound.
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
-
Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the inhibitor solution to the wells. Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor mixture for a specific time at the optimal temperature for the enzyme.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement of Activity:
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the reaction (e.g., change in absorbance, fluorescence, or luminescence).
-
Record the reaction rate for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Standard Protocol for Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Fmoc-Glu(OtBu)-OH, a standard building block in solid-phase peptide synthesis (SPPS). This document outlines the principles of the Fmoc/tBu orthogonal protection strategy, detailed experimental procedures, and data for the successful incorporation of glutamic acid into synthetic peptides.
Introduction
Fmoc-Glu(OtBu)-OH is a derivative of the amino acid glutamic acid designed for use in Fmoc-based SPPS.[1] The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain γ-carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[1][2] This orthogonal protection scheme is fundamental to modern peptide synthesis, allowing for the selective deprotection of the Nα-amino group for chain elongation without affecting the side-chain protecting group.[2] The OtBu group remains stable throughout the synthesis and is removed during the final cleavage of the peptide from the solid support under acidic conditions.[1]
Physicochemical Properties
| Property | Value |
| Compound Name | N-α-Fmoc-L-glutamic acid γ-tert-butyl ester |
| Molecular Formula | C24H27NO6 |
| Molecular Weight | 425.48 g/mol |
| Appearance | White to off-white powder[2] |
| Purity (HPLC) | ≥ 99.0%[3] |
| Enantiomeric Purity | ≥ 99.8%[3] |
Experimental Protocols
The following protocols are generalized for manual SPPS and can be adapted for automated synthesizers.[2] The synthesis is typically performed on a resin support, such as Wang or Rink Amide resin.[4]
Resin Swelling
Before the first amino acid is coupled, the resin must be swelled to ensure optimal reaction kinetics.
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Agitate the mixture for 30 minutes at room temperature.[5]
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Add a solution of 20% piperidine in DMF to the resin.[6]
-
Agitate the mixture at room temperature. The reaction is typically fast, with a half-life of about 7 seconds.[7] A standard deprotection time is 5-20 minutes.[8] For sterically hindered residues, two treatments may be necessary.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5][8]
Coupling of Fmoc-Glu(OtBu)-OH
This procedure describes the activation and coupling of Fmoc-Glu(OtBu)-OH to the deprotected N-terminus of the peptide-resin.
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1 hour at room temperature.[5]
-
Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test.[9]
-
After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and dichloromethane (DCM) (3x).[5]
Table 1: Common Coupling Reagents and Equivalents
| Reagent | Equivalents |
| Fmoc-Glu(OtBu)-OH | 3 |
| HCTU | 2.9 |
| DIEA | 6 |
Chain Elongation
Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the peptide sequence.[5]
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the glutamic acid residue.
-
After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DMF and DCM, and dry it under vacuum.[5]
-
Prepare a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5][9]
-
Add the cleavage cocktail to the peptide-resin.
-
Incubate the mixture at room temperature with agitation for 2-3 hours.[5][9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Troubleshooting
Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamate, especially during the coupling of the subsequent amino acid.[5][7] This can be minimized by ensuring rapid and efficient coupling.[5]
Racemization: The chirality of the glutamic acid can be compromised under strongly basic conditions or during prolonged activation times.[7] Using milder bases, minimizing deprotection and activation times, and performing reactions at room temperature can help mitigate this side reaction.[7]
Incomplete Deprotection: For sterically hindered sequences, incomplete removal of the Fmoc group can occur. Extending the deprotection time or performing a second deprotection step with fresh reagent can address this issue.[8]
Visualized Workflows
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Structure and orthogonal deprotection of Fmoc-Glu(OtBu)-OH.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-Glu(OtBu)-OH [cem.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Glutamic Acid Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practice of solution-phase peptide synthesis (SPPS), with a specific focus on the incorporation of glutamic acid residues using a tert-butyl ester protecting group for the side-chain carboxyl functionality. Detailed protocols for key experimental steps are provided, along with quantitative data to inform reaction setup and optimization.
Introduction to Solution-Phase Peptide Synthesis with Glutamic Acid (OtBu)
Solution-phase peptide synthesis is a classical yet powerful methodology for the construction of peptides. Unlike solid-phase synthesis, all reactions are carried out in a homogeneous solution, which allows for straightforward purification and characterization of intermediates at each step. The synthesis of peptides containing acidic residues like glutamic acid requires a robust protection strategy to prevent unwanted side reactions. The use of a tert-butyl (tBu) ester to protect the γ-carboxyl group of glutamic acid is a cornerstone of modern orthogonal protection schemes, particularly in conjunction with N-terminal protecting groups like the carbobenzoxy (Z) or 9-fluorenylmethoxycarbonyl (Fmoc) groups.[1][2]
The tert-butyl group is favored for its high stability under a wide range of reaction conditions, including the basic conditions used for Fmoc removal, yet it is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[2][3] This orthogonality is crucial for the selective deprotection of the N-terminus for chain elongation while the side chain remains protected.[4]
Key Protecting Groups in Glutamic Acid Peptide Synthesis
The successful synthesis of peptides containing glutamic acid hinges on the appropriate selection of protecting groups for the α-amino group and the γ-carboxyl group.[5]
| Protecting Group | Abbreviation | Target Functional Group | Deprotection Conditions | Key Advantages |
| Carbobenzoxy | Z | α-Amino | Catalytic hydrogenation (e.g., H₂/Pd/C)[1] | Stable, crystalline derivatives; resistant to racemization.[5] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Mild base (e.g., 20% piperidine in DMF)[5] | Allows for a milder overall deprotection strategy.[5] |
| Tert-Butyl Ester | OtBu | γ-Carboxyl | Strong acid (e.g., Trifluoroacetic Acid - TFA)[2] | High stability to base; compatible with Z and Fmoc strategies.[2] |
| Benzyl Ester | OBzl | γ-Carboxyl | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HF)[2] | Orthogonal to acid- and base-labile groups.[2] |
Experimental Protocols
Protocol 1: Peptide Coupling using Z-Glu(OtBu)-ONp and a C-terminal Amino Acid Ester
This protocol describes the coupling of an N-terminally protected glutamic acid activated ester with a C-terminally protected amino acid.
Materials:
-
Z-Glu(OtBu)-ONp (N-α-Carbobenzoxy-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester)[1]
-
C-terminal amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[6]
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Neutralization of the Amino Acid Ester:
-
Dissolve the C-terminal amino acid ester hydrochloride (1.0 equivalent) in DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.0-1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes.[1]
-
-
Coupling Reaction:
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Quantitative Parameters for Coupling Reaction:
| Parameter | Value/Condition |
| Reactant Equivalents | 1.0 eq. Z-Glu(OtBu)-ONp : 1.0 eq. Amino Acid Ester |
| Base Equivalents | 1.0 - 1.1 eq. |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours[1] |
Protocol 2: N-terminal Z-Group Deprotection by Catalytic Hydrogenation
This protocol details the removal of the N-terminal carbobenzoxy (Z) group.
Materials:
-
Z-protected peptide
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).[1]
-
-
Hydrogenation:
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
-
Monitoring and Completion:
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]
-
-
Isolation:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[1]
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
-
Protocol 3: Side-Chain Tert-Butyl Ester Deprotection
This protocol outlines the final deprotection of the glutamic acid side chain.
Materials:
-
OtBu-protected peptide
-
Cleavage Cocktail (e.g., TFA:Triisopropylsilane:Water 95:2.5:2.5 v/v/v)[7]
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction:
-
Dissolve the OtBu-protected peptide in the cleavage cocktail and stir at room temperature. The reaction is typically complete in 1-2 hours.[1]
-
-
Precipitation:
-
After the reaction is complete, concentrate the solution under a stream of nitrogen or by rotary evaporation (if the peptide is not volatile).
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.[1]
-
-
Isolation and Drying:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove residual TFA and scavengers.[1]
-
Dry the final peptide under vacuum.
-
Common Scavengers for Tert-Butyl Deprotection:
| Scavenger | Purpose | Typical Concentration |
| Triisopropylsilane (TIS) | Carbocation scavenger | 2.5 - 5% |
| Water | Carbocation scavenger | 2.5 - 5% |
| Dithiothreitol (DTT) | Reduces oxidized methionine and tryptophan | 1 - 5% |
| Phenol | Carbocation scavenger | 2.5 - 5% |
Coupling Reagents for Solution-Phase Peptide Synthesis
The choice of coupling reagent is critical for efficient peptide bond formation while minimizing racemization.[8]
| Coupling Reagent Class | Examples | Byproducts | Key Features |
| Carbodiimides | DCC, DIC, EDC[9] | Ureas (e.g., DCU) | Widely used, cost-effective. DCC byproduct is insoluble, facilitating removal in solution-phase.[8] |
| Phosphonium Salts | BOP, PyBOP, PyAOP[6][10] | HMPA (from BOP - carcinogenic), Phosphine oxides | High coupling efficiency, especially for hindered couplings.[6][10] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU[6][8] | Tetramethylurea | Very efficient, low racemization, byproducts are soluble.[8] |
Visualizing the Workflow
Caption: General workflow for solution-phase peptide synthesis.
Caption: Deprotection of the tert-butyl ester and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols: On-Resin Deprotection of Side-Chain Tert-Butyl-Protected Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the on-resin deprotection of side-chain tert-butyl-protected glutamic acid (Glu(OtBu)). This process is a critical step in Solid-Phase Peptide Synthesis (SPPS) for site-specific modifications or for the preparation of peptides containing unprotected glutamic acid residues. We present two primary methodologies: a selective, mild deprotection using ferric chloride (FeCl₃), and the standard global deprotection using trifluoroacetic acid (TFA).
Introduction
The tert-butyl (tBu) group is a widely utilized protecting group for the γ-carboxyl function of glutamic acid in Fmoc-based SPPS. Its stability to the basic conditions required for Fmoc removal and its lability to acid allows for its selective removal at the end of the synthesis. However, for applications such as on-resin cyclization, side-chain labeling, or the synthesis of peptides with free carboxylic acids while still attached to the resin, a selective deprotection of the Glu(OtBu) side chain is necessary. This note details a Lewis acid-mediated approach for such selective deprotection and contrasts it with the conventional final cleavage and deprotection method.
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method significantly impacts yield, purity, and the potential for side reactions. The following table summarizes the key quantitative aspects of the FeCl₃-mediated and standard TFA-based deprotection methods.
| Parameter | Ferric Chloride (FeCl₃) Method | Trifluoroacetic Acid (TFA) Method | Reference |
| Selectivity | High for tert-butyl esters over other acid-labile groups (e.g., Boc, Trt) | Low; removes most acid-labile protecting groups simultaneously | [1][2] |
| Reaction Time | 1.5 - 4 hours | 1 - 3 hours | [1][3] |
| Typical Yield | Good to excellent (e.g., 37-40% isolated yield for model peptides after modification) | >90% (crude peptide) | [1][2] |
| Purity | High, with minimal side reactions when optimized | Variable, potential for alkylation of sensitive residues | [3] |
| Resin Cleavage | No cleavage of Rink Amide resin observed | Complete cleavage from acid-labile resins | [2] |
| Key Side Reactions | Minimal; requires thorough washing to remove metal ions | Alkylation of Trp, Met, Cys; pyroglutamate formation, aspartimide formation | [3][4] |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of Glu(OtBu) using Ferric Chloride (FeCl₃)
This protocol describes a mild and selective method for the on-resin deprotection of the tert-butyl side-chain protecting group of glutamic acid using ferric chloride, a Lewis acid.[1][2] This method is compatible with Fmoc-based SPPS and leaves other acid-labile protecting groups, such as Boc and Trt, as well as the acid-labile resin linkage, intact.[2]
Materials:
-
Peptide-resin containing Glu(OtBu)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ferric Chloride (FeCl₃)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Deprotection Reaction:
-
Washing:
-
Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the removal of the tert-butyl group.
-
Further On-Resin Modification: The resin with the deprotected glutamic acid side chain is now ready for subsequent on-resin reactions, such as coupling with an amine or alcohol.
Protocol 2: Global Deprotection and Cleavage from Resin using Trifluoroacetic Acid (TFA)
This protocol describes the standard method for the final deprotection of all acid-labile side-chain protecting groups, including Glu(OtBu), and the simultaneous cleavage of the peptide from an acid-sensitive resin (e.g., Wang or Rink Amide resin).[3]
Materials:
-
Peptide-resin containing Glu(OtBu) and other protected amino acids
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[3]
-
Note: The composition of the cleavage cocktail may need to be optimized based on the peptide sequence, particularly for peptides containing sensitive residues like Cys, Met, or Trp.[3]
-
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Resin Preparation:
-
Place the dry peptide-resin in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[3]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: The crude peptide is typically purified by reverse-phase HPLC.
Visualizations
Experimental Workflow: On-Resin Deprotection and Modification
Caption: Workflow for selective on-resin deprotection and subsequent modification.
Reaction Mechanism: Lewis Acid-Catalyzed Deprotection of Glu(OtBu)
References
Application Notes and Protocols: Synthesis of Peptide Macrocycles Using Protected Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of peptide macrocycles utilizing protected glutamic acid residues. This strategy offers a robust method for introducing conformational constraints in peptides, which can lead to enhanced biological activity, stability, and selectivity, making it a valuable tool in drug discovery and development. The protocols outlined below focus on on-resin cyclization techniques, which streamline the synthesis process and often lead to higher yields compared to solution-phase methods.[1]
Introduction
Peptide macrocyclization is a key strategy to improve the therapeutic properties of peptides by restricting their conformational flexibility.[2] This can lead to a lower entropy penalty upon binding to a biological target, resulting in higher affinity and specificity.[3] Glutamic acid is a versatile residue for inducing cyclization due to its side-chain carboxyl group, which can form a lactam bridge with a side-chain amine of another residue, such as lysine or ornithine.[4][5][6] The use of orthogonal protecting groups on the glutamic acid side chain and the corresponding amine-containing residue is crucial for achieving selective on-resin cyclization.[3][7]
This document outlines the synthesis of a novel, orthogonally protected glutamic acid analog and its application in the solid-phase synthesis of peptide macrocycles.[3][7] The protocols provided are based on established Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[3][7]
Key Advantages of Using Protected Glutamic Acid for Macrocyclization:
-
Versatility: Allows for side-chain to side-chain cyclization, creating diverse macrocyclic structures.[4][5]
-
On-Resin Synthesis: Enables efficient synthesis and purification, avoiding challenging solution-phase cyclizations.[1][3][7]
-
Control over Ring Size: The choice of the amine-containing residue (e.g., ornithine, lysine) allows for variation in the macrocycle ring size.[3]
-
Improved Pharmacokinetic Properties: Macrocyclization can enhance proteolytic stability and cell permeability.[8]
Experimental Protocols
Protocol 1: Synthesis of a Protected Glutamic Acid Analog
This protocol describes the synthesis of a key intermediate, an Fmoc-protected glutamic acid analog with an allyl ester protecting group on the side chain, suitable for on-resin cyclization.[3]
Materials:
-
Commercially available protected glutamic acid derivative (e.g., 1-allyl 5-(tert-butyl) (2S,4S)-4-((tert-butoxycarbonyl)amino)pentanedioate)
-
Lithium hexamethyldisilazide (LiHMDS)
-
8-phenyloctyl iodide
-
Trifluoroacetic acid (TFA)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Anhydrous solvents (e.g., THF, DCM)
Procedure:
-
Alkylation:
-
Dissolve the starting protected glutamic acid derivative in anhydrous THF and cool to -78 °C.
-
Add LiHMDS dropwise and stir for 30 minutes to form the dianion.
-
Add 8-phenyloctyl iodide and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent.
-
Purify the product by column chromatography to yield the alkylated product.[3]
-
-
Deprotection:
-
Dissolve the alkylated product in a solution of 25% TFA in DCM.
-
Stir the reaction at room temperature for 2 hours to remove the tert-butyl protecting groups.
-
Concentrate the reaction mixture under reduced pressure.[3]
-
-
Fmoc Protection:
-
Dissolve the deprotected intermediate in a suitable solvent (e.g., dioxane/water).
-
Add Fmoc-OSu and a base (e.g., NaHCO3) and stir at room temperature overnight.
-
Acidify the reaction mixture and extract the Fmoc-protected product.
-
Purify by column chromatography to obtain the final Fmoc-protected glutamic acid analog.[3]
-
Protocol 2: On-Resin Synthesis and Cyclization of a Peptide Macrocycle
This protocol details the solid-phase synthesis of a linear peptide on Rink amide resin, followed by on-resin cyclization via the protected glutamic acid side chain.[3][7]
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (including the synthesized glutamic acid analog and an Alloc-protected lysine or ornithine)
-
Coupling reagents: PyBOP, HOBt, DIEA
-
Fmoc deprotection reagent: 20% piperidine in DMF
-
Allyl/Alloc deprotection reagent: Pd(PPh3)4 and Phenylsilane (PhSiH3) in DCM
-
Palladium scavenger: 0.5% sodium diethyl dithiocarbamate in DMF
-
Cleavage cocktail: 95% TFA, 2.5% H2O, 2.5% triisopropylsilane (TIS)
-
Reverse-phase HPLC for purification
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell the Rink amide resin in DMF.
-
Perform standard Fmoc-based SPPS cycles to assemble the linear peptide sequence. This involves sequential steps of Fmoc deprotection and amino acid coupling.[3]
-
Incorporate the synthesized Fmoc-protected glutamic acid analog and the Fmoc-Lys(Alloc)-OH or Fmoc-Orn(Alloc)-OH at the desired positions in the peptide sequence.[3]
-
-
On-Resin Deprotection of Orthogonal Protecting Groups:
-
Once the linear peptide is assembled, wash the resin thoroughly with DCM.
-
Treat the resin with a solution of Pd(PPh3)4 (0.5 equiv.) and PhSiH3 (20 equiv.) in DCM under an argon atmosphere for 3 x 30 minutes to remove the allyl and Alloc protecting groups.[3]
-
Wash the resin with DCM.
-
Treat the resin with 0.5% sodium diethyl dithiocarbamate in DMF for 2 x 20 minutes to scavenge any remaining palladium.[3]
-
Wash the resin extensively with DMF and DCM.
-
-
On-Resin Macrocyclization:
-
Swell the deprotected resin in DMF.
-
Add a solution of PyBOP, HOBt, and DIEA in DMF to the resin.
-
Allow the cyclization reaction to proceed overnight at room temperature.[3]
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
If the N-terminus is still Fmoc-protected, perform a final Fmoc deprotection step.
-
Wash the resin and dry it under vacuum.
-
Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups by treating the resin with the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours.[3]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry and NMR.
-
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of peptide macrocycles using a protected glutamic acid analog.
| Step | Description | Yield (%) | Reference |
| 1 | Alkylation of protected glutamic acid | 71% | [3] |
| 2 | Fmoc protection of the glutamic acid analog | 69% | [3] |
| 3 | Overall yield of purified macrocyclic peptides (7a-d) | Not explicitly stated as a single value, but successful synthesis reported. | [3] |
Note: Yields can vary depending on the specific peptide sequence, resin, and coupling reagents used. Optimization of reaction conditions may be necessary for different macrocycles.
Potential Challenges and Solutions
A potential side reaction during the synthesis of tailed cyclic peptides using Fmoc-Glu-OAll is the formation of a glutarimide intermediate, especially when the following residue is a glycine.[1] This can disrupt the desired cyclization.
Mitigation Strategy:
-
Sequence Dependence: Glutarimide formation is sequence-dependent.[1]
-
Steric Hindrance: Incorporating an amino acid with a bulky protecting group, such as Lys(Boc), adjacent to the glutamic acid residue can inhibit glutarimide formation.[1] Alternatively, replacing a problematic adjacent glycine with a residue like Ser(tBu) can also prevent this side reaction.[1]
Visualizations
Experimental Workflow for On-Resin Peptide Macrocyclization
The following diagram illustrates the key steps involved in the on-resin synthesis of a peptide macrocycle using a protected glutamic acid analog.
Caption: On-resin synthesis and cyclization workflow.
Logical Relationship for Orthogonal Protection Strategy
This diagram shows the logical relationship of the protecting groups used in the synthesis, which allows for selective deprotection and cyclization.
Caption: Orthogonal protection and deprotection logic.
References
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side Chain Cyclization - Biosyntan GmbH [biosyntan.de]
- 5. peptide.com [peptide.com]
- 6. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Pyroglutamate Formation with N-terminal Glu(OtBu)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with preventing pyroglutamate formation using N-terminal Glu(OtBu) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern in peptide synthesis?
A1: Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid (Glu) or glutamine (Gln) residue.[1][2] This intramolecular cyclization results in the loss of a water molecule from Glu or ammonia from Gln.[2] The formation of pGlu is a significant concern because it introduces heterogeneity into the final peptide product, blocks the N-terminus, rendering it inaccessible to sequencing by methods like Edman degradation, and can potentially impact the peptide's biological activity.[2][3]
Q2: How does using Fmoc-Glu(OtBu)-OH prevent pyroglutamate formation?
A2: The tert-butyl (OtBu) protecting group on the side-chain carboxyl group of glutamic acid sterically hinders the N-terminal α-amino group from attacking the side-chain carbonyl, which is the key step in pyroglutamate formation.[4][5] This protection is stable under the basic conditions used for Fmoc group removal (e.g., with piperidine) and is only removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA).[5][6]
Q3: Is the OtBu protecting group completely stable during Fmoc-SPPS?
A3: The OtBu group is highly stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF).[6] It is designed to be orthogonal to the base-labile Fmoc group, meaning the Fmoc group can be selectively removed without cleaving the OtBu group.[4]
Q4: Can pyroglutamate formation still occur even when using Fmoc-Glu(OtBu)-OH?
A4: While significantly minimized, trace amounts of pyroglutamate may still form under certain conditions. This is more likely to occur if the OtBu group is prematurely cleaved due to repeated exposure to even mildly acidic conditions or if the N-terminal Glu(OtBu) is exposed to high temperatures for extended periods. However, under standard, optimized Fmoc-SPPS protocols, this is a rare event. The primary risk of pyroglutamate formation is after the OtBu group is removed during final cleavage.
Q5: How can I detect and quantify pyroglutamate in my peptide sample?
A5: The most common method for detecting and quantifying pyroglutamate is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] The formation of pyroglutamate from a Glu residue results in a mass loss of 18.01 Da.[1] In reverse-phase HPLC, the pyroglutamate-containing peptide will typically have a slightly different retention time than the desired peptide.[3] Quantification can be achieved by comparing the peak areas of the two species in the chromatogram.[1]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Mass spectrometry shows a significant peak at [M-18] Da, indicating pyroglutamate formation, even though Fmoc-Glu(OtBu)-OH was used for the N-terminal residue. | 1. Suboptimal Cleavage/Deprotection Conditions: The free N-terminal Glu (after OtBu removal) cyclized during the final cleavage step. This can be promoted by prolonged exposure to strong acid or elevated temperatures. 2. In-source Cyclization in Mass Spectrometer: Free glutamic acid can cyclize to pyroglutamic acid within the electrospray ionization source of the mass spectrometer, leading to an artifactual signal.[7][8] 3. Contamination of Reagents: The Fmoc-Glu(OtBu)-OH reagent may have been compromised. | 1. Optimize Cleavage: Keep the cleavage time to the minimum necessary for complete deprotection (typically 1-3 hours). Perform the cleavage at room temperature and avoid heating.[9] Use a cleavage cocktail with appropriate scavengers to quench reactive species.[10][11] 2. Optimize MS Conditions: If in-source fragmentation is suspected, adjust mass spectrometer parameters such as fragmentor voltage.[7] Ensure chromatographic separation of Glu and pGlu to differentiate between in-solution and in-source formation.[7] 3. Use High-Quality Reagents: Ensure the purity of the Fmoc-Glu(OtBu)-OH building block.[6] |
| Incomplete coupling of the amino acid following the N-terminal Glu(OtBu). | 1. Steric Hindrance: The bulky OtBu group might slightly hinder the coupling of the subsequent amino acid. 2. Peptide Aggregation: The growing peptide chain may be aggregating on the resin. | 1. Extend Coupling Time: Increase the coupling time for the subsequent residue or perform a double coupling. 2. Use Stronger Coupling Agents: Employ highly efficient coupling reagents like HATU or HCTU.[3] 3. Incorporate Aggregation-Disrupting Strategies: Use pseudoproline dipeptides or switch to a more suitable solvent.[4] |
| Presence of a side product with the same mass as the desired peptide but a different retention time. | Racemization: The chiral integrity of the N-terminal Glu may have been compromised during activation or coupling, leading to the formation of a diastereomer. | Optimize Coupling: Minimize the pre-activation time of the Fmoc-Glu(OtBu)-OH. Use additives like HOBt or OxymaPure to suppress racemization.[1] Perform couplings at room temperature or below.[1] |
Quantitative Data Summary
| N-Terminal Residue | Condition | Relative Rate of Pyroglutamate Formation | Reference(s) |
| Gln | Physiological pH | High (can be enzymatically catalyzed) | [12][13] |
| Glu | Physiological pH | Low | [12][14] |
| Glu | pH 4.0, 37°C | Moderate | [14] |
| Glu | pH 8.0, 37°C | Moderate | [14] |
| Glu(OtBu) | Standard SPPS Conditions | Very Low / Negligible | [4][6] |
Experimental Protocols
Protocol 1: Coupling of N-terminal Fmoc-Glu(OtBu)-OH
This protocol outlines the manual coupling of the final amino acid, Fmoc-Glu(OtBu)-OH, to the peptide-resin.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal of the resin-bound peptide by treating it twice with 20% piperidine in DMF (3 minutes, then 10 minutes).[1]
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times). Dry the resin under vacuum if it's the final residue.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu and other side-chain protecting groups.
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail Addition: Add a freshly prepared cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[10] The volume should be sufficient to swell the resin (approx. 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying and Analysis: Dry the peptide pellet under vacuum. Analyze the crude peptide by LC-MS to confirm its identity and check for the presence of any pyroglutamate ([M-18]) side product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preventing pyroglutamate formation using Fmoc-Glu(OtBu)-OH.
Caption: Mechanism of pyroglutamate prevention by the OtBu group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 6. nbinno.com [nbinno.com]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of Tert-Butyl Ester Protecting Groups in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the acidic deprotection of tert-butyl (t-Bu) esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the acidic deprotection of tert-butyl esters?
The primary cause of side reactions is the formation of a reactive tert-butyl cation (tBu⁺) intermediate upon cleavage of the protecting group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic functional groups within the substrate molecule, leading to the formation of undesired byproducts.[1][2]
Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?
Nucleophilic functional groups are particularly vulnerable to alkylation. In the context of peptide and medicinal chemistry, the following amino acid residues are most susceptible:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1][2]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1][2]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[1]
Q3: How can I prevent these alkylation side reactions?
The most effective method to prevent alkylation is the use of "scavengers" in the deprotection cocktail.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, thus trapping the cation before it can react with your molecule.[1][2]
Q4: My deprotection reaction is incomplete. What are the common causes?
Incomplete deprotection of tert-butyl esters can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to efficiently catalyze the cleavage.[4][5]
-
Inadequate Reaction Time or Temperature: The reaction may require more time to reach completion, or the temperature may be too low, slowing down the reaction rate.[4][5] Deprotection is typically carried out at room temperature (20-25°C).[4]
-
Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[4]
Q5: Can the tert-butylation of a methionine residue be reversed?
Yes, the S-alkylation of methionine is a reversible reaction.[4] Treating the modified product with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can be effective in removing the tert-butyl group.[4]
Troubleshooting Guides
Issue 1: Formation of Unexpected Side Products
-
Symptom: Analysis by HPLC or LC-MS reveals unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[1]
-
Cause: Alkylation of nucleophilic functional groups by the tert-butyl cation generated during acid cleavage.[1]
-
Solution: Incorporate a suitable scavenger or a cocktail of scavengers into the deprotection reaction mixture. The choice of scavenger is critical and depends on the specific nucleophilic residues present in your compound.[1][4] Triisopropylsilane (TIS) is a highly effective general carbocation scavenger.[4]
Issue 2: Incomplete Deprotection
-
Symptom: TLC or LC-MS analysis shows the presence of remaining starting material.
-
Cause: Insufficient acid strength/concentration, inadequate reaction time, or low temperature.[4][5]
-
Solution:
-
Increase Acid Concentration: For standard cleavages, a 1:1 mixture of TFA and dichloromethane (DCM) is a good starting point. For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[4]
-
Extend Reaction Time: Monitor the reaction's progress using TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[4] Most reactions are complete within a few hours.[4]
-
Ensure Appropriate Temperature: Most deprotections are run at room temperature (20-25°C).[4] Lower temperatures will slow the reaction rate.[4]
-
Issue 3: Degradation of Starting Material or Product
-
Symptom: Low yield of the desired product and the appearance of multiple degradation peaks in the analytical trace.
-
Cause: The harsh acidic conditions required for t-butyl ester cleavage can sometimes damage sensitive molecules.[4]
-
Solution: Switch to a milder deprotection method.[4]
-
Aqueous Phosphoric Acid: 85 wt% aqueous phosphoric acid is an effective and environmentally benign reagent for cleaving tert-butyl esters, showing good selectivity in the presence of other acid-sensitive groups like benzyl esters.[6][7]
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters.[6][8]
-
Silica Gel: For certain substrates, refluxing with chromatography-grade silica gel in toluene can effectively and selectively cleave tert-butyl esters.[9]
-
Quantitative Data Summary
The following tables summarize quantitative data regarding scavenger efficiency and common reaction conditions for tert-butyl ester deprotection.
Table 1: Common Scavengers for Preventing Tert-butylation
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[4] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[4] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[4] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues.[4] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and is often used in scavenger cocktails.[4] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[4] |
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
This data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide.
| Scavenger Cocktail (TFA/Scavenger/H₂O) | Relative Percentage of S-tert-butylation (%) |
| 95:0:5 | 18.6 |
| 95:2.5 (TIS):2.5 | 5.2 |
| 95:5 (Thioanisole):0 | 9.0 |
| 95:5 (DMS):0 | 10.3 |
| 95:5 (DTT):0 | 12.1 |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions. Data adapted from a study on a somatostatin analogue.[10]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of a Tert-Butyl Ester
This protocol describes a general method for the cleavage of a tert-butyl ester using TFA in DCM.
-
Dissolution: Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.[5]
-
Scavenger Addition: If the substrate contains nucleophilic residues susceptible to alkylation, add the appropriate scavenger(s) (see Table 1). For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.[5]
-
Reaction: Stir the reaction at room temperature (20-25°C) for 1-4 hours.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4][5]
-
Work-up:
Protocol 2: Monitoring Tert-Butyl Ester Deprotection by HPLC
This protocol outlines a method for monitoring the progress of the deprotection reaction using High-Performance Liquid Chromatography (HPLC).
-
Reaction Sampling: At designated time points (e.g., t = 0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[1]
-
Quenching: Immediately quench the aliquot by diluting it in a known volume of a suitable solvent, such as methanol, to stop the reaction.[1]
-
Dilution: Further dilute the quenched sample with the HPLC mobile phase to a concentration suitable for analysis.[1]
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.[11]
-
Mobile Phase: A typical mobile phase gradient would be from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Analysis: Monitor the disappearance of the starting material peak (tert-butyl ester) and the appearance of the product peak (carboxylic acid).[1] The identity of the peaks can be confirmed by mass spectrometry (LC-MS).[11]
-
Protocol 3: Identification and Quantification of Side Products by LC-MS
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify alkylation side products.
-
Sample Preparation: Prepare the crude reaction mixture as described in Protocol 2.
-
LC-MS Analysis:
-
Employ a C18 column and a suitable gradient as in Protocol 2.
-
The mass spectrometer will detect the molecular ions of the components. The desired product will have a mass corresponding to the deprotected molecule. Alkylated side products will show a mass increase of 56 Da for each tert-butyl group added.[1]
-
-
Quantification: The relative percentage of the side product can be estimated by comparing the peak area of the side product to the total peak area of all product-related species in the chromatogram.[10]
Visualizations
Caption: Deprotection pathway and major side reactions.
Caption: Troubleshooting workflow for tert-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
troubleshooting slow or incomplete coupling of H-Glu(OtBu)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the coupling of H-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Slow or Incomplete Coupling of H-Glu(OtBu)-OH
This guide will walk you through a systematic approach to diagnose and resolve issues related to the inefficient coupling of H-Glu(OtBu)-OH.
Q1: My coupling reaction with H-Glu(OtBu)-OH is slow or the Kaiser test is positive after the initial coupling. What are the first steps I should take?
A1: A positive Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.[1] The initial steps to troubleshoot this are to verify your reagents and reaction conditions.
-
Reagent Quality: Ensure that your H-Glu(OtBu)-OH, coupling reagents, and solvents are of high purity and not degraded.
-
Reaction Time: For difficult couplings, extending the reaction time is a primary strategy.[2] If you are currently coupling for 1-2 hours, consider extending this to 4 hours or even overnight.[3]
-
Equivalents of Reagents: Using an insufficient excess of the amino acid and coupling reagents can lead to incomplete reactions. A common practice is to use a 3-5 fold excess.[3]
Q2: I've extended the coupling time and used sufficient equivalents, but the coupling is still incomplete. What are the next steps?
A2: If basic troubleshooting fails, more advanced strategies are necessary. These can include performing a second coupling or using more potent reagents.
-
Double Coupling: This is a common and effective method to drive the reaction to completion. After the initial coupling, drain the reaction vessel, wash the resin, and then add a fresh solution of activated H-Glu(OtBu)-OH.[4]
-
Change Coupling Reagent: If you are using a standard carbodiimide reagent like DIC, switching to a more powerful onium-salt reagent such as HATU, HBTU, or COMU can significantly improve coupling efficiency, especially for sterically hindered amino acids.[5][6]
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-60°C) can help overcome steric hindrance and disrupt peptide aggregation.[7] However, be aware that this may increase the risk of racemization.[7]
Frequently Asked Questions (FAQs)
Q1: What makes H-Glu(OtBu)-OH a potentially "difficult" amino acid to couple?
A1: While not always the most difficult, challenges with H-Glu(OtBu)-OH coupling can arise from a few factors:
-
Steric Hindrance: The bulky tert-butyl (OtBu) protecting group on the side chain can create steric hindrance, slowing down the reaction rate.[1]
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures, leading to aggregation.[7] This can make the N-terminus of the growing peptide inaccessible to the incoming activated amino acid.[7]
-
Incomplete Deprotection: If the Fmoc group from the previous amino acid is not completely removed, the N-terminus will be blocked, preventing coupling.[7]
Q2: What are the common side reactions associated with H-Glu(OtBu)-OH coupling, and how can I prevent them?
A2: The most common side reaction is the formation of pyroglutamate.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamate, which terminates the peptide chain.[4][7] This is more likely to occur under acidic or basic conditions.[7] To minimize this, use coupling reagents that allow for shorter activation times and avoid prolonged exposure of the N-terminal Glu to basic conditions during subsequent deprotection steps.[7]
Q3: When should I consider using a pseudoproline dipeptide?
A3: If you are synthesizing a long peptide or a sequence known to be prone to aggregation, incorporating a pseudoproline dipeptide can be a proactive measure. These dipeptides disrupt the secondary structures that lead to aggregation, thereby improving coupling efficiency for subsequent amino acids.[8] For instance, instead of coupling Thr and then Glu, you could use a pre-formed Fmoc-Glu(OtBu)-Thr(psiPro)-OH dipeptide.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Efficiency | Racemization Potential | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Low to Moderate | Cost-effective but less reactive for hindered couplings.[1] |
| HBTU/TBTU | Uronium/Aminium | High | Low | Widely used and effective.[1][9] |
| HATU | Uronium/Aminium | Very High | Very Low | Highly efficient, especially for difficult couplings; reacts faster than HBTU.[6][9] |
| PyBOP | Phosphonium | High | Low | Good for sterically hindered couplings.[7] |
| COMU | Uronium/Aminium | Very High | Very Low | Highly efficient and safer than benzotriazole-based reagents.[9] |
Experimental Protocols
Protocol 1: Standard Coupling of H-Glu(OtBu)-OH using HATU
-
Resin Preparation: Swell the resin (1 eq) in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the deprotected resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.[10]
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq), HATU (2.9 eq), and N,N-Diisopropylethylamine (DIPEA) (6 eq) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[10]
-
Coupling Reaction: Add the activation mixture to the washed resin. Agitate the reaction vessel at room temperature for 1-2 hours.[10]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[5]
Protocol 2: Kaiser Test (Ninhydrin Test)
-
Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.[1]
-
Reagent Addition: Add 2-3 drops of each of the following solutions: 5% ninhydrin in ethanol, 80% phenol in ethanol, and pyridine containing 2% 0.001 M aqueous KCN.[1]
-
Heating: Heat the test tube at 100°C for 3-5 minutes.[1]
-
Observation:
Protocol 3: Double Coupling Procedure
-
First Coupling: Perform the standard coupling protocol as described in Protocol 1.
-
Monitoring: After the initial coupling time, perform a Kaiser test. If it is positive, proceed with the double coupling.
-
Washing: Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).[1]
-
Second Coupling: Prepare a fresh solution of activated H-Glu(OtBu)-OH as in step 3 of Protocol 1.
-
Reaction: Add the fresh activated amino acid solution to the resin and allow the second coupling reaction to proceed for 1-2 hours.[1]
-
Final Monitoring: Perform a final Kaiser test to confirm completion.
References
- 1. benchchem.com [benchchem.com]
- 2. mesalabs.com [mesalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling of Glutamic Acid Derivatives in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when coupling glutamic acid derivatives in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why can the coupling of glutamic acid derivatives be challenging?
A1: The coupling of glutamic acid derivatives, such as Fmoc-Glu(OtBu)-OH, can present challenges due to several factors. While not as sterically hindered as some other amino acids, the bulky tert-butyl (OtBu) protecting group on the side chain can slow down reaction kinetics. Furthermore, peptides containing glutamic acid can be prone to aggregation, where the growing peptide chain folds on itself, making the N-terminal amine inaccessible for the incoming activated amino acid.
Q2: What is the most common side reaction associated with N-terminal glutamic acid, and how can it be prevented?
A2: The most prevalent side reaction is the formation of pyroglutamate, an intramolecular cyclization of the N-terminal glutamic acid residue.[1][2][3] This reaction is catalyzed by weak acids and can occur during the coupling step, leading to chain termination.[3] To minimize pyroglutamate formation, it is crucial to accelerate the coupling reaction and reduce the exposure time to weak acidic conditions.[4] Using pre-activated amino acids, such as symmetric anhydrides, or highly efficient coupling reagents can significantly reduce this side reaction.[4]
Q3: When should I use a glutamic acid derivative with a different side-chain protecting group, like Fmoc-Glu(O-2-PhiPr)-OH?
A3: While Fmoc-Glu(OtBu)-OH is standard for linear peptides, derivatives with orthogonal protecting groups are necessary for more complex synthetic strategies.[5] Fmoc-Glu(O-2-PhiPr)-OH is particularly useful for the on-resin synthesis of cyclic peptides.[5] The 2-phenylisopropyl (O-2-PhiPr) group can be selectively removed under very mild acidic conditions (e.g., 1% TFA in DCM) without cleaving the peptide from the resin or removing other acid-labile protecting groups like OtBu.[6] This allows for on-resin lactam bridge formation.[5]
Q4: Can the choice of coupling reagent significantly impact the efficiency of glutamic acid coupling?
A4: Yes, the choice of coupling reagent is critical. For routine couplings, a variety of reagents can be effective. However, for difficult sequences prone to aggregation or when trying to minimize pyroglutamate formation, highly efficient aminium/uronium or phosphonium salt-based reagents are recommended. Reagents like HATU and COMU are known for their high reactivity and are often used for coupling sterically hindered amino acids.[7][8] Carbodiimide-based methods, such as DIC with an additive like OxymaPure, offer a cost-effective and safe alternative with high efficiency.[8]
Troubleshooting Guide for Incomplete Coupling
If you detect incomplete coupling of a glutamic acid derivative, for instance, through a positive Kaiser test, consult the following guide for a systematic approach to resolving the issue.
References
- 1. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Selective Deprotection of tert-Butyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective deprotection of tert-butyl (t-Bu) esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the selective deprotection of tert-butyl esters?
The primary challenges in the selective deprotection of tert-butyl esters revolve around achieving complete removal of the protecting group without causing unwanted side reactions or cleaving other sensitive functionalities within the molecule. Key issues include incomplete deprotection, side reactions caused by the tert-butyl cation intermediate, and lack of selectivity in the presence of other acid-labile protecting groups.[1][2][3]
Q2: How can I achieve selective deprotection of a tert-butyl ester in the presence of other acid-labile groups like Boc or other esters?
Achieving selectivity can be challenging due to the similar acid-labile nature of these groups.[2][4] However, several strategies can be employed:
-
Milder Acidic Conditions: Using weaker acids or lower concentrations of strong acids can sometimes provide a window of selectivity. For instance, aqueous phosphoric acid has been shown to deprotect tert-butyl esters while leaving other acid-sensitive groups like CBZ carbamates, benzyl esters, and TBDMS ethers intact.[5][6][7][8]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with sodium iodide (NaI) can offer different selectivity profiles compared to Brønsted acids.[3][9][10][11][12] For example, ZnBr₂ in dichloromethane (DCM) has been used for the chemoselective hydrolysis of tert-butyl esters.[9][10][12][13][14]
-
Kinetic Control: In some cases, the deprotection rates of different groups can be exploited. For example, it has been reported that an N-Boc group can be removed almost instantaneously with TMSCl in a specific solvent mixture, while the cleavage of a t-butyl ester is significantly slower, allowing for kinetic separation.[4][15]
Q3: What are the main side reactions during tert-butyl ester deprotection and how can they be minimized?
The primary side reaction is the alkylation of nucleophilic functional groups by the released tert-butyl cation.[1][16] This can affect residues like tryptophan, methionine, cysteine, and tyrosine in peptides.[16] To minimize these side reactions, the use of "scavengers" is highly recommended.[1][3] Common scavengers include:
-
Triisopropylsilane (TIS): Very effective at capturing the tert-butyl cation.[1]
-
Water: Can act as a scavenger.[1]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful for protecting sulfur-containing amino acids.[1]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material detected by TLC or LC-MS after the expected reaction time.
-
A complex mixture of partially deprotected intermediates.[16]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid | Increase the concentration of the acid (e.g., for TFA, move from 50% to 95% in DCM) or use a stronger acid.[1][2][16] |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress closely using TLC or LC-MS. Reactions can range from a few hours to overnight.[1][2] |
| Low Reaction Temperature | Most deprotections are run at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be beneficial, but monitor for side reactions.[1][4][17] |
| Steric Hindrance | Sterically hindered tert-butyl esters may require more forcing conditions, such as higher temperatures or longer reaction times.[1] |
| Excess Water | While a small amount of water can be a scavenger, excessive water can dilute the acid. Use anhydrous solvents for the reaction setup.[2] |
Issue 2: Observation of Side Products
Symptoms:
-
Unexpected peaks in HPLC or LC-MS analysis, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[16]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Alkylation by tert-Butyl Cation | The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups.[1][16] |
| Action | Add scavengers to the reaction mixture to trap the tert-butyl cation. A common scavenger cocktail is a mixture of TFA, TIS, and water.[1] |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[1][18]
-
If the substrate is sensitive to alkylation, add scavengers like triisopropylsilane (TIS) (typically 2.5-5%).[1]
-
Stir the reaction mixture at room temperature for 1-5 hours, monitoring the progress by TLC or LC-MS.[19]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[19]
-
The crude product can then be purified as necessary.
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
-
Dissolve the tert-butyl ester in a suitable organic solvent like toluene or DCM.
-
Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[4]
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[4]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[4]
Protocol 3: Selective Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve the substrate containing the tert-butyl ester in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add zinc bromide (ZnBr₂) (typically 1.5 to 2.0 equivalents).[3]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[3]
-
Upon completion, the reaction is typically quenched with an aqueous workup.
Quantitative Data Summary
The following table summarizes typical reaction conditions for various tert-butyl ester deprotection methods. Note that optimal conditions are substrate-dependent.
| Deprotection Method | Reagents | Solvent | Time | Temperature (°C) | Notes |
| Trifluoroacetic Acid | TFA (50-95%)[2] | Dichloromethane (DCM)[2] | 2-5 hours[2] | 20-25[2] | Most common method; scavengers are often required.[2] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ | Toluene or DCM | 1-24 hours | 25-50 | A greener and milder alternative, good for some sensitive substrates.[5][7] |
| Zinc Bromide | ZnBr₂ | Dichloromethane (DCM) | 12-24 hours | 25 | Lewis acid catalysis, can offer different selectivity.[3][10] |
| Silica Gel | Silica Gel | Toluene | Overnight[2] | Reflux (110°C)[2] | Heterogeneous method, useful for sensitive substrates.[2][20] |
Visualizations
Caption: A general experimental workflow for the deprotection of tert-butyl esters.
Caption: A troubleshooting decision tree for common issues in tert-butyl ester deprotection.
Caption: The mechanism of acid-catalyzed tert-butyl ester deprotection and the fate of the tert-butyl cation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the coupling of protected amino acids, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis? A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (typically the naturally occurring L-form) is converted into a mixture of both L- and D-enantiomers during the synthesis process.[1][2] This loss of stereochemical integrity at the alpha-carbon results in the incorporation of the incorrect D-amino acid into the peptide chain, which can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2][3]
Q2: What are the primary mechanisms of racemization during peptide coupling? A2: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[2][4] The activated carboxyl group of the N-protected amino acid intramolecularly cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1][2]
-
Direct Enolization (or Direct α-Abstraction): This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][5] Subsequent protonation of this enolate can occur from either face, resulting in racemization. This pathway is generally less common but can be significant under strongly basic conditions.[1][2]
Q3: Which amino acids are most susceptible to racemization? A3: While any chiral amino acid (except glycine) can undergo racemization, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1][6][7][8][9] Other sensitive residues include Serine (Ser) and Phenylalanine (Phe), especially under non-optimized conditions.[1][7][10]
Q4: How do coupling reagents and additives influence racemization? A4: The choice of coupling reagent and the use of additives are critical for controlling racemization.[11]
-
Carbodiimides (e.g., DCC, DIC): These reagents are effective but can lead to significant racemization if used alone because the O-acylisourea intermediate is highly reactive and prone to oxazolone formation.[7][11][12] It is essential to use them with racemization-suppressing additives.[7][11]
-
Additives (e.g., HOBt, HOAt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[1][13] They react with the highly activated intermediate to form an active ester that is more stable and less prone to racemization.[1][12] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[1][5]
-
Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HBTU, HATU, HCTU, and PyBOP are highly efficient and generally lead to less racemization than carbodiimides used alone.[5][14][15] However, they still require a base for activation, the choice of which is critical.[5] COMU is a newer generation uronium salt that has shown high coupling efficiency with reduced epimerization.[16]
Q5: What is the role of the base in minimizing racemization? A5: The base used during the coupling step plays a significant role.[1][13] The strength and steric hindrance of the base are key factors.
-
Strong, less-hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine can accelerate the abstraction of the alpha-proton, thereby increasing the rate of racemization.[1][13]
-
Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) is a weaker base, while 2,4,6-collidine (TMP) is a sterically hindered base; both have been shown to be effective in minimizing racemization compared to DIPEA.[1][5][13][17]
Q6: How does temperature affect racemization? A6: Higher reaction temperatures generally increase the rate of racemization.[18] While elevated temperatures, often achieved with microwave heating, can be very effective for overcoming difficult couplings and aggregation, they can also lead to considerable racemization for sensitive amino acids like His and Cys.[6][18] A common strategy to reduce racemization is to perform the coupling reaction at a lower temperature (e.g., 0°C).[7] For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine.[9][19]
Q7: Are there special strategies for racemization-prone residues like Histidine and Cysteine? A7: Yes, specific strategies are often required for these amino acids.
-
For Histidine (His): The imidazole side chain can catalyze racemization.[8] Protecting the pi-imidazole nitrogen with groups like trityl (Trt) or methoxybenzyl can greatly reduce racemization.[6] Using coupling reagents like DEPBT has also been shown to be particularly effective for coupling Fmoc-His(Trt)-OH with minimal racemization.[5][14]
-
For Cysteine (Cys): Racemization is a significant challenge, especially for C-terminal cysteine residues.[20] Using a sterically hindered base like 2,4,6-collidine instead of NMM or DIPEA can effectively suppress racemization during cysteine coupling.[17][19] In segment coupling, the addition of copper(II) chloride (CuCl₂) with HOBt has been utilized to suppress racemization.[6]
Visualizing the Problem and Solution
Caption: The two primary base-catalyzed pathways for racemization.[2][4][5]
Troubleshooting Guide
If you have detected significant racemization in your product, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting high racemization levels.[1][21]
Quantitative Data Summary
The extent of racemization is highly dependent on the specific amino acid, reagents, and conditions. The following tables provide a qualitative and comparative summary based on published findings.
Table 1: Comparison of Bases for Minimizing Racemization
| Base | Steric Hindrance | Basicity (pKa) | Relative Racemization Level | Recommended Use |
| DIPEA | Low | ~10.1 | High | Not recommended for sensitive couplings[1][13] |
| NMM | Medium | ~7.38 | Moderate | Better alternative to DIPEA[1][13] |
| 2,4,6-Collidine | High | ~7.43 | Low | Recommended for highly sensitive amino acids like Cys[13][17][19] |
Table 2: Effect of Coupling Reagent/Additive Combinations on Racemization of Sensitive Amino Acids
| Amino Acid | Coupling Reagent/Additive | Base | Relative Racemization | Reference |
| Fmoc-L-His(Trt)-OH | HATU | NMM | High | [10] |
| DIC / Oxyma | - | Low | [10] | |
| DEPBT | - | Very Low | [5][14] | |
| Fmoc-L-Cys(Trt)-OH | HATU | NMM | High | [10] |
| HBTU | DIPEA | Moderate-High | [19] | |
| DIC / Oxyma | - | Negligible | [10] | |
| HCTU | Collidine | Low | [19] | |
| Fmoc-L-Ser(tBu)-OH | HATU | NMM | Moderate | [10] |
| DIC / Oxyma | - | Negligible | [10] |
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling in SPPS
This protocol outlines a general procedure for a manual solid-phase peptide synthesis (SPPS) coupling cycle designed to minimize racemization.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of the N-protected amino acid and 3 equivalents of Oxyma in a minimal amount of DMF.
-
Add 4 equivalents of 2,4,6-Collidine to the amino acid/Oxyma solution.
-
Add 3 equivalents of DIC to this mixture immediately before adding it to the resin. Note: Do not let this pre-activation mixture stand for a prolonged period.[21]
-
-
Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature (or 0°C for highly sensitive residues) for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Completion Check: Perform a Kaiser test to confirm the reaction has gone to completion (negative result).[21] If the test is positive, a second coupling may be required.
Caption: Experimental workflow for a low-racemization coupling cycle.[7][21]
Protocol 2: Quantification of Racemization by Chiral HPLC Analysis
Accurate quantification is essential for optimizing protocols. This method analyzes the cleaved peptide without hydrolysis.
-
Sample Preparation:
-
After the coupling of interest, cleave a small sample of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., Reagent K).
-
Precipitate the peptide with cold diethyl ether, centrifuge to form a pellet, and dry the pellet.[1]
-
Dissolve the crude peptide in the initial mobile phase for HPLC analysis.[1]
-
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column).[1]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and an aqueous buffer (e.g., 0.1% TFA) is typically used. Optimize for baseline separation of diastereomers.
-
Detection: Monitor UV absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Quantification: The L- and D-diastereomers will appear as separate peaks. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] * 100[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing H-Glu(OtBu)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of peptides containing the H-Glu(OtBu)-OH (L-Glutamic acid γ-tert-butyl ester) residue.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the OtBu protecting group on the glutamic acid side chain?
A1: The tert-butyl (OtBu) ester protects the side-chain carboxyl group of glutamic acid.[1] This prevents it from interfering with the desired peptide bond formation at the alpha-carboxyl group during synthesis.[1] The OtBu group is a cornerstone of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[2][3] It remains stable under the basic conditions used for Fmoc group removal (e.g., piperidine) and is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][2][3]
Q2: What are the most common challenges encountered when purifying peptides containing H-Glu(OtBu)-OH?
A2: The primary challenges are often related to the properties of the fully protected or deprotected peptide and the purification methodology:
-
Poor Solubility: Peptides with a high content of hydrophobic amino acids, including those with bulky protecting groups like OtBu, may have limited solubility in aqueous solutions commonly used for purification.[4][5][6][7]
-
Peptide Aggregation: The presence of hydrophobic residues can promote intermolecular hydrogen bonding, leading to aggregation.[5][8][9] Aggregated peptides can be difficult to purify, resulting in broad or tailing peaks during chromatography.[5][8]
-
Incomplete Deprotection: Failure to completely remove the OtBu group during the final cleavage step can result in a significant, closely eluting impurity.
-
Side Reactions during Cleavage: The cleavage of the OtBu group with strong acids like TFA generates tert-butyl cations.[2] These reactive electrophiles can lead to the alkylation of sensitive amino acid residues such as methionine, tryptophan, and cysteine if not properly scavenged.[2][10]
Q3: Which purification technique is most suitable for peptides with H-Glu(OtBu)-OH?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including those containing H-Glu(OtBu)-OH.[2][11] This technique separates peptides based on their hydrophobicity.[11][12] For peptides with challenging solubility or aggregation properties, alternative or complementary techniques like ion-exchange chromatography (IEX) can be beneficial.[13][14][15]
Q4: How can I improve the solubility of my crude peptide before purification?
A4: To improve solubility, it is recommended to first test a small amount of the peptide.[6] For hydrophobic peptides, dissolving the crude product in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the initial mobile phase for RP-HPLC is often effective.[6][16][17] Using chaotropic agents like guanidine hydrochloride can also help disrupt aggregation, though it will elute in the void volume during RP-HPLC.[16]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of your H-Glu(OtBu)-OH-containing peptide.
| Problem | Possible Cause | Suggested Solution |
| Poor Solubility of Crude Peptide | High hydrophobicity due to the amino acid sequence and/or remaining protecting groups.[5][7] | - Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the HPLC mobile phase.[6][16]- Use a mobile phase with a higher initial percentage of organic solvent (e.g., acetonitrile).[16]- Consider using alternative organic modifiers like isopropanol, which can offer different selectivity and improve solubility.[16] |
| Broad or Tailing Peaks in HPLC | - Peptide Aggregation: The peptide is self-associating on the column.[5][8]- Secondary Interactions: The peptide is interacting with residual silanols on the HPLC column.[16] | - Increase the column temperature (e.g., 40-60°C) to reduce aggregation and improve peak shape.[16]- Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) in the mobile phase.[16]- Use a high-purity silica-based column.[16] |
| Presence of a Major, Closely Eluting Impurity | - Incomplete Deprotection: The peak may correspond to the peptide with the OtBu group still attached.- Deletion Sequences: Errors during solid-phase synthesis.[16] | - Confirm the mass of the impurity using mass spectrometry.- If incomplete deprotection is confirmed, re-treat the crude peptide with the cleavage cocktail for a longer duration.- Optimize the HPLC gradient to be very shallow to maximize resolution between the desired peptide and the impurity.[16] |
| Low Recovery After Purification | - Peptide Aggregation and Precipitation: The peptide may be aggregating and precipitating during the purification process.[18]- Poor On-Column Solubility: The peptide may be precipitating on the HPLC column.[16] | - Enhance solubility by dissolving the crude peptide in a stronger solvent like neat DMSO before injection.[18]- Try a different stationary phase (e.g., a C8 instead of a C18 column) or a column with a larger pore size.[18] |
| Multiple Unexpected Peaks in Chromatogram | - Side Reactions: Alkylation of sensitive residues (e.g., Trp, Met, Cys) by tert-butyl cations generated during cleavage.[2][10]- Aspartimide Formation: If an Asp residue is present, it can form a cyclic imide, especially under basic conditions.[19] | - Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to quench the tert-butyl cations.[3]- Confirm the mass of the unexpected peaks by mass spectrometry to identify potential side products.- Review the synthesis and cleavage protocols to minimize conditions that favor side reactions. |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Peptide from Resin
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of the OtBu and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3]
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 5-10 fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification of a Peptide by Reversed-Phase HPLC
This protocol provides a general method for the purification of a crude peptide using RP-HPLC.
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solvents for sample dissolution (e.g., DMSO)
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size)
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO).[16]
-
Dilute the dissolved peptide with Mobile Phase A to a concentration suitable for injection.
-
Filter the sample through a 0.22 µm filter if any particulate matter is visible.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection Wavelength: 210-230 nm.
-
Column Temperature: 40°C (can be optimized).[16]
-
Gradient:
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Visual Guides
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. benchchem.com [benchchem.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. renyi.hu [renyi.hu]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion-exchange high-performance liquid-chromatography steps in peptide purifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blob.phenomenex.com [blob.phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. bachem.com [bachem.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
Technical Support Center: Managing Steric Hindrance in Peptide Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with sterically hindered peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of peptide coupling?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or chemical groups near the reaction site physically obstruct the formation of the peptide bond.[1][2] In peptide synthesis, this is common with bulky amino acid residues that slow down or prevent the coupling reaction, leading to incomplete reactions and the formation of deletion sequences.[1][2]
Q2: Which types of amino acids are known to cause significant steric hindrance?
A2: Several types of amino acids are known to present steric challenges:
-
β-branched amino acids: Residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr) have bulky side chains that branch at the β-carbon.[3]
-
α,α-disubstituted amino acids: Amino acids such as α-aminoisobutyric acid (Aib) possess two substituents on the α-carbon, which severely restricts access to the reactive carboxyl and amino groups.[2][3][4]
-
N-methylated amino acids: The presence of a methyl group on the backbone nitrogen adds bulk and removes a hydrogen bond donor, making coupling more difficult.[2][3][4]
-
Amino acids with bulky side-chain protecting groups: Large protecting groups, for instance, Pbf on Arginine (Arg), can also contribute significantly to steric hindrance.[2][3]
Q3: My coupling reaction has a low yield. How can I determine if steric hindrance is the main cause?
A3: While other factors like reagent degradation or peptide aggregation can lead to low yields, certain signs point towards steric hindrance as the primary culprit.[2] If you observe that coupling reactions are consistently failing or are incomplete when incorporating specific bulky amino acids (e.g., Aib, Val, N-methylated residues), steric hindrance is a likely cause.[2][4] This can be confirmed by a positive ninhydrin or bromophenol blue test after the coupling step, which indicates the presence of unreacted free amines.[5]
Q4: Which coupling reagents are most effective for sterically hindered amino acids?
A4: For challenging couplings involving hindered amino acids, standard carbodiimide reagents like DCC and DIC are often insufficient.[3][6] More potent onium salt-based reagents are generally required.[3][5]
-
Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly recommended for their high reactivity.[3] HATU is particularly known for its speed and efficiency in forming highly reactive OAt esters.[3]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, especially for minimizing a common side reaction known as racemization.[3][5][7]
Q5: What is racemization and how can I minimize it during difficult couplings?
A5: Racemization is the loss of the stereochemical integrity at the α-carbon of the amino acid being coupled, which leads to the formation of hard-to-separate diastereomeric impurities.[5] To minimize racemization:
-
Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is crucial as they form active esters that are less prone to racemization.[5]
-
Choose the Right Base: A weaker base like N-methylmorpholine (NMM) or collidine can sometimes reduce racemization compared to the more commonly used DIPEA.[5]
-
Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP are often preferred over uronium salts for critical couplings to minimize this side reaction.[5]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[5]
Q6: Can the solvent choice impact the success of a sterically hindered coupling?
A6: Yes, the solvent plays a critical role. Inadequate solvation of the peptide-resin complex can lead to peptide aggregation, which further hinders the reaction.[6] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[6] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
-
Possible Cause: Insufficiently reactive coupling reagent.
-
Possible Cause: Steric hindrance is too significant for a single coupling.
-
Solution 1: Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to overnight.[6]
-
Solution 2: Increase Temperature: Gentle heating can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion.[5][6]
-
Solution 3: Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[3][6]
-
-
Possible Cause: Peptide aggregation on the resin.
Data Presentation
Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Coupling System | Representative Yield (%) | Racemization Risk | Key Advantages |
| HATU / DIPEA | Fmoc-Aib-OH + H-Aib-Resin | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[7][8] |
| HCTU / DIPEA | General Hindered Couplings | 93 - 98 | Low | A very effective and often more cost-effective alternative to HATU.[7] |
| COMU / DIPEA | Fmoc-Aib-OH + H-Aib-Resin | 94 - 99 | Very Low | Performance is comparable to HATU; based on OxymaPure, it is a safer alternative to HOBt/HOAt-based reagents.[7][8] |
| PyBOP / DIPEA | Various Hindered Systems | 90 - 98 | Low | A reliable phosphonium salt reagent that avoids guanidinylation side reactions.[7][8] |
| DIC / OxymaPure | General Hindered Couplings | 92 - 97 | Very Low | OxymaPure significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization.[7] |
Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.[7]
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.[6]
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[6]
-
-
Confirmation:
-
Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is positive, a third coupling may be necessary.[5]
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[6]
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.[6]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[6]
-
Visualizations
Caption: Troubleshooting workflow for low peptide coupling yields due to steric hindrance.
Caption: General pathway for a peptide coupling reaction involving a sterically hindered amino acid.
References
Technical Support Center: Troubleshooting Incomplete Cleavage of tert-Butyl Ester Protecting Group
Welcome to the technical support center for troubleshooting issues related to the cleavage of tert-butyl (t-butyl) ester protecting groups. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the deprotection process.
Frequently Asked Questions (FAQs)
Q1: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?
A1: Incomplete deprotection of tert-butyl esters using TFA is a common issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of t-butyl esters is an acid-catalyzed reaction. If the concentration of TFA is too low, the reaction may not proceed to completion. For many substrates, a 1:1 mixture of TFA and a solvent like dichloromethane (DCM) is a good starting point.[1] For more resistant esters, increasing the TFA concentration to 95-100% may be necessary.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require sufficient time to complete. These reactions are typically conducted at room temperature (20-25°C).[1] If the reaction is sluggish, extending the reaction time can be beneficial.[3]
-
Steric Hindrance: The accessibility of the t-butyl ester to the acid can be restricted by the surrounding molecular structure, which slows down the cleavage reaction.[2][3] In such cases, more forcing conditions like gentle heating or longer reaction times may be required.[3]
-
Solvent Effects: The choice of solvent is crucial for the solubility of the substrate and the efficiency of the deprotection. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[2][3]
-
Excess Water: While a small amount of water can act as a scavenger, an excessive amount can dilute the TFA and reduce its effectiveness.[1][2] Using anhydrous solvents is recommended.[1]
Q2: I am observing unexpected side products in my reaction. What are they and how can I minimize them?
A2: The primary side reaction during t-butyl ester deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation that is generated upon cleavage.[3][4] This cation can also react with TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[3][5]
To minimize these side reactions, the use of "scavengers" is highly recommended.[3] Scavengers are compounds that react with the t-butyl cation more readily than the sensitive parts of your molecule.[6]
Commonly used scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger for the t-butyl cation.[3]
-
Water: Can also act as a scavenger.[3]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful for substrates containing sulfur-containing amino acids like cysteine and methionine.[3][7]
A typical scavenger cocktail might consist of TFA/TIS/H2O in a 95:2.5:2.5 ratio.[2]
Q3: Can I selectively cleave a tert-butyl ester in the presence of other acid-labile protecting groups like Boc?
A3: Selective deprotection can be challenging as both the tert-butoxycarbonyl (Boc) group and t-butyl esters are acid-labile. However, the Boc group is generally more sensitive to acid.[1] This difference in reactivity can be exploited for selective removal. Milder acidic conditions or non-acidic methods should be explored to preserve the Boc group.[8] Conversely, stronger acidic conditions will likely cleave both groups.
Q4: Are there alternative methods for tert-butyl ester deprotection if TFA is not suitable for my substrate?
A4: Yes, several alternative methods can be employed when TFA is too harsh or ineffective:
-
Other Brønsted Acids: Aqueous phosphoric acid and hydrochloric acid (HCl) in dioxane or acetic acid are effective alternatives.[1][9]
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can be a milder option for acid-sensitive substrates.[8][10]
-
Thermolytic Cleavage: Heating the compound in a high-boiling solvent like quinoline or under vacuum can remove the t-butyl group as isobutylene.[8][11]
-
Catalytic Methods: A combination of tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane provides a mild, transition-metal-free deprotection.[9][12] Another method involves using silica gel in refluxing toluene.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving incomplete t-butyl ester cleavage.
| Symptom | Potential Cause | Suggested Action | Rationale |
| Incomplete Cleavage | Insufficient acid concentration | Increase TFA concentration (e.g., from 50% to 95% in DCM).[2] | A higher acid concentration increases the reaction rate.[2] |
| Inadequate reaction time | Extend the reaction time, monitoring progress by TLC or LC-MS.[2][3] | The deprotection may be slow and require more time to reach completion.[2] | |
| Low reaction temperature | Ensure the reaction is at room temperature (20-25°C). Consider gentle heating (e.g., to 40°C) for resistant substrates.[3][14] | Higher temperatures increase the reaction rate.[2] | |
| Poor substrate solubility | Ensure the compound is fully dissolved. Consider alternative anhydrous solvents.[2] | The reaction can only proceed in the solution phase.[2] | |
| Steric hindrance | Increase reaction time and/or temperature.[3] | More forcing conditions may be needed to overcome steric hindrance.[3] | |
| Formation of Side Products | Alkylation by t-butyl cation | Add scavengers like TIS, water, or thioanisole to the reaction mixture.[2][3] | Scavengers trap the reactive tert-butyl cation, preventing unwanted alkylation.[6] |
| Substrate Degradation | Reaction conditions are too harsh | Switch to a milder deprotection method (e.g., aqueous phosphoric acid, ZnBr₂).[1][8] | Milder conditions can prevent the degradation of sensitive molecules.[1] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
-
Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[2]
-
In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) for a 1:1 (v/v) mixture.[10]
-
If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5%.[3]
-
Stir the reaction mixture at room temperature.[10]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]
-
Co-evaporate the residue with a solvent like toluene or diethyl ether to remove residual TFA.[3]
-
The crude product can then be purified by precipitation, crystallization, or chromatography.[8]
Protocol 2: Deprotection using Aqueous Phosphoric Acid
-
Dissolve the tert-butyl ester-protected compound in a suitable organic solvent (e.g., toluene, DCM).[8]
-
Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[8]
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[8]
-
Monitor the reaction by TLC or LC-MS.[8]
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[8]
Visualizations
Caption: Troubleshooting workflow for incomplete t-butyl ester cleavage.
Caption: Acid-catalyzed deprotection of t-butyl esters and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
identifying byproducts in peptide synthesis with glutamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with byproducts during solid-phase peptide synthesis (SPPS) involving glutamic acid.
Frequently Asked Questions (FAQs)
Q1: I'm observing a mass loss of 18 Da in my peptide containing an N-terminal glutamic acid. What is the likely cause?
A1: A mass loss of 18 Da in a peptide with an N-terminal glutamic acid (Glu) is a strong indicator of pyroglutamate (pGlu) formation. This is a common side reaction where the N-terminal α-amino group attacks the side-chain γ-carbonyl carbon, leading to the formation of a five-membered lactam ring and the elimination of a water molecule.[1] This cyclization blocks the N-terminus, which can prevent sequencing by methods like Edman degradation.[1]
Q2: What factors promote the formation of pyroglutamate?
A2: Several factors can influence the rate of pyroglutamate formation:
-
pH: The reaction is pH-dependent. For N-terminal Glu, the rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[1][2]
-
Temperature: Higher temperatures can accelerate the rate of cyclization.[1]
-
Acidic Conditions: The presence of acid during cleavage in Boc/Bzl synthesis strategies can promote pyroglutamate formation from N-terminal glutamine. The use of HCl for Boc-deprotection may help prevent this.[3]
-
Coupling Reagents: The choice of coupling reagents can also play a role.
Q3: How can I detect and quantify pyroglutamate formation?
A3: Pyroglutamate formation can be detected and quantified using the following methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can often separate the pyroglutamate-containing peptide from the native peptide due to a subtle change in polarity.[2][4]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying pyroglutamate by its characteristic mass loss. High-resolution MS provides precise molecular weight, and tandem MS (MS/MS) can confirm the sequence and pinpoint the modification at the N-terminus.[1][5]
-
Enzymatic Digestion: Pyroglutamate aminopeptidase (pGAP) can be used to specifically cleave the pGlu residue. Subsequent analysis by HPLC or MS can confirm the presence and quantity of the modification.[1][6]
Q4: What strategies can I employ to minimize or prevent pyroglutamate formation?
A4: To minimize pyroglutamate formation, consider the following strategies:
-
pH Control: During purification and storage, maintain the pH of your buffers between 6.0 and 7.0.[1]
-
Temperature Control: Perform purification steps at low temperatures (e.g., 4°C) to reduce the reaction rate. For long-term storage, lyophilization is recommended.[1]
-
Protecting Group Strategy: In some cases, the choice of N-terminal protecting group and the cleavage conditions can be optimized.
-
Coupling Method: Using pre-activated esters for coupling N-terminal glutamine can be beneficial.
-
Enzymatic Removal: If pyroglutamate has already formed, it can be enzymatically removed using pyroglutamate aminopeptidase (pGAP).[1]
Q5: I have a peptide with the sequence Glu(Gly)-OAll and am seeing an unexpected byproduct. What could it be?
A5: In sequences like Glu(Gly)-OAll, you may be observing the formation of a glutarimide byproduct. This is an intramolecular cyclization that can occur and disrupt the desired peptide synthesis.[7][8]
Q6: How can I prevent glutarimide formation?
A6: Glutarimide formation is sequence-dependent and can often be prevented by introducing steric hindrance. Incorporating a bulky amino acid, such as one with a tBu or Boc protecting group (e.g., Ser(tBu) or Lys(Boc)), adjacent to the glutamic acid residue can inhibit this side reaction.[7][8]
Q7: My mass spectrometry results show a +56 Da adduct on my peptide after TFA cleavage. What is the cause?
A7: A +56 Da adduct, particularly on sensitive residues like Cysteine, is often due to S-tert-butylation. This occurs when tert-butyl cations, generated from the cleavage of tBu protecting groups on glutamic acid or other residues by Trifluoroacetic Acid (TFA), alkylate nucleophilic side chains.
Q8: How can I minimize alkylation during TFA cleavage?
A8: To prevent alkylation by carbocations generated during TFA cleavage, it is crucial to use a cleavage cocktail containing scavengers. Scavengers are nucleophilic compounds that "trap" the reactive carbocations before they can modify the peptide. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[9][10] The choice of scavenger cocktail depends on the amino acid composition of your peptide.[9]
Quantitative Data
The formation of byproducts is highly sequence and condition-dependent. The following table provides a summary of qualitative and semi-quantitative observations for common side reactions involving glutamic acid.
| Side Reaction | Influencing Factors | Extent of Formation | Prevention Strategy |
| Pyroglutamate Formation | N-terminal Glu/Gln, pH, Temperature | Minimal at pH 6.0-7.0; increases at acidic or alkaline pH.[1][2] | Maintain pH 6.0-7.0, low temperature, lyophilize for storage.[1] |
| Glutarimide Formation | Sequence-dependent (e.g., Glu(Gly)-OAll) | Can be a major product in susceptible sequences.[7] | Incorporate sterically hindered adjacent residues (e.g., Ser(tBu), Lys(Boc)).[7][8] |
| Alkylation by t-butyl cations | TFA cleavage of tBu protecting groups | Can be significant for sensitive residues (Cys, Met, Trp).[9] | Use of scavenger cocktails (e.g., TFA/TIS/H2O).[9] |
Experimental Protocols
Protocol 1: Detection and Quantification of Pyroglutamate by LC-MS
This protocol outlines a general approach for identifying and quantifying pyroglutamate formation.
1. Sample Preparation:
- Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
2. LC-MS Analysis:
- Column: Use a C18 reversed-phase column suitable for peptide separations.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific peptide.
- Detection: Monitor the elution profile using UV detection (e.g., 214 nm and 280 nm) and a mass spectrometer.
- MS Analysis: Acquire mass spectra in positive ion mode. Look for the expected mass of the native peptide and a mass that is 18.0106 Da lower, corresponding to the loss of water.
- MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ions to confirm the peptide sequence and verify that the modification is at the N-terminus.
3. Quantification:
- Integrate the peak areas from the extracted ion chromatograms for both the native peptide and the pyroglutamate-containing peptide to determine their relative abundance.[1]
Protocol 2: Optimized TFA Cleavage to Minimize Alkylation
This protocol provides a standard method for cleaving peptides from the resin while minimizing side-chain alkylation.
1. Reagent Preparation (Cleavage Cocktail):
- Prepare a fresh cleavage cocktail in a well-ventilated fume hood. A standard, effective cocktail for many peptides is:
- 95% Trifluoroacetic Acid (TFA)
- 2.5% Triisopropylsilane (TIS)
- 2.5% deionized Water
- For peptides containing multiple sensitive residues, "Reagent K" can be used: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[11]
2. Resin Preparation:
- After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[9]
3. Cleavage and Deprotection:
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.[10]
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to ensure complete recovery.
- Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers.
- Dry the crude peptide under vacuum.
Mandatory Visualization
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate side-chain protecting group for glutamic acid is a critical decision that profoundly influences the overall success of the synthesis. This choice impacts coupling efficiency, the prevention of side reactions, and ultimately, the yield and purity of the final peptide. This guide provides an objective comparison of the most commonly employed protecting groups for the γ-carboxyl group of glutamic acid in Fmoc-based SPPS: tert-butyl (OtBu), benzyl (OBzl), and allyl (OAll), supported by a summary of their performance characteristics and detailed experimental protocols.
Performance Comparison of Glutamic Acid Protecting Groups
The ideal protecting group for the glutamic acid side chain must remain stable throughout the iterative cycles of Fmoc deprotection and coupling, yet be selectively removable under conditions that do not compromise the peptide backbone or other protecting groups.[1] The choice among OtBu, OBzl, and OAll is dictated by the specific requirements of the synthetic strategy, such as the need for orthogonal deprotection for on-resin modifications.
Data Presentation: Quantitative and Qualitative Performance Summary
| Parameter | tert-Butyl (OtBu) | Benzyl (OBzl) | Allyl (OAll) |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate Formation | Excellent | Moderate | Good |
| Prevention of Glutarimide Formation | Excellent | Moderate | Good |
| Orthogonality to Fmoc Group | Excellent | Excellent | Excellent |
| Typical Crude Peptide Purity | High | Moderate to High | Moderate to High |
| Suitability for Protected Fragments | No | Yes | Yes |
| Common Side Reactions | Minimal; considered the safest choice for standard SPPS.[1] | Partial cleavage during repeated piperidine treatments.[1] | Potential for catalyst contamination of the final peptide. |
Deprotection Conditions
The key differentiator between these protecting groups lies in their deprotection chemistry, which allows for different strategic applications in peptide synthesis.
| Protecting Group | Deprotection Conditions | Key Advantages |
| tert-Butyl (OtBu) | Strong acid (e.g., high concentration of TFA), typically during final cleavage.[2] | High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.[2] |
| Benzyl (OBzl) | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HF or TFMSA.[2] | Orthogonal to acid- and base-labile protecting groups; useful in fragment condensation strategies.[2] |
| Allyl (OAll) | Palladium(0)-catalyzed allyl transfer (e.g., Pd(PPh₃)₄/PhSiH₃).[2] | Orthogonal to both acid- and base-labile protecting groups; allows for selective on-resin modification.[2] |
Mandatory Visualization
Chemical Structures of Protected Glutamic Acid Side-Chains
Caption: Chemical structures of the protected side-chains.
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)```dot
Caption: Decision tree for protecting group selection.
Experimental Protocols
Detailed methodologies for the key steps in Fmoc-based SPPS incorporating a protected glutamic acid residue are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support.
Protocol 1: Fmoc Group Deprotection
This protocol outlines the removal of the N-terminal Fmoc group.
-
Reagents:
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzylfulvene adduct.
-
Protocol 2: Coupling of Fmoc-Glu(PG)-OH
This protocol describes the coupling of an Fmoc-protected glutamic acid derivative to the resin-bound peptide chain.
-
Reagents:
-
Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OBzl)-OH, or Fmoc-Glu(OAll)-OH (3-5 equivalents).
-
Coupling reagent, e.g., HBTU (3-5 equivalents) or HATU (3-5 equivalents).
-
Base, e.g., N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
DMF.
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-Glu(PG)-OH and coupling reagent in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Protocol 3: Selective Deprotection of Side-Chain Protecting Groups
This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.
-
Reagents:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. [2] * DCM for washing.
-
Cold diethyl ether for precipitation.
-
-
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. [2] 4. Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates. [2] 6. Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether. [2] 7. Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
Dry the crude peptide under vacuum.
-
This protocol describes the removal of the benzyl group via catalytic hydrogenation.
-
Reagents:
-
Palladium on charcoal (Pd/C) catalyst (10%).
-
Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid.
-
Hydrogen gas (H₂).
-
-
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., MeOH).
-
Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
This procedure outlines the palladium-catalyzed removal of the allyl protecting group.
-
Reagents:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Scavenger, e.g., phenylsilane (PhSiH₃) or morpholine.
-
DCM.
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
In a separate vial, dissolve Pd(PPh₃)₄ and the scavenger in DCM.
-
Add the palladium catalyst solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by HPLC analysis of a small cleaved sample.
-
Repeat the treatment with fresh reagents if necessary.
-
Wash the resin thoroughly with DCM to remove the palladium catalyst and scavenger byproducts.
-
References
A Comparative Guide to tert-Butyl (OtBu) and Benzyl (Bzl) Protecting Groups for Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and peptidomimetics, the selection of an appropriate protecting group for the side chain of trifunctional amino acids like glutamic acid is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthetic strategy. This guide provides an objective, data-driven comparison of two of the most widely employed protecting groups for the γ-carboxyl group of glutamic acid: the tert-butyl (OtBu) ester and the benzyl (Bzl) ester. This comparison is primarily framed within the context of the two dominant strategies in solid-phase peptide synthesis (SPPS): the Fmoc/tBu and the Boc/Bzl strategies, respectively.
Performance Comparison: OtBu vs. Bzl
The choice between OtBu and Bzl for protecting the glutamic acid side chain is fundamentally linked to the choice of the Nα-protecting group and the desired orthogonality of the overall synthetic plan. The OtBu group is the standard choice for the widely adopted Fmoc/tBu strategy, while the Bzl group is a cornerstone of the classical Boc/Bzl approach.
Key Properties and Performance Metrics
| Feature | γ-tert-Butyl (OtBu) Ester | γ-Benzyl (Bzl) Ester |
| Associated SPPS Strategy | Fmoc/tBu | Boc/Bzl |
| Nα-Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 25-50% TFA in DCM) |
| Side-Chain Deprotection | Strong acid (e.g., ~95% Trifluoroacetic Acid - TFA) | Strong acid (e.g., anhydrous Hydrogen Fluoride - HF) or catalytic hydrogenation (e.g., H₂/Pd/C) |
| Orthogonality | Fully orthogonal to the base-labile Fmoc group, allowing for selective on-resin modifications.[1] | Not fully orthogonal when strong acid is used for both Nα- and final deprotection, but orthogonal to Fmoc and other base-labile groups. |
| Typical Crude Peptide Purity | ~70-80% (highly sequence-dependent)[2] | ~75-85%[2] |
| Coupling Efficiency | >99% with modern coupling reagents[2] | >99% with modern coupling reagents[2] |
Side Reactions and Mitigation Strategies
Both protecting groups are associated with specific side reactions that can impact the purity and yield of the final peptide.
| Side Reaction | γ-tert-Butyl (OtBu) Ester | γ-Benzyl (Bzl) Ester | Mitigation Strategies |
| Pyroglutamate Formation | Can occur if glutamic acid is at the N-terminus, especially during coupling of the subsequent amino acid.[2] | Can also occur at the N-terminus.[2] | Ensure rapid and efficient coupling; use of pre-activated amino acids. |
| Alkylation | Formation of t-butyl cations during TFA cleavage can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys). | Benzyl cations formed during strong acid (HF) cleavage can alkylate sensitive residues. | Use of scavengers (e.g., triisopropylsilane, water, anisole) in the cleavage cocktail. |
| Aspartimide/Glutarimide Formation | The electron-donating nature of the tBu group can make the ester carbonyl more susceptible to nucleophilic attack by the backbone amide nitrogen during piperidine treatment, leading to a cyclic imide intermediate.[2] | Less prone to this side reaction under the acidic conditions of the Boc/Bzl strategy. | Use of sterically hindered protecting groups, or addition of acidic additives to the piperidine solution. |
| Incomplete Deprotection | Generally, deprotection with TFA is highly efficient. | Catalytic hydrogenation can sometimes be inefficient for sterically hindered residues or can be poisoned by sulfur-containing amino acids. | Careful monitoring of the reaction and optimization of catalyst and reaction time. |
Experimental Protocols
Detailed methodologies for the synthesis of the protected glutamic acid derivatives and their use in solid-phase peptide synthesis are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and synthetic scale.
Protocol 1: Synthesis of Fmoc-Glu(OtBu)-OH
This protocol describes a common method for the synthesis of Fmoc-Glu(OtBu)-OH starting from glutamic acid.
Materials:
-
L-Glutamic acid
-
tert-Butyl acetate
-
Perchloric acid
-
Dioxane
-
Triethylamine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Ethyl acetate
-
HCl
Procedure:
-
Esterification: Mix L-Glutamic acid with tert-butyl acetate. Catalyze the transesterification reaction with perchloric acid. After the reaction, perform an extraction and wash with a mild base to obtain Glu(OtBu)₂.
-
Selective Hydrolysis & Fmoc Protection: The di-tert-butyl ester is often converted to the γ-monoester. A common route involves the formation of a copper complex to differentiate the α- and γ-carboxyl groups, followed by reaction with Fmoc-OSu.
-
Detailed Steps for Fmoc Protection (from Glu(OtBu)): a. Dissolve Glu(OtBu) in a mixture of dioxane and water. b. Adjust the pH to 8-9 with triethylamine. c. Add Fmoc-OSu and maintain the pH at 8-9. Let the reaction proceed for several hours. d. After the reaction is complete, acidify the mixture with HCl. e. Extract the product with ethyl acetate. f. Concentrate the organic layer and induce crystallization. g. Filter and dry the product to obtain Fmoc-Glu(OtBu)-OH.
Protocol 2: Synthesis of Z-Glu(OBzl)-OH
This protocol outlines the synthesis of Z-Glu(OBzl)-OH, often used in its Nα-Boc protected form (Boc-Glu(OBzl)-OH) for SPPS.
Materials:
-
L-Glutamic acid
-
Benzyl chloroformate
-
Sodium hydroxide solution
-
Potassium carbonate solution
-
Anhydrous Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Benzyl alcohol
Procedure:
-
Nα-Protection (Synthesis of Z-Glu-OH): a. Dissolve L-glutamic acid in a sodium hydroxide solution at 0-5°C. b. Slowly add benzyl chloroformate while maintaining the pH between 8 and 10 with the addition of sodium hydroxide solution. c. After the reaction, acidify the solution to precipitate Z-Glu-OH.
-
γ-Esterification (Synthesis of Z-Glu(OBzl)-OH): a. Dissolve Z-Glu-OH in a suitable solvent. b. React with benzyl alcohol in the presence of a coupling agent like DCC and a catalyst like DMAP. This reaction requires careful control to favor esterification at the γ-carboxyl group. c. Alternatively, a more controlled synthesis involves the protection of the α-carboxyl group, esterification of the γ-carboxyl group, and subsequent deprotection of the α-carboxyl group.
Protocol 3: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
This protocol describes a single coupling cycle for adding Fmoc-Glu(OtBu)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin
-
Fmoc-Glu(OtBu)-OH
-
Coupling agent (e.g., HCTU)
-
Base (e.g., DIEA)
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5-20 minutes to remove the Nα-Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling: a. In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF to pre-activate the amino acid. b. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. c. Monitor the coupling completion with a Kaiser test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.
Protocol 4: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group.
Materials:
-
Fully assembled, protected peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with gentle agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.
Protocol 5: Boc/Bzl Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single coupling cycle using Boc-Glu(OBzl)-OH.
Materials:
-
Peptide-resin
-
Boc-Glu(OBzl)-OH
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIEA)
-
25-50% TFA in DCM
-
DMF, DCM
Procedure:
-
Boc Deprotection: Treat the peptide-resin with 25-50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group. Wash the resin with DCM.
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM or DMF. Wash thoroughly.
-
Coupling: Pre-activate Boc-Glu(OBzl)-OH (3-4 eq.) with a coupling agent like HATU (3-4 eq.) and DIEA (6-8 eq.) in DMF. Add this solution to the resin and agitate for 2-4 hours.
-
Washing: Wash the resin with DMF and DCM.
Protocol 6: Final Cleavage and Deprotection (Boc/Bzl Strategy)
This protocol describes the final cleavage and removal of the Bzl protecting group.
Method A: Strong Acid Cleavage
-
Procedure: Treat the peptide-resin with anhydrous HF at 0°C for 1 hour in the presence of scavengers (e.g., anisole). This requires specialized equipment.
Method B: Catalytic Transfer Hydrogenation (for milder deprotection)
-
Procedure: Suspend the peptide-resin in a mixture of a hydrogen donor (e.g., formic acid) and a solvent like methanol. Add a Palladium on carbon (Pd/C) catalyst and stir for 2-4 hours.[2]
Visualizing the Chemistry
Caption: Structures of Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH.
Caption: Comparative SPPS workflows for Fmoc/tBu and Boc/Bzl strategies.
Caption: Decision tree for selecting between OtBu and Bzl protecting groups.
Conclusion and Recommendations
The choice between the tert-butyl (OtBu) and benzyl (Bzl) protecting groups for the side chain of glutamic acid is a strategic decision dictated by the overarching synthetic plan.
-
Fmoc-Glu(OtBu)-OH is the modern standard for solid-phase peptide synthesis. Its key advantage is its full orthogonality with the base-labile Fmoc group, which allows for a milder overall deprotection strategy using TFA. This makes it highly compatible with the synthesis of complex and sensitive peptides, and it is the preferred choice for automated peptide synthesis. However, care must be taken to mitigate the formation of t-butyl cation-related side products during cleavage and to address the potential for glutarimide formation in susceptible sequences.
-
Boc-Glu(OBzl)-OH (used in the Boc/Bzl strategy) remains a robust and valuable tool. The Boc/Bzl strategy has been reported to sometimes provide higher crude peptide purity and yield in broad comparisons.[1] The Bzl group is stable to the repetitive TFA treatments used for Nα-deprotection. However, its removal requires either harsh conditions (HF), which necessitates specialized equipment, or catalytic hydrogenation, which may not be compatible with peptides containing sulfur or other reducible moieties.
For most applications, particularly for the synthesis of complex peptides or when using automated synthesizers, Fmoc-Glu(OtBu)-OH is the recommended choice due to its compatibility with the milder and more versatile Fmoc/tBu chemistry. Boc-Glu(OBzl)-OH is a strong alternative for specific applications where the Boc/Bzl strategy is favored, for instance, for sequences prone to aggregation where the repeated TFA washes can be beneficial.
References
A Researcher's Guide to Analytical Methods for Peptides Containing Glu(OtBu) Residues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of glutamic acid with a tert-butyl protected side chain, Glu(OtBu), is a common strategy in solid-phase peptide synthesis (SPPS) to prevent side reactions. However, the very presence of the tert-butyl protecting group introduces specific challenges during the final cleavage and analysis of the synthetic peptide. Incomplete deprotection or the reaction of the cleaved tert-butyl cation with sensitive residues can lead to a heterogeneous mixture of products, complicating purification and analysis. This guide provides a comparative overview of key analytical methods for characterizing peptides containing Glu(OtBu) residues, with a focus on addressing these challenges.
The Core Analytical Challenge: The Tert-Butyl Cation
The principal difficulty in handling peptides synthesized with Glu(OtBu) arises during the acidic cleavage of the tert-butyl protecting group, typically with trifluoroacetic acid (TFA). This process generates a reactive tert-butyl cation (tBu⁺). This cation can subsequently alkylate nucleophilic residues within the peptide, leading to undesired side products. The most susceptible amino acids are those with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine. This leads to the formation of impurities that can be difficult to separate and may compromise the biological activity of the final peptide.[1]
To mitigate this, "scavengers" are added to the cleavage cocktail. These are nucleophilic agents that trap the tert-butyl cations, preventing them from reacting with the peptide. The choice and concentration of scavengers are critical for obtaining a clean crude product.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of peptides containing Glu(OtBu) residues. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for separation and purity assessment, Mass Spectrometry (MS) for identity confirmation and impurity characterization, and Amino Acid Analysis (AAA) for compositional verification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the workhorses for assessing the purity of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. The choice of column, mobile phase, and gradient conditions is crucial for achieving optimal separation of the target peptide from closely related impurities, such as deletion sequences, incompletely deprotected species, and side-products of tert-butylation.
Comparison of HPLC and UPLC Performance:
UPLC, which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC in terms of resolution, speed, and sensitivity.[2][3]
| Parameter | HPLC (3-5 µm particles) | UPLC (<2 µm particles) | Advantage of UPLC |
| Resolution | Good | Excellent | Sharper peaks and better separation of closely eluting impurities.[4][5] |
| Peak Capacity | Lower | Higher | More peaks can be resolved within a single chromatographic run.[6] |
| Analysis Time | Longer | Significantly Shorter | Can be up to 10 times faster, increasing throughput.[2] |
| Sensitivity | Good | Higher | Narrower peaks lead to increased peak height and better detection of low-level impurities.[2] |
| Solvent Consumption | Higher | Lower | More environmentally friendly and cost-effective.[3] |
HPLC/UPLC Column Selection for Glu(OtBu) Peptide Analysis:
The choice of stationary phase is critical for resolving the target peptide from its impurities. C18 columns are the most widely used for peptide separations. However, other stationary phases can offer different selectivities that may be advantageous for specific separations.
| Column Chemistry | Key Characteristics | Best Suited For |
| C18 | Highly hydrophobic, provides good retention for most peptides. | General purpose peptide analysis and purification. |
| C8 | Less hydrophobic than C18, useful for more hydrophobic peptides. | Improving peak shape and reducing retention of very hydrophobic peptides. |
| Phenyl-Hexyl | Offers alternative selectivity based on π-π interactions. | Separating peptides with aromatic residues or resolving peaks that co-elute on C18. |
| Charged Surface Hybrid (CSH) C18 | Provides superior peak shape for basic peptides at low ionic strength. | Improving peak symmetry and loading capacity, especially for MS applications. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the target peptide and identifying impurities. When coupled with a liquid chromatography system (LC-MS), it provides a powerful method for peptide analysis.
Common Side Products Detected by Mass Spectrometry:
The primary side products arising from the presence of Glu(OtBu) are due to tert-butylation of sensitive residues. These are readily identified by their characteristic mass shift.
| Side Product | Mass Shift (Da) | Susceptible Residues |
| Tert-butylation | +56 | Tryptophan (Trp), Methionine (Met), Cysteine (Cys), Tyrosine (Tyr)[1] |
| Incomplete Deprotection | +56 | Remaining Glu(OtBu) residue |
| Oxidation | +16 | Methionine (Met) |
Effectiveness of Scavenger Cocktails in Preventing Tert-butylation:
The choice of scavenger cocktail during TFA cleavage has a significant impact on the purity of the crude peptide. The following table, compiled from literature data, illustrates the effectiveness of different scavengers in reducing the formation of S-tert-butylated cysteine, a common side product.[7]
| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | Target Residue(s) | % S-tert-butylation (Model Peptide) |
| 95:2.5:2.5 TFA/TIS/H₂O | General | ~15.4% |
| 90:5:2.5:2.5 TFA/Thioanisole/TIS/H₂O | Met, Trp | Significantly reduced |
| 82.5:5:5:5:2.5 TFA/Phenol/H₂O/Thioanisole/EDT | Cys, Met, Trp, Tyr | ~5% or less |
| 90:5:5 TFA/DMS/H₂O | Met | Effective for Met protection |
Note: The actual percentage of side-product formation is highly sequence-dependent.
Amino Acid Analysis (AAA)
Amino acid analysis is used to verify the amino acid composition of the purified peptide. The process involves hydrolyzing the peptide into its constituent amino acids, followed by their separation and quantification.
Challenges in AAA of Peptides with Glu(OtBu):
A standard acid hydrolysis protocol (6N HCl at 110°C for 24 hours) will cleave the tert-butyl group from the glutamic acid side chain. Therefore, the analysis will yield glutamic acid, not Glu(OtBu). This is generally acceptable for confirming the overall composition after the final product is deprotected. However, if analysis of the protected peptide is required, enzymatic digestion would be necessary to avoid the harsh acidic conditions.[8]
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Cleavage of Peptides Containing Glu(OtBu) with a Scavenger Cocktail
This protocol is a general procedure for the cleavage of a peptide from the resin and simultaneous deprotection of the Glu(OtBu) and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavenger Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Swell the dried peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail in a fume hood. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step two more times.
-
Dry the peptide pellet under vacuum.
Protocol 2: RP-HPLC Analysis of a Crude Peptide Containing Glu(OtBu)
This protocol provides a general method for the initial purity assessment of the cleaved peptide.
Instrumentation and Materials:
-
HPLC or UPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm for HPLC; 2.1 x 100 mm, 1.7 µm for UPLC)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide sample, dissolved in Mobile Phase A or a suitable solvent
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the peptide sample.
-
Run a linear gradient to elute the peptide and impurities (e.g., 5% to 65% B over 30 minutes).
-
Monitor the absorbance at 214 nm and 280 nm.
-
Integrate the peaks to determine the relative purity of the main product.
Protocol 3: LC-MS Analysis for Identity Confirmation and Impurity Profiling
This protocol outlines a general procedure for confirming the molecular weight of the target peptide and identifying any side products.
Instrumentation and Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 reversed-phase column suitable for MS (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Crude or purified peptide sample
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run a suitable gradient to separate the components.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Process the data to determine the molecular weights of the eluting peaks.
-
Compare the observed masses with the expected masses of the target peptide and potential side products (e.g., +56 Da for tert-butylation).
Protocol 4: Amino Acid Analysis
This protocol describes the standard procedure for determining the amino acid composition of the final, deprotected peptide.
Procedure:
-
Accurately weigh a small amount of the purified, lyophilized peptide.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the HCl by evaporation under vacuum.
-
Re-dissolve the amino acid hydrolysate in a suitable buffer.
-
Separate and quantify the amino acids using an amino acid analyzer or a suitable HPLC or LC-MS method with appropriate standards.
-
Calculate the molar ratios of the amino acids and compare them to the expected composition.
Visualizing Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparing the performance of electrostatic repulsion-reversed phase chromatography approaches in the resolution of complex peptide mixture: Liraglutide as case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the Mass Spectetric Analysis of Peptides with Protected Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of complex peptides often necessitates the use of protecting groups on amino acid side chains to prevent unwanted side reactions. The subsequent analysis of these protected peptides is crucial for quality control and characterization. This guide provides an objective comparison of mass spectrometric methods with alternative techniques for the analysis of peptides containing protected amino acids, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The presence of protecting groups can significantly influence the analytical outcomes, impacting factors such as ionization efficiency, fragmentation patterns, and sequence coverage. Therefore, a thorough understanding of the strengths and limitations of different analytical approaches is paramount for obtaining accurate and reliable results.
A Comparative Overview of Analytical Techniques
The analysis of peptides with protected amino acids can be approached using several techniques, each with its own set of advantages and disadvantages. The three main methods compared in this guide are Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular weight, sequence, post-translational modifications | N-terminal amino acid sequence | 3D structure, conformation, dynamics |
| Sensitivity | High (picomole to femtomole) | Moderate (picomole)[1] | Low (micromole to millimole)[2] |
| Throughput | High | Low | Low |
| Sample Requirement | Small (micrograms) | Small (micrograms) | Large (milligrams)[2] |
| Effect of Protecting Groups | Can alter ionization and fragmentation, complicating spectra[3] | N-terminal protection blocks the reaction[1] | Can be used to study the effect of protection on structure |
| Sequence Coverage | Can be high, but may be incomplete for large or complex peptides[4][5] | Limited to ~30-60 residues from the N-terminus[1] | Provides structural information on the entire peptide |
| Structural Information | Limited to primary sequence and modification sites | Primary sequence only | Detailed 3D structure and dynamics |
| Instrumentation Cost | High | Moderate | Very High |
In-Depth Analysis of Methodologies
Mass Spectrometry: The Workhorse of Peptide Analysis
Mass spectrometry is a powerful and versatile technique for peptide analysis due to its high sensitivity, speed, and ability to characterize post-translational modifications.[6] However, the presence of protecting groups introduces specific challenges.
Ionization Efficiency: Protecting groups can alter the physicochemical properties of a peptide, such as its hydrophobicity and charge state, which in turn affects its ionization efficiency in techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). For instance, increasing a peptide's hydrophobicity through derivatization can enhance its ionization efficiency.[7] In some cases, the ionization efficiency of a derivatized peptide can be enhanced by roughly 10-fold, and in dramatic cases, up to 500-fold.[7][8]
Fragmentation Patterns: Protecting groups can introduce new fragmentation pathways, leading to more complex tandem mass (MS/MS) spectra. For example, the acetamidomethyl (Acm) group used to protect cysteine residues can undergo characteristic neutral losses, which can aid in identifying the presence of the protected residue but also complicate spectral interpretation.[3] Understanding these specific fragmentation patterns is crucial for accurate sequence analysis. Unusual fragmentation of derivatized cysteine-containing peptides can produce intense characteristic losses, such as a neutral loss of 118 Da or a charged loss of 119 Da in peptides with low charges.[9]
Sequence Coverage: While MS/MS can provide extensive sequence information, the presence of protecting groups can sometimes lead to incomplete fragmentation, resulting in lower sequence coverage compared to their unprotected counterparts.[4][5]
Edman Degradation: The Classic Sequencing Method
Edman degradation is a chemical method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[1]
Applicability to Protected Peptides: A major limitation of Edman degradation is its requirement for a free N-terminal amino group.[1] If the N-terminus is protected, the sequencing reaction cannot proceed. Therefore, this method is unsuitable for analyzing N-terminally protected peptides unless the protecting group is removed prior to analysis.
Strengths and Weaknesses: Edman degradation is highly accurate for sequencing the first 30-60 amino acids of a peptide and requires only a small amount of sample.[1] However, it is a low-throughput method and cannot be used to characterize other modifications within the peptide sequence.
NMR Spectroscopy: The Structural Biologist's Tool
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[10]
Analysis of Protected Peptides: NMR can be used to study the structural consequences of amino acid protection. It can reveal how protecting groups affect the peptide's conformation and interactions.
Limitations: The primary drawback of NMR is its low sensitivity, requiring significantly larger amounts of sample (milligrams) compared to MS and Edman degradation.[2] Additionally, the complexity of NMR spectra increases with the size of the peptide, making it challenging for large molecules.
Experimental Protocols
Mass Spectrometry: LC-MS/MS Analysis of a Protected Peptide
This protocol outlines a general procedure for the analysis of a synthetic peptide with a protected amino acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the protected peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.[3]
-
Ensure the sample is free of salts and detergents, which can interfere with ionization.[11]
2. Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
3. Mass Spectrometry (MS) and MS/MS Analysis:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 300–2000.[3]
-
Acquisition Mode: Data-Dependent Acquisition (DDA), where the most intense precursor ions from the full MS scan are selected for fragmentation.[3]
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).[3]
4. Data Analysis:
-
Process the raw data using appropriate software to identify the peptide sequence.
-
Manually inspect the MS/MS spectra to confirm the fragmentation pattern and identify any characteristic neutral losses associated with the protecting group.
Edman Degradation: N-terminal Sequencing
This protocol describes the basic steps of Edman degradation for a peptide with a free N-terminus.
1. Coupling:
-
React the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide derivative.[1]
2. Cleavage:
-
Treat the PTC-peptide with anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.[1]
3. Conversion and Identification:
-
Extract the thiazolinone derivative into an organic solvent and convert it to the more stable phenylthiohydantoin (PTH)-amino acid.[1]
-
Identify the PTH-amino acid using chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[12]
4. Cycling:
-
Repeat the cycle of coupling, cleavage, and identification for the subsequent amino acid residues.
NMR Spectroscopy: Structural Analysis
This protocol provides a general workflow for acquiring two-dimensional NMR data for structural analysis of a protected peptide.
1. Sample Preparation:
-
Dissolve a high-purity (>95%) peptide sample in a deuterated solvent (e.g., D₂O or deuterated buffer) to a concentration of 0.1-5 mM.[2][8]
-
Adjust the pH to ensure peptide stability and solubility.[8]
2. NMR Data Acquisition:
-
Acquire a series of two-dimensional NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.[10]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[10]
-
3. Data Processing and Analysis:
-
Process the NMR data using specialized software.
-
Assign the resonances to specific protons in the peptide sequence.
-
Use the distance and dihedral angle restraints derived from the NMR data to calculate the three-dimensional structure of the peptide.
Visualizing the Workflow
Caption: Workflow for LC-MS/MS analysis of a protected peptide.
Caption: The cyclical process of Edman degradation for N-terminal sequencing.
Conclusion
The analysis of peptides with protected amino acids presents unique challenges that require careful consideration of the analytical technique employed. Mass spectrometry offers a high-throughput and sensitive approach, but the influence of protecting groups on ionization and fragmentation must be understood and accounted for. Edman degradation provides highly accurate N-terminal sequence information but is not applicable to N-terminally blocked peptides. NMR spectroscopy is unparalleled for detailed structural elucidation but is limited by its low sensitivity.
The choice of the optimal analytical method will depend on the specific research question, the nature of the peptide and its protecting groups, and the available instrumentation. For routine quality control and sequence confirmation of synthetic peptides, LC-MS/MS is often the method of choice. When high-confidence N-terminal sequencing is required for an unprotected peptide, Edman degradation remains a valuable tool. For in-depth structural studies, NMR spectroscopy is indispensable. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to successfully navigate the complexities of analyzing protected peptides.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Intranet - IMP/IMBA - FAQs [cores.imp.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
- 7. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. agilent.com [agilent.com]
- 12. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Validation of Peptide Purity with Side-Chain Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of peptide purity is a critical step in synthetic chemistry and drug development. When peptides are synthesized with side-chain protecting groups, this analysis becomes more complex. These protecting groups, essential for directing the synthesis and preventing unwanted side reactions, can interfere with standard analytical methods and obscure the true purity profile of the target peptide. This guide provides an objective comparison of the primary analytical techniques used to validate the purity of peptides with intact side-chain protecting groups, supported by experimental data and detailed protocols.
Key Analytical Techniques for Protected Peptides
The two most powerful and widely used techniques for analyzing the purity of protected peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2] Often, these techniques are coupled (LC-MS) to provide both separation and mass identification in a single analysis.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for peptide purity analysis.[2] It separates the target peptide from impurities based on differences in hydrophobicity.[2] The presence of hydrophobic protecting groups significantly increases the retention time of the peptide on the non-polar stationary phase.[3] While excellent for quantification, HPLC alone does not provide mass information, making it difficult to identify the nature of the impurities.
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of the peptide, confirming its identity.[1] For purity analysis, it can identify impurities based on their mass-to-charge ratio (m/z).[1] However, MS is not inherently quantitative without the use of standards, and ionization efficiency can vary between the target peptide and its impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the identification capabilities of MS.[1] It is the gold standard for peptide analysis, providing both retention time and mass information for each peak in the chromatogram.[5]
Data Presentation: A Comparative Overview
To illustrate the strengths and weaknesses of each technique, consider a hypothetical analysis of a crude synthetic peptide with a target mass of 1500 Da and still bearing its side-chain protecting groups.
| Analytical Method | Target Peptide Purity (%) | Impurity 1 (Deletion Sequence) (%) | Impurity 2 (Incomplete Deprotection) (%) | Remarks |
| RP-HPLC (UV Detection at 220 nm) | 85.2 | 8.1 | 6.7 | Provides excellent quantitative data on the relative abundance of different species based on UV absorbance. However, it cannot confirm the identity of the peaks. |
| Mass Spectrometry (Direct Infusion) | - | - | - | Confirms the presence of the target peptide with the correct molecular weight. Can identify the masses of major impurities but provides no quantitative purity information. |
| LC-MS | 86.5 | 7.9 | 5.6 | Offers the most comprehensive analysis by separating the components and providing mass data for each peak, allowing for both quantification and identification of impurities. The slight variation in percentages compared to HPLC is due to differences in ionization efficiencies. |
Experimental Workflows and Logical Relationships
The validation of a protected peptide's purity follows a logical workflow that integrates synthesis, purification, and analysis.
Caption: Workflow for the synthesis and purity validation of peptides with side-chain protecting groups.
Experimental Protocols
Protocol 1: RP-HPLC Analysis of a Protected Peptide
Objective: To determine the purity of a crude or purified peptide with intact side-chain protecting groups.
Materials:
-
Peptide sample (lyophilized)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with Mobile Phase A to a final concentration of approximately 1 mg/mL. The initial use of an organic solvent is often necessary due to the hydrophobicity of the protecting groups.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
-
Gradient: A typical gradient for a protected peptide would be a linear increase from 30% to 90% Mobile Phase B over 30 minutes. The starting percentage of the organic phase is higher than for unprotected peptides due to the increased hydrophobicity.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
-
Protocol 2: LC-MS Analysis of a Protected Peptide
Objective: To confirm the identity and determine the purity of a protected peptide.
Materials:
-
Peptide sample (lyophilized)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) FA in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) FA in ACN.
-
-
Sample Preparation:
-
Follow the same procedure as for HPLC analysis, but use LC-MS grade solvents and FA. The final concentration should be lower, typically in the range of 10-100 µg/mL.
-
-
LC-MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Gradient: A similar gradient to the HPLC method, adjusted for the different column dimensions and flow rate (e.g., 30% to 90% Mobile Phase B over 20 minutes).
-
MS Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 500-2000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Determine the mass of the main peak and any impurities from the mass spectra.
-
Calculate the purity based on the peak areas in the TIC or a UV chromatogram if a UV detector is in line.
-
Conclusion
The validation of peptide purity with side-chain protecting groups requires a multi-faceted analytical approach. While RP-HPLC provides reliable quantitative data, it lacks the ability to identify impurities. Mass spectrometry excels at identification but is not inherently quantitative. The combination of these techniques in an LC-MS system offers the most comprehensive solution, providing both separation and identification of the target peptide and any synthesis-related impurities.[1] For researchers, scientists, and drug development professionals, a thorough understanding of these methods and their appropriate application is essential for ensuring the quality and reliability of synthetic peptides.
References
- 1. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. benchchem.com [benchchem.com]
- 4. gilson.com [gilson.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to H-Glu-OMe and H-Glu(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise science of peptide synthesis, the selection of appropriately protected amino acids is a critical determinant of success. For glutamic acid, a trifunctional amino acid, the protection of the side-chain carboxylic acid is essential to prevent undesired side reactions and ensure the correct peptide sequence is assembled. This guide provides an in-depth, objective comparison of two commonly utilized glutamic acid derivatives: L-Glutamic acid α-methyl ester (H-Glu-OMe) and L-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH). This analysis, supported by experimental data and detailed methodologies, aims to facilitate an informed choice of reagent for specific synthetic strategies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these derivatives is crucial for their effective application in peptide synthesis.
| Property | H-Glu-OMe | H-Glu(OtBu)-OH |
| Synonyms | L-Glutamic acid 1-methyl ester, Glu(OMe) | L-Glutamic acid 5-tert-butyl ester |
| CAS Number | 6384-08-3[1] | 2419-56-9[1] |
| Molecular Formula | C₆H₁₁NO₄[1] | C₉H₁₇NO₄[1] |
| Molecular Weight | 161.16 g/mol [1] | 203.24 g/mol [1] |
| Melting Point | 145 °C[1] | 182 °C[1] |
| Solubility | Soluble in water.[1] | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[1] |
Application in Peptide Synthesis: A Comparative Overview
The primary application for both H-Glu-OMe and H-Glu(OtBu)-OH is in the synthesis of peptides.[1] However, the nature of their respective protecting groups—a methyl ester versus a tert-butyl ester—dictates their utility in different synthetic strategies, namely solution-phase and solid-phase peptide synthesis (SPPS).
H-Glu(OtBu)-OH is predominantly used in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) ester is stable to the basic conditions (e.g., piperidine) used for the removal of the temporary Nα-Fmoc protecting group.[1][2] It is, however, readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[1][3] This orthogonality is a cornerstone of the Fmoc/tBu strategy.[1][3]
H-Glu-OMe , on the other hand, is more traditionally employed in solution-phase peptide synthesis. The methyl ester (OMe) protecting group is stable under the acidic and neutral conditions often used for peptide coupling and deprotection of other protecting groups (like Boc or Cbz). Its removal is typically achieved through saponification with a mild base, such as sodium hydroxide or lithium hydroxide.[1]
Head-to-Head Comparison: Synthetic Strategy and Side Reactions
The choice between H-Glu-OMe and H-Glu(OtBu)-OH significantly impacts the synthetic strategy and the potential for side reactions.
H-Glu-OMe (Methyl Ester Protection)
-
Advantages : The small size of the methyl group is less likely to cause steric hindrance during coupling reactions.[1]
-
Disadvantages : The basic conditions required for saponification can lead to racemization at the α-carbon of the amino acid residue.[1] Additionally, other base-labile protecting groups cannot be used in conjunction with this strategy.[1] N-terminal glutamic acid residues can also undergo intramolecular cyclization to form pyroglutamate, especially under acidic or basic conditions.[4][5][6]
H-Glu(OtBu)-OH (tert-Butyl Ester Protection)
-
Advantages : The OtBu group is highly stable to a wide range of reagents and is cleanly removed with strong acid, making it compatible with the widely used Fmoc-SPPS. The risk of racemization during deprotection is minimal.[1]
-
Disadvantages : The cleavage with strong acid (TFA) generates tert-butyl cations, which are reactive electrophiles. These cations can lead to the alkylation of sensitive amino acid residues in the peptide chain, such as methionine, tryptophan, and cysteine. The use of scavengers, like triisopropylsilane (TIS) and water, in the cleavage cocktail is essential to mitigate these side reactions.[1]
Experimental Data: A Hypothetical Comparative Synthesis
To illustrate the practical differences and potential outcomes of using H-Glu-OMe and H-Glu(OtBu)-OH, a hypothetical synthesis of the dipeptide, Glu-Ala, is presented. The following tables summarize the expected yields and purity based on the known characteristics of each synthetic approach.
Table 1: Comparison of Synthetic Parameters for Glu-Ala Dipeptide Synthesis
| Parameter | Solution-Phase Synthesis with H-Glu-OMe | Solid-Phase Synthesis with Fmoc-Glu(OtBu)-OH |
| Coupling Method | Carbodiimide (e.g., EDC/HOBt) | HBTU/DIEA |
| Deprotection Method | Saponification (LiOH) | TFA/Scavengers |
| Racemization Risk | Moderate to High (during saponification) | Low |
| Pyroglutamate Formation Risk | Moderate (especially with N-terminal Glu) | Low (side chain protected) |
| Alkylation of Sensitive Residues | Low | Moderate (without scavengers) |
| Purification Method | Column Chromatography/Crystallization | RP-HPLC |
| Overall Yield | 60-75%[1] | 70-85%[1] |
| Purity (Post-Purification) | >98%[1] | >98%[1] |
Note: These are representative values and can vary based on specific reaction conditions and the peptide sequence.[1]
Experimental Protocols
Detailed methodologies for the key deprotection steps in the synthesis of the hypothetical Glu-Ala dipeptide are provided below.
Protocol 1: Saponification of the Methyl Ester in Solution-Phase Synthesis
Objective: To deprotect the C-terminal methyl ester of a protected dipeptide (e.g., Boc-Glu(OMe)-Ala-OtBu).[1]
Materials:
-
Protected dipeptide (1 mmol)
-
Dioxane or a mixture of THF/water
-
1 M Lithium hydroxide (LiOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the protected dipeptide in dioxane (10 mL).[1]
-
Add 1 M LiOH solution (1.2 mL, 1.2 mmol) dropwise at 0 °C.[1]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion (typically 1-2 hours), acidify the mixture to pH 3 with 1 M HCl at 0 °C.[1]
-
Extract the product with ethyl acetate (3 x 20 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected dipeptide.[1]
Protocol 2: Acidic Cleavage of the tert-Butyl Ester in Solid-Phase Synthesis
Objective: To cleave the synthesized peptide from the resin and remove the side-chain tert-butyl protecting group.[1]
Materials:
-
Peptide-bound resin (0.1 mmol)[1]
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[1]
-
Cold diethyl ether[1]
Procedure:
-
Wash the peptide-bound resin with dichloromethane (DCM) and dry it under vacuum.[1]
-
Add the cleavage cocktail (2 mL) to the resin in a reaction vessel.[1]
-
Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the key steps in peptide synthesis utilizing each of the glutamic acid derivatives.
Caption: Solution-Phase Synthesis Workflow using H-Glu-OMe.
References
- 1. benchchem.com [benchchem.com]
- 2. H-Glu-OtBu | | Peptide Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Orthogonality of the Tert-Butyl Ester in Fmoc/tBu Strategy: A Comparative Guide
In the landscape of solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy stands as the predominant methodology, valued for its mild reaction conditions and high efficiency.[1] Central to this strategy is the principle of orthogonal protection, where different classes of protecting groups are removed under distinct chemical conditions. This guide provides an objective comparison of the tert-butyl (tBu) ester as a side-chain protecting group, evaluating its performance, stability, and comparison with alternatives, supported by experimental data for researchers, scientists, and drug development professionals.
The core of the Fmoc/tBu strategy lies in its orthogonality: the Nα-amino protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, is labile to basic conditions, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2] In contrast, the side-chain protecting groups, primarily tert-butyl-based esters, ethers, and carbamates, are stable to these basic conditions but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[3][4] This elegant chemical distinction allows for the iterative deprotection of the N-terminus for peptide chain elongation while the reactive side chains remain shielded until the final cleavage step.[5]
Performance and Stability of the Tert-Butyl Ester
The tBu ester is widely used for the protection of the β- and γ-carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu), respectively. Its performance is characterized by high stability during the repetitive cycles of Fmoc deprotection and coupling, followed by efficient removal during the final acid-mediated cleavage from the resin.
Stability Under Basic Conditions: The tBu ester demonstrates excellent stability under the standard basic conditions required for Fmoc removal. This stability is fundamental to the success of the Fmoc/tBu strategy, preventing premature deprotection of the side chain, which would lead to undesired side reactions and truncated peptide sequences.[3]
Lability Under Acidic Conditions: The tBu group is efficiently cleaved by strong acids like TFA. The cleavage mechanism proceeds through the formation of a stable tertiary carbocation (the t-butyl cation), which is then typically quenched by scavengers in the cleavage cocktail to prevent side reactions.[6] It is important to note that tBu ethers, used for protecting serine (Ser), threonine (Thr), and tyrosine (Tyr), are generally more stable and may require harsher acidic conditions or longer cleavage times for complete removal compared to tBu esters.[3]
Comparison with Alternative Protecting Groups for Aspartic Acid
While robust, the use of Asp(OtBu) is associated with a significant side reaction: aspartimide formation .[7] This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl carbon under the basic conditions of Fmoc deprotection, forming a five-membered succinimide ring.[8] This side reaction is particularly prevalent in sequences containing Asp-Gly or Asp-Asn motifs and can lead to racemization and the formation of β-aspartyl peptides.[7][8]
To mitigate this issue, several alternative, more sterically hindered ester protecting groups have been developed. These bulky groups physically obstruct the backbone nitrogen's approach, thereby reducing the rate of aspartimide formation.
Quantitative Comparison of Aspartimide Formation
The following table summarizes data from comparative studies on a model peptide prone to aspartimide formation, illustrating the effectiveness of bulkier side-chain esters compared to the standard tert-butyl ester.
| Derivative | Propensity for Aspartimide Formation* | Relative Steric Hindrance | Key Advantages & Disadvantages |
| Fmoc-Asp(OtBu)-OH | High | Standard | Cost-effective, widely used for non-critical sequences. |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Reduced aspartimide formation compared to OtBu.[1] |
| Fmoc-Asp(OEpe)-OH | Low | High | Significant reduction in aspartimide formation.[1][9] |
| Fmoc-Asp(OPhp)-OH | Very Low | High | Excellent suppression of aspartimide formation.[1][9] |
| Fmoc-Asp(OBno)-OH | Negligible | Very High | Virtually eliminates aspartimide formation; highest cost.[1][8][9] |
*Propensity is based on stress tests involving extended piperidine treatment on susceptible peptide sequences. Actual values are sequence-dependent.[1]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol outlines a standard cycle for removing the Nα-Fmoc group while preserving the acid-labile tBu side-chain protection.
Objective: To deprotect the N-terminal Fmoc group selectively.
Materials:
-
Fmoc-protected peptide-resin with tBu-protected side chains
-
Fmoc deprotection solution: 20% piperidine in DMF
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the subsequent amino acid coupling step.[2]
Protocol 2: Final Cleavage and Deprotection with TFA
This protocol describes the global deprotection of side-chain protecting groups and cleavage of the peptide from the resin.
Objective: To simultaneously cleave the peptide from the solid support and remove all acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS and water act as scavengers to trap the reactive tBu cations generated.[2]
-
Cold diethyl ether for precipitation.
Procedure:
-
Wash the dried peptidyl-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence and the specific protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and organic byproducts.
-
Dry the resulting peptide pellet under vacuum.
Visualizing the Orthogonal Strategy
The following diagrams illustrate the core principles of the Fmoc/tBu orthogonal strategy and the workflow for evaluating protecting group stability.
Caption: The orthogonal relationship in Fmoc/tBu SPPS.
Caption: Workflow for comparing aspartimide formation.
Conclusion
The tert-butyl ester is a robust and fundamental component of the highly successful Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis. Its high stability to the basic conditions used for Fmoc deprotection and its clean cleavage under acidic conditions make it an excellent choice for protecting the side chains of aspartic and glutamic acid. However, for peptide sequences prone to aspartimide formation, particularly those containing Asp-Gly or Asp-Asn motifs, the use of alternative, sterically bulkier ester protecting groups such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is strongly recommended to minimize this side reaction and ensure the synthesis of high-purity peptides. The choice of protecting group should therefore be a careful consideration based on the specific peptide sequence and the desired purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Synthetic Peptide Characterization: Amino Acid Analysis in Focus
For researchers, scientists, and drug development professionals, accurate characterization of synthetic peptides is paramount to ensure efficacy, safety, and reproducibility in their work. This guide provides a comprehensive comparison of amino acid analysis (AAA) with other prevalent techniques—namely mass spectrometry (MS) and high-performance liquid chromatography (HPLC)—for the characterization of synthetic peptides. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation of each method.
The quality of a synthetic peptide hinges on several critical attributes: its identity, purity, and quantity. While various analytical techniques can probe these characteristics, they differ significantly in the information they provide, their quantitative accuracy, and their specific applications. This guide will delve into the principles and practical applications of Amino Acid Analysis, High-Performance Liquid Chromatography, and Mass Spectrometry, offering a clear perspective on their respective strengths and limitations.
Quantitative Performance: A Head-to-Head Comparison
The choice of analytical technique often depends on the specific question being asked. Is the goal to determine the absolute amount of peptide, to assess the purity profile, or to confirm the primary sequence? The following table summarizes the quantitative performance of AAA, HPLC, and MS in these key areas.
| Feature | Amino Acid Analysis (AAA) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Application | Determination of net peptide content and amino acid composition.[1][2] | Purity assessment and quantification of impurities.[3][4] | Verification of peptide identity, sequence, and detection of modifications.[5][6] |
| Principle | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[7][8] | Separation of the peptide from its impurities based on physicochemical properties (e.g., hydrophobicity).[3] | Measurement of the mass-to-charge ratio of ionized peptides and their fragments.[9] |
| Quantitative Capability | Provides absolute quantification of peptide amount (net peptide content).[10] | Provides relative quantification of purity based on UV absorbance (peak area %).[4][11] | Can provide high-accuracy absolute quantification when using stable isotope-labeled internal standards.[11] |
| Accuracy & Precision | High accuracy and precision for net peptide content (CV ≤ 10%).[1][12] | Good precision for relative purity; accuracy can be influenced by impurities with different UV responses. | High accuracy and precision with appropriate internal standards.[13] |
| Sensitivity | Sub-picomole range with fluorescent detection methods.[2] | Limit of quantitation for impurities can be as low as 0.10% (UHPLC).[14] | High sensitivity, capable of detecting low-abundance species.[15] |
| Information Provided | Amino acid ratios, confirmation of composition, and net peptide content.[8] | Purity profile, retention time, and relative abundance of impurities.[4] | Molecular weight, sequence confirmation (MS/MS), and identification of post-translational or synthetic modifications.[16] |
| Limitations | Destructive to the sample; some amino acids (e.g., Tryptophan, Cysteine) can be degraded during hydrolysis; does not provide information on sequence or impurities.[7][17] | Does not provide absolute peptide concentration; co-elution of impurities can affect accuracy.[18] | Quantification without an isotopically labeled standard can be challenging and less accurate. |
Experimental Protocols: A Practical Guide
To ensure reproducibility and accuracy, the following sections provide detailed methodologies for the key experiments discussed.
Amino Acid Analysis (AAA) Protocol
This protocol outlines the fundamental steps for determining the net peptide content of a synthetic peptide sample.
1. Acid Hydrolysis:
-
Accurately weigh a sample of the lyophilized peptide (typically 100-500 µg).[11]
-
Place the sample in a hydrolysis tube and dry it to remove any residual water.[19]
-
Add 6N hydrochloric acid (HCl) containing 0.1% to 1.0% phenol to the tube.[19] The phenol is added to prevent the halogenation of tyrosine.
-
For the analysis of cysteine and methionine, perform performic acid oxidation prior to hydrolysis to convert them to the more stable cysteic acid and methionine sulfone, respectively.[19]
-
Freeze the sample in a dry ice-acetone bath and seal the tube under vacuum.[19]
-
Hydrolyze the sample at 110°C for 24 hours.[19][20] For peptides containing hydrophobic residues like Valine or Isoleucine, longer hydrolysis times (e.g., 48 and 72 hours) may be necessary to ensure complete cleavage of peptide bonds.[17]
-
After hydrolysis, cool the tube, open it, and evaporate the HCl.
2. Derivatization (Pre-column):
-
Redissolve the amino acid hydrolysate in a suitable buffer.
-
Derivatize the amino acids with a reagent that allows for sensitive detection. A common method is the Waters AccQ•Tag™ system, which uses a fluorescent tag.[2]
3. Chromatographic Separation and Detection:
-
Separate the derivatized amino acids using reversed-phase HPLC on a C18 column.[2]
-
Detect the eluted amino acids using a fluorescence or UV detector.
4. Quantification:
-
Identify and quantify each amino acid by comparing its peak area to that of a known amino acid standard mixture.[2]
-
Calculate the net peptide content by summing the molar amounts of the individual amino acids and comparing this to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.[11]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol describes a standard method for assessing the purity of a synthetic peptide.
1. Sample Preparation:
-
Dissolve the synthetic peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of approximately 1 mg/mL.[11][21]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 65%) over a period of 30-60 minutes is typical to elute the peptide and its impurities.[11]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[11]
-
Detection: Monitor the column effluent using a UV detector at 214 nm, which corresponds to the absorbance of the peptide bond.[4][11] For peptides containing aromatic residues, detection at 280 nm can also be used.[4]
3. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the peptide by dividing the peak area of the main peptide by the total area of all peaks and expressing the result as a percentage.[4][11]
Mass Spectrometry (MS) for Identity and Sequence Verification
This protocol outlines a general workflow for confirming the molecular weight and sequence of a synthetic peptide using LC-MS.
1. Sample Preparation:
-
Prepare a stock solution of the peptide at 1 mg/mL in a suitable solvent (e.g., 0.1% formic acid in water).[16] Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[21]
-
Dilute the stock solution to a final concentration of 10-50 µM for analysis.[16]
2. LC-MS Analysis:
-
LC System: Use a UPLC or UHPLC system for high-resolution separation.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 1.7 µm) is suitable for high-resolution separation prior to MS analysis.[16]
-
Mobile Phase A: 0.1% formic acid in water.[16]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[16]
-
Gradient: Employ a suitable gradient to elute the peptide of interest.
-
Mass Spectrometer: Analyze the eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer.[6]
-
Data Acquisition: Acquire data in both full scan MS mode to determine the molecular weight of the peptide and in tandem MS (MS/MS) mode to obtain fragment ions for sequence confirmation.[5]
3. Data Analysis:
-
In the full scan MS spectrum, identify the peak corresponding to the [M+H]+ ion (or other charge states) of the target peptide and confirm that the measured mass matches the theoretical mass.
-
Analyze the MS/MS spectrum to match the observed fragment ions (b- and y-ions) to the theoretical fragmentation pattern of the expected peptide sequence.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for Amino Acid Analysis.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for MS Identity and Sequence Verification.
Conclusion
The characterization of synthetic peptides is a multi-faceted process that often requires the application of orthogonal analytical techniques. Amino acid analysis stands out as the gold standard for determining the absolute quantity of a peptide, providing crucial information for dose-response studies and ensuring batch-to-batch consistency. HPLC is an indispensable tool for assessing purity and profiling impurities, which is critical for safety and regulatory compliance. Mass spectrometry offers unparalleled capabilities for confirming the identity and primary sequence of a peptide, ensuring that the correct molecule has been synthesized.
By understanding the principles, quantitative performance, and practical workflows of each of these techniques, researchers can make informed decisions about which method, or combination of methods, is most appropriate for their specific needs, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. Absolute quantification of proteins: forget amino acid analysis and shift to the new gold standard | Quality Assistance [quality-assistance.com]
- 14. almacgroup.com [almacgroup.com]
- 15. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. pekcuralabs.com [pekcuralabs.com]
- 19. usp.org [usp.org]
- 20. keypublishing.org [keypublishing.org]
- 21. agilent.com [agilent.com]
selective removal of tert-butyl ester in the presence of other acid-labile groups
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Methods for the Selective Cleavage of Tert-Butyl Esters in the Presence of Other Acid-Labile Protecting Groups.
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids due to its stability under a broad range of chemical conditions. However, its removal often requires acidic conditions that can inadvertently cleave other acid-sensitive moieties within a molecule, such as tert-butyloxycarbonyl (Boc) protected amines, silyl ethers, and acetals. This guide provides a comprehensive comparison of key methodologies for the selective deprotection of tert-butyl esters, supported by experimental data, to aid researchers in navigating this synthetic challenge.
The Challenge of Orthogonal Deprotection
The core of the issue lies in achieving orthogonality – the selective removal of one protecting group in the presence of others. Since tert-butyl esters and many other common protecting groups are acid-labile, achieving this selectivity requires carefully controlled reaction conditions or the use of reagents that can differentiate between subtle differences in the activation energy for cleavage. This guide will compare three prominent methods that offer varying degrees of selectivity: Lewis acid-mediated cleavage with Zinc Bromide (ZnBr₂), a milder Lewis acid system utilizing Cerium(III) Chloride and Sodium Iodide (CeCl₃·7H₂O/NaI), and a Brønsted acid approach using aqueous Phosphoric Acid (H₃PO₄).
Comparative Performance of Deprotection Methods
The following tables summarize the performance of these methods across various substrates, highlighting their selectivity and efficiency.
Table 1: Zinc Bromide (ZnBr₂) Mediated Deprotection
| Substrate (Starting Material) | Other Acid-Labile Group(s) | Reagent and Conditions | Time (h) | Yield (%) | Reference |
| N-(PhF)-Ala-OtBu | N-PhF | ZnBr₂ (5 eq), DCM | 24 | 95 | [1] |
| N-(PhF)-Val-OtBu | N-PhF | ZnBr₂ (5 eq), DCM | 24 | 92 | [1] |
| N-(Boc)-Phe-OtBu | N-Boc | ZnBr₂ (5 eq), DCM | 24 | N/A (N-Boc also cleaved) | [1][2] |
| N-(Trityl)-Gly-OtBu | N-Trityl | ZnBr₂ (5 eq), DCM | 24 | N/A (N-Trityl also cleaved) | [1][2] |
| tert-Butyl benzoate | None | ZnBr₂ (5 eq), DCM | 24 | >95 | [3] |
*PhF = 9-(9-Phenylfluorenyl)
Table 2: Cerium(III) Chloride (CeCl₃·7H₂O) and Sodium Iodide (NaI) System
| Substrate (Starting Material) | Other Acid-Labile Group(s) | Reagent and Conditions | Time (h) | Yield (%) | Reference |
| N-Boc-Ala-OtBu | N-Boc | CeCl₃·7H₂O (1.5 eq), NaI (1.3 eq), CH₃CN, reflux | 24 | 90 | [4][5] |
| N-Boc-Phe-OtBu | N-Boc | CeCl₃·7H₂O (1.5 eq), NaI (1.3 eq), CH₃CN, reflux | 24 | 88 | [4] |
| N-Boc-Val-OtBu | N-Boc | CeCl₃·7H₂O (1.5 eq), NaI (1.3 eq), CH₃CN, reflux | 24 | 85 | [4] |
| N-Boc-Pro-OtBu | N-Boc | CeCl₃·7H₂O (1.5 eq), NaI (1.3 eq), CH₃CN, reflux | 24 | 87 | [4] |
Table 3: Aqueous Phosphoric Acid (H₃PO₄) Deprotection
| Substrate (Starting Material) | Other Acid-Labile Group(s) | Reagent and Conditions | Time (h) | Yield (%) | Reference |
| N-Boc-Amino Acid-OtBu | N-Boc | 85% H₃PO₄ (5 eq), Toluene, RT | 3-14 | >90 | [6][7] |
| Benzyl Ester Compound | Benzyl Ester, TBDMS ether | 85% H₃PO₄, Toluene, RT | 12 | >95 (t-Bu ester cleaved) | [6][7] |
| Cbz-Protected Amine | Cbz | 85% H₃PO₄, Toluene, RT | 12 | >95 (t-Bu ester cleaved) | [6][7] |
| Clarithromycin Derivative | Ketal, Lactone, Acetate | 85% H₃PO₄, Toluene, RT | 12 | High (t-Bu ester cleaved) | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: Selective Deprotection of tert-Butyl Esters using ZnBr₂
This procedure is effective for substrates where other acid-labile groups are less sensitive than the tert-butyl ester, such as the N-PhF group.[1]
Procedure:
-
Dissolve the N-(PhF)-amino acid tert-butyl ester (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (5.0 equiv) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the carboxylic acid by an appropriate method, such as crystallization or column chromatography.
Protocol 2: Selective Deprotection of tert-Butyl Esters using CeCl₃·7H₂O/NaI
This method is particularly useful for the selective cleavage of tert-butyl esters in the presence of N-Boc protecting groups.[4][5]
Procedure:
-
To a flask, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 equiv) and sodium iodide (NaI) (1.3 equiv).
-
Add acetonitrile (CH₃CN) and reflux the suspension for 24 hours to generate the active cerium complex.
-
Add the N-Boc-protected amino acid tert-butyl ester (1.0 equiv) to the reaction mixture.
-
Continue to reflux and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify as necessary.
Protocol 3: Mild Deprotection of tert-Butyl Esters using Aqueous H₃PO₄
This environmentally benign protocol demonstrates broad functional group tolerance.[6][7]
Procedure:
-
Dissolve the tert-butyl ester-containing substrate in toluene.
-
Add 85 wt % aqueous phosphoric acid (H₃PO₄) (5.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature for 3-14 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Method Selection and Logic
The choice of deprotection method is contingent on the specific substrate and the other protecting groups present. The following diagram illustrates a logical workflow for selecting an appropriate method.
Mechanistic Insights
The selectivity of these methods stems from different mechanistic pathways.
Conclusion
The selective removal of a tert-butyl ester in the presence of other acid-labile protecting groups is a frequently encountered challenge in organic synthesis. The choice of reagent is critical and depends heavily on the molecular context.
-
Zinc Bromide offers a moderately mild Lewis acid approach but is generally not suitable for substrates containing N-Boc or N-trityl groups.[1][2]
-
The Cerium(III) Chloride/Sodium Iodide system provides an excellent method for the selective deprotection of tert-butyl esters while preserving N-Boc groups, a common and often challenging transformation.[4][5]
-
Aqueous Phosphoric Acid stands out as a mild, environmentally friendly, and highly versatile reagent that tolerates a wide array of sensitive functional groups, making it an excellent choice for complex molecules.[6][7]
By understanding the scope and limitations of each method, as detailed in this guide, researchers can devise more efficient and robust synthetic strategies, ultimately accelerating the drug development process. Careful consideration of the substrate and the desired orthogonal protection scheme will lead to the successful and selective deprotection of tert-butyl esters.
References
- 1. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles[3][4] |
| Lab Coat | Standard laboratory coat to prevent skin contact[3][4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if generating dust or aerosols[3] |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1][4].
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved chemical waste disposal service[4][5]. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory[3][5].
1. Waste Characterization and Segregation:
The initial step is to determine if the waste is hazardous.
-
Uncontaminated Waste: If the compound is in its pure form and has not been mixed with other substances, it should still be treated with caution. Always consult with your institution's Environmental Health and Safety (EHS) department to confirm its classification[3].
-
Contaminated Waste: If the compound has been mixed with or is contaminated by any substance classified as hazardous (e.g., flammable, corrosive, reactive, or toxic), the entire mixture must be treated as hazardous waste[3].
Crucially, do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents, acids, or bases[4].
2. Containerization:
-
Place the waste into a compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable[4].
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture[3][4].
-
Leave at least 10% headspace in the container to allow for expansion[4].
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area[4].
-
The storage area should be secure and away from heat, sparks, open flames, and direct sunlight[4][5].
4. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste[3][4].
-
Provide the contractor with all available information about the waste, including its name and any known properties[4].
5. Record Keeping:
-
Maintain accurate records of the amount of this compound designated for disposal, the date of containerization, and the date of pickup by the waste contractor[4].
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation[3].
-
Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill[3][5]. For solid spills, carefully sweep up the material to avoid dust formation[5].
-
Collect Waste: Carefully collect the absorbed or swept-up material and place it into a suitable, labeled, and sealed container for hazardous waste[3][5].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste[3].
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS No: 2419-56-9). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety. A hazard assessment should be conducted to determine if additional PPE is required for specific tasks[2].
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber)[3][4]. | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety goggles with side-shields[1]. | To protect against eye irritation from dust or splashes[1]. |
| Skin and Body Protection | Laboratory coat[3][5]. Impervious clothing may be necessary for larger quantities[1]. | To protect skin and clothing from contamination[1]. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if dust is generated[1][3]. | To prevent respiratory tract irritation from inhaling dust[1]. |
Operational Plan: Step-by-Step Handling and Disposal
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before working with the chemical, thoroughly read and understand its SDS[5].
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid dust inhalation[1].
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper/boats, and labeled containers within the designated handling area.
-
Locate Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible[1].
2. Handling the Chemical:
-
Don PPE: Put on the required personal protective equipment as outlined in the table above.
-
Avoid Inhalation and Contact: Handle the chemical carefully to avoid creating dust[1]. Do not breathe in dust, fumes, gas, mist, vapors, or spray[1]. Avoid contact with skin and eyes[1].
-
Weighing and Transferring:
-
Personal Hygiene:
3. Storage:
-
Container: Keep the container tightly closed[1].
-
Location: Store in a well-ventilated, locked-up place[1]. The recommended storage for the powder is at -20°C for up to 3 years[6].
-
Incompatibilities: Keep away from drains, water courses, or the soil[1].
4. Emergency Procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1].
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[1][7].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[1][7].
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1][7].
-
Spills: Evacuate the area. Wear full PPE. Prevent further leakage if safe to do so. Absorb the spill with an inert material (e.g., diatomite) and dispose of it as hazardous waste. Decontaminate the area with alcohol[1].
5. Disposal Plan:
-
Waste Classification: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered contaminated solid waste[3].
-
Containerization: Collect all contaminated waste in a designated and clearly labeled hazardous waste container[3].
-
Disposal: Dispose of the contents and the container in accordance with local, state, and federal regulations[1]. Do not allow the product to enter drains[1].
Workflow for Handling this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
